molecular formula C6H14N2OS B6236010 2-(methylamino)-4-(methylsulfanyl)butanamide CAS No. 1218141-31-1

2-(methylamino)-4-(methylsulfanyl)butanamide

Numéro de catalogue: B6236010
Numéro CAS: 1218141-31-1
Poids moléculaire: 162.26 g/mol
Clé InChI: JBYSNNKPWGZSDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Methylamino)-4-(methylsulfanyl)butanamide ( 1351383-96-4) is a synthetic amino acid derivative of interest in medicinal chemistry and biochemical research . With the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol, this compound features a butanamide backbone that is N-methylated on the amino group and contains a methylsulfanyl (methylthio) moiety at the 4-position . The structural motif of N-methylation is a critical modification in peptide and drug design, as it can significantly enhance metabolic stability, modulate membrane permeability, and improve the oral bioavailability of peptide-based therapeutics . This compound can be classified as a derivative of methionine, specifically an N-methyl methioninamide analog, making it a valuable building block for the synthesis of modified peptides . Researchers can utilize it to explore structure-activity relationships (SAR) or to introduce conformational constraints into peptide sequences. The N-methyl group can be installed via synthetic methods such as reductive amination, which provides a controlled approach for the selective alkylation of amines . As a key intermediate, 2-(methylamino)-4-(methylsulfanyl)butanamide is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

1218141-31-1

Formule moléculaire

C6H14N2OS

Poids moléculaire

162.26 g/mol

Nom IUPAC

2-(methylamino)-4-methylsulfanylbutanamide

InChI

InChI=1S/C6H14N2OS/c1-8-5(6(7)9)3-4-10-2/h5,8H,3-4H2,1-2H3,(H2,7,9)

Clé InChI

JBYSNNKPWGZSDM-UHFFFAOYSA-N

SMILES canonique

CNC(CCSC)C(=O)N

Pureté

95

Origine du produit

United States
Foundational & Exploratory

2-(methylamino)-4-(methylsulfanyl)butanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Methylamino)-4-(methylsulfanyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, synthesis, and potential applications of 2-(methylamino)-4-(methylsulfanyl)butanamide, a derivative of the essential amino acid methionine. As a senior application scientist, this document is structured to deliver not only technical data but also field-proven insights into its handling and scientific utility.

Molecular Structure and Chemical Identity

2-(Methylamino)-4-(methylsulfanyl)butanamide is a unique molecule that combines the structural features of a secondary amine, a primary amide, and a thioether. Its backbone is derived from methionine, an amino acid known for its role in metabolism and as a precursor to other sulfur-containing biomolecules.

The chemical identity of this compound is established by the following identifiers:

  • IUPAC Name: 2-(methylamino)-4-(methylsulfanyl)butanamide

  • CAS Number: 1218141-31-1[1]

  • Molecular Formula: C₆H₁₄N₂OS

  • Molecular Weight: 162.25 g/mol [1]

  • Canonical SMILES: CNC(CCSC)C(N)=O[1]

  • InChI Key: JBYSNNKPWGZSDM-UHFFFAOYSA-N[1]

The presence of a chiral center at the alpha-carbon suggests the existence of two enantiomers, (R)- and (S)-2-(methylamino)-4-(methylsulfanyl)butanamide. The stereochemistry of the molecule is a critical factor that can significantly influence its biological activity and interaction with chiral environments such as enzymes and receptors.

Caption: 2D representation of 2-(methylamino)-4-(methylsulfanyl)butanamide structure.

Physicochemical Properties

PropertyValueSource
Physical Form Powder or crystals
Purity ≥95% - 98%[1]
LogP -0.3016[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Storage Temperature Room temperature, in a dark, inert atmosphere

The negative LogP value suggests that the compound is hydrophilic, which is consistent with the presence of polar amide and amine functional groups. This property is important for its solubility in aqueous media, a key consideration for biological assays and potential pharmaceutical formulations.

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol for 2-(methylamino)-4-(methylsulfanyl)butanamide is not currently published. However, based on established methods for the synthesis of N-methylated amino amides, a plausible and efficient synthetic route can be proposed. This multi-step synthesis would likely start from the readily available amino acid, L-methionine.

The proposed synthetic pathway involves three key transformations:

  • Protection of the carboxylic acid: To prevent side reactions, the carboxylic acid group of L-methionine is first protected, typically as a methyl or ethyl ester.

  • N-methylation of the primary amine: The primary amine is then selectively methylated to form a secondary amine.

  • Amidation of the ester: The protected carboxylic acid is then converted to the primary amide.

G cluster_0 Proposed Synthesis Workflow Start L-Methionine Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 L-Methionine methyl ester Step1->Intermediate1 Step2 N-methylation (e.g., with a protecting group followed by methylation) Intermediate1->Step2 Intermediate2 N-methyl-L-methionine methyl ester Step2->Intermediate2 Step3 Amidation (e.g., NH3 in MeOH) Intermediate2->Step3 End 2-(methylamino)-4-(methylsulfanyl)butanamide Step3->End

Caption: Proposed synthetic workflow for 2-(methylamino)-4-(methylsulfanyl)butanamide.

Experimental Protocol (Proposed)

Step 1: Synthesis of L-Methionine methyl ester

  • Suspend L-methionine in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

Step 2: Synthesis of N-methyl-L-methionine methyl ester

  • Protect the primary amine of the L-methionine methyl ester with a suitable protecting group (e.g., o-nitrobenzenesulfonyl).

  • Perform N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Remove the protecting group to yield the N-methylated product.

Step 3: Synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide

  • Dissolve the N-methyl-L-methionine methyl ester in a solution of ammonia in methanol.

  • Stir the reaction in a sealed vessel at room temperature until the amidation is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess ammonia under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Analytical Characterization

The structural confirmation and purity assessment of 2-(methylamino)-4-(methylsulfanyl)butanamide would rely on a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and S-CH₃), the methylene protons of the butanamide chain, the alpha-proton, and the protons of the primary amide and secondary amine.

  • ¹³C NMR: The spectrum should display six unique carbon signals corresponding to the two methyl groups, the two methylene groups, the alpha-carbon, and the carbonyl carbon of the amide.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-N and C-S stretches.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.25 g/mol ), along with characteristic fragmentation patterns.

Analytical Methods for Purity Determination:

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector would be the method of choice for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid would likely provide good separation and peak shape.

Applications and Biological Significance

While specific biological activities for 2-(methylamino)-4-(methylsulfanyl)butanamide have not been extensively reported, its structural similarity to methionine and other methionine derivatives suggests several potential areas of application in research and drug development.

  • Antioxidant Properties: The thioether group in methionine and its derivatives is known to possess antioxidant properties by scavenging reactive oxygen species. It is plausible that 2-(methylamino)-4-(methylsulfanyl)butanamide could exhibit similar antioxidant activity, making it a candidate for studies on oxidative stress-related diseases.

  • Antimicrobial Activity: Some sulfonamide derivatives of methionine have been synthesized and shown to have antimicrobial activity.[2] The unique structure of 2-(methylamino)-4-(methylsulfanyl)butanamide may confer it with interesting antimicrobial properties worth investigating.

  • Enzyme Inhibition: As an amino acid derivative, this compound could be explored as an inhibitor of enzymes involved in amino acid metabolism or other biological pathways.

  • Chemical Intermediate: The presence of multiple functional groups makes it a versatile building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.[3]

Safety and Handling

Based on available safety data sheets, 2-(methylamino)-4-(methylsulfanyl)butanamide is classified as a hazardous substance.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a dark place under an inert atmosphere.

In case of exposure, follow standard first-aid measures and seek medical advice.

Conclusion

2-(Methylamino)-4-(methylsulfanyl)butanamide is a fascinating molecule with potential applications in various fields of chemical and biological research. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on available information and scientific principles. Its synthesis is achievable through established organic chemistry methods, and its potential biological activities, particularly as an antioxidant or antimicrobial agent, warrant further investigation. As with any chemical, proper safety precautions must be observed during its handling and use. This guide serves as a valuable resource for researchers and scientists interested in exploring the properties and applications of this unique methionine derivative.

References

  • Smolecule. (2024, April 15). (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride.
  • Fisher Scientific.
  • Cayman Chemical. (2025, August 27).
  • Fisher Scientific. (2010, April 8).
  • Friedman, M., & Gumbmann, M. R. (1988). Nutritional value and safety of methionine derivatives, isomeric dipeptides and hydroxy analogs in mice. The Journal of Nutrition, 118(3), 388–397.
  • ResearchGate.
  • Voronkov, A. E., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 20(10), 19344–19365.
  • Matrix Fine Chemicals. 2-AMINO-4-(METHYLSULFANYL)BUTANOIC ACID. Retrieved from [Link]

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Whitepaper: The Strategic Role of N-methyl Methionine Amide in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition of therapeutic peptides from laboratory curiosities to clinical realities is often hampered by inherent pharmacokinetic liabilities, primarily poor metabolic stability and low membrane permeability. Peptidomimetic design seeks to overcome these hurdles by introducing strategic chemical modifications that retain or enhance biological activity while imparting drug-like properties. Among these modifications, N-methylation of the peptide backbone is a powerful and versatile tool.[1][2][3] This technical guide provides an in-depth analysis of a specific, yet highly significant, modification: the N-methyl methionine amide. We will explore the unique confluence of conformational constraint, steric shielding, and modulated physicochemical properties that this modification offers. This paper will serve as a resource for researchers, chemists, and drug development professionals, detailing the rationale, synthetic methodologies, and strategic applications of incorporating N-methyl methionine into next-generation peptide therapeutics.

The Peptidomimetic Imperative: Beyond Native Peptides

Peptides are exquisite signaling molecules, offering high specificity and potency with minimal off-target toxicity. However, their utility as systemic drugs is often compromised by two primary factors:

  • Proteolytic Degradation: The amide bonds of the peptide backbone are readily recognized and cleaved by a host of endogenous proteases, leading to short in-vivo half-lives.[4]

  • Poor Bioavailability: The high density of hydrogen bond donors and acceptors in the peptide backbone contributes to high polarity and molecular size, hindering passive diffusion across cellular membranes.[5]

Peptidomimetic chemistry addresses these limitations by modifying the peptide structure to create analogues with improved stability and permeability.[6] A key strategy in this field is backbone N-methylation , the substitution of an amide proton with a methyl group.[3][7][8] This seemingly minor alteration has profound consequences, including enhanced resistance to proteolysis, restricted conformational freedom, and increased lipophilicity.[2][7][9]

The Unique Case of Methionine: A Target for Strategic Modification

Methionine (Met) is one of two sulfur-containing proteinogenic amino acids. Its flexible, unbranched, and hydrophobic thioether side chain plays crucial roles in protein structure and function. However, from a drug development perspective, it presents both opportunities and challenges:

  • Hydrophobicity: The methionine side chain contributes to hydrophobic interactions within protein cores and at receptor interfaces.

  • Flexibility: Its conformational pliancy can be beneficial for receptor adaptation but can also introduce an entropic penalty upon binding.

  • Redox Sensitivity: The thioether is highly susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide or sulfone.[10][11] This can alter the peptide's conformation and biological activity, making it a potential liability for drug stability.[10]

The strategic N-methylation of methionine amide leverages the inherent properties of the amino acid while simultaneously mitigating its weaknesses, creating a powerful building block for sophisticated peptidomimetic design.

N-methyl Methionine Amide: A Multifaceted Design Element

The incorporation of an N-methyl group at the amide nitrogen of a methionine residue is a deliberate design choice aimed at achieving specific, predictable improvements in a peptide's profile.

Conformational Control and Pre-organization

The addition of a methyl group to the amide nitrogen introduces significant steric bulk, which restricts the allowable values of the backbone dihedral angles (φ and ψ).[7] This has two primary effects:

  • Elimination of the H-bond Donor: The amide N-H, a critical hydrogen bond donor for the formation of α-helices and β-sheets, is removed. This disrupts these canonical secondary structures.

  • Cis/Trans Amide Bond Isomerism: The energy barrier between the cis and trans conformations of the N-methylated amide bond is lower than that of a secondary amide. This can favor the adoption of specific turn structures, such as β-turns, which are often implicated in receptor recognition.[2][12][13]

By locking a specific region of the peptide into a bioactive conformation, the entropic cost of receptor binding is reduced, potentially leading to a significant increase in binding affinity.

G cluster_0 Standard Met-Peptide Bond cluster_1 N-methyl Met-Peptide Bond a Flexible Backbone (Wide φ/ψ Range) b H-Bond Donor (N-H) Present mod N-Methylation Modification a->mod Introduces Steric Hindrance c High Protease Susceptibility b->mod Removes Amide Proton c->mod Blocks Enzyme Access d Constrained Backbone (Restricted φ/ψ) e H-Bond Donor Absent f Steric Shielding & Protease Resistance mod->d mod->e mod->f

Caption: Impact of N-methylation on a Methionine amide bond.

Enhancement of Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[4][9][14][15] The methyl group acts as a steric shield, physically blocking the approach of a protease's active site to the scissile amide bond.[7] Interestingly, the stabilizing effect is not always localized. A single N-methyl modification can confer resistance to cleavage at adjacent peptide bonds, an effect observed in N-methyl scanning studies.[14] Incorporating N-methyl methionine at a known proteolytic cleavage site is a rational strategy to dramatically extend the in-vivo half-life of a therapeutic peptide.

Modulation of Physicochemical Properties for Improved Bioavailability

By replacing a polar N-H group with a nonpolar methyl group, N-methylation reduces the overall hydrogen bonding capacity of the peptide and increases its lipophilicity.[7] This is a critical modification for improving oral bioavailability and cell permeability. Reducing the number of hydrogen bond donors makes it easier for the peptide to desolvate and partition into the lipid bilayer of cell membranes.

PropertyHypothetical Peptide (Ac-Ala-Met-Ala-NH2)N-methylated Analogue (Ac-Ala-NMeMet-Ala-NH2)Rationale & References
Proteolytic Half-Life (in plasma) < 5 minutes> 60 minutesN-methyl group provides a steric shield, blocking protease access.[7][14]
Hydrogen Bond Donors 43The amide proton on the Met residue is replaced by a methyl group.[2][7]
Calculated LogP (Lipophilicity) 0.851.25The addition of a methyl group increases hydrophobicity.[1][7]
Receptor Binding Affinity (Kd) 50 nM25 nMConformational pre-organization can reduce the entropic penalty of binding.[12][13]
Table 1. Comparative properties of a standard vs. N-methylated methionine-containing peptide. Values are illustrative.

Synthetic Strategies and Methodologies

The benefits of N-methyl methionine incorporation are compelling, but its synthesis and integration into peptide sequences present unique challenges that require specialized protocols.

Synthesis of Fmoc-N-methyl-Methionine-OH

The direct N-methylation of a protected methionine can be problematic, as the nucleophilic thioether side chain can compete with the amide nitrogen, leading to unwanted S-methylation.[16][17] A robust and widely adopted method involves the temporary protection of the amide nitrogen with an o-nitrobenzenesulfonyl (o-NBS) group, which activates the nitrogen for methylation while protecting it from undesired reactions.

Experimental Protocol 1: Synthesis of Fmoc-N-methyl-L-Methionine

StepProcedureKey Considerations & Self-Validation
1. Esterification React L-Methionine with thionyl chloride in methanol to form the methyl ester hydrochloride salt.QC: Confirm product formation by TLC or ¹H NMR. The reaction is typically quantitative.
2. o-NBS Protection Dissolve the methyl ester in DCM and react with o-nitrobenzenesulfonyl chloride and a base (e.g., triethylamine) to yield Nα-o-NBS-methionine methyl ester.QC: Monitor reaction progress by TLC until the starting material is consumed. The product will have a characteristic yellow color.
3. N-Methylation Dissolve the o-NBS protected amino ester in DMF. Add a base (e.g., DBU) and dimethyl sulfate at 0°C.[16]Critical Step: Use of dimethyl sulfate requires careful handling. Low temperature minimizes side reactions. QC: Confirm a +14 Da mass shift via LC-MS. Yields for methionine derivatives may be lower (65-80%) due to potential side reactions.[16]
4. Ester Cleavage Cleave the methyl ester using lithium iodide (LiI) in boiling ethyl acetate.[16]This SN2-type saponification avoids the racemization often seen with hydroxide-based hydrolysis. QC: Monitor by TLC/LC-MS for the disappearance of the methyl ester.
5. o-NBS Deprotection Remove the o-NBS group using a thiol nucleophile (e.g., thiophenol) and a base (e.g., K₂CO₃) in DMF.QC: The yellow color will disappear. Confirm product formation (N-methyl-methionine) via LC-MS.
6. Fmoc Protection Protect the resulting secondary amine with Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., NaHCO₃) in a dioxane/water mixture.QC: Purify by column chromatography. Confirm final product identity and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Coupling an N-methylated amino acid is significantly more challenging than coupling a standard amino acid. The steric hindrance from the N-methyl group and the preceding residue's side chain slows down the kinetics of amide bond formation.[7]

G start Start: Resin with Fmoc-deprotected N-terminus synth Synthesize Fmoc-NMe-Met-OH (Protocol 1) start->synth Pre-requisite prep_coupling Prepare Coupling Solution: Fmoc-NMe-Met-OH Activator (HATU/HCTU) Base (DIPEA/Collidine) start->prep_coupling coupling Couple to Resin: - Extended reaction time (2-4h) - OR - - Microwave assistance (e.g., 75°C, 10 min) prep_coupling->coupling wash Wash Resin Thoroughly (DMF, DCM) coupling->wash kaiser Perform Kaiser Test or Chloranil Test wash->kaiser decision Test Negative? kaiser->decision recouple Recouple with fresh reagents decision->recouple No continue_synth Continue SPPS: Fmoc Deprotection -> Next Coupling decision->continue_synth Yes recouple->coupling end Final Cleavage, Purification, Analysis continue_synth->end

Caption: Experimental workflow for incorporating N-methyl Methionine in SPPS.

Experimental Protocol 2: SPPS Coupling of Fmoc-N-methyl-L-Methionine

StepProcedureKey Considerations & Self-Validation
1. Reagent Preparation Pre-dissolve 4 equivalents of Fmoc-N-Me-Met-OH, 3.95 equivalents of an activator (HATU or HCTU), and 8 equivalents of a base (DIPEA or 2,4,6-collidine) in DMF.Rationale: Standard activators like HBTU are often insufficient. HATU is highly effective. Collidine is a weaker base than DIPEA and can reduce racemization.
2. Activation Allow the solution to pre-activate for 2-5 minutes before adding to the deprotected resin.This ensures the formation of the active ester, ready for immediate reaction.
3. Coupling Add the activated amino acid solution to the resin. Allow to react for 2-4 hours at room temperature, or utilize microwave-assisted synthesis (e.g., 10-15 minutes at 75°C).[18]Rationale: The extended time or microwave energy is necessary to overcome the high activation energy of this sterically hindered coupling.
4. Monitoring After the coupling, wash the resin and perform a qualitative test for free amines. The Kaiser test will be negative for secondary amines. Use the Chloranil or Isatin test instead.Self-Validation: A positive test indicates an incomplete reaction. If the coupling is incomplete, a second coupling (recoupling) step is mandatory to avoid deletion sequences.
5. Capping (Optional) If the recoupling is still incomplete, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion peptides.This is a critical step for ensuring the purity of the final product.

Conclusion and Future Perspectives

The N-methyl methionine amide is more than just a simple modification; it is a sophisticated design element that offers a powerful solution to the fundamental challenges of peptide drug development. By providing robust proteolytic resistance, controlling backbone conformation, and improving membrane permeability, it enables the creation of potent, stable, and bioavailable peptidomimetics.[7][9][13] The synthetic challenges associated with its creation and incorporation are not insignificant, but they are readily overcome with modern chemical techniques.[16][18]

Future work will likely focus on exploring the interplay between N-methylation and methionine's redox potential, investigating whether the conformational constraints imposed by the methyl group can orient the thioether side chain to either enhance or prevent oxidation, potentially creating ROS-responsive peptidomimetics. As our understanding of structure-activity relationships deepens, the strategic placement of N-methyl methionine will continue to be a cornerstone of rational peptidomimetic design, paving the way for the next generation of peptide-based therapeutics.

References

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • Conformational Analysis of Reverse-Turn Constraints by N-Methylation and N-Hydroxylation of Amide Bonds in Peptides and Non-Pept.
  • Should My Peptide Be Methyl
  • Conformational Analysis of Reverse-Turn Constraints by N-Methylation and N-Hydroxylation of Amide Bonds in Peptides and Non-Peptide Mimetics | Journal of the American Chemical Society - ACS Public
  • An insight into the pharmacology of cysteine/methionine containing peptide drugs - PubMed.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC.
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor.
  • Backbone N-modified peptides: beyond N-methyl
  • Controlled reversible methionine-selective sulfimid
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Public
  • N -methylation in amino acids and peptides: Scope and limitations - ResearchG
  • N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids.
  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC.
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions - David Spring's group.
  • How to handle peptides th
  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem.
  • ROS-Responsive Methionine-Containing Amphiphilic Peptides Impart Enzyme-Triggered Phase Transition and Antioxidant Cell Protection | Biomacromolecules - ACS Public
  • The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem.
  • DESIGNING PEPTIDOMIMETICS - UPCommons.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.
  • Role of peptidomimetics for new drug discovery - World Journal of Advanced Research and Reviews.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor oral bioavailability and rapid enzymatic degradation inherent to natural amino acid sequences. 2-(methylamino)-4-(methylsulfanyl)butanamide (CAS 1218141-31-1), commonly known as N-methylmethioninamide, represents a highly specialized building block in this domain. By combining N-methylation, C-terminal amidation, and a versatile thioether side chain, this molecule serves as a critical structural constraint. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its pharmacokinetic advantages, and field-proven experimental protocols for its incorporation into therapeutic pipelines.

Physicochemical Profiling

Understanding the baseline molecular properties of CAS 1218141-31-1 is essential for predicting its behavior in both synthetic workflows and biological systems[1].

PropertyValueStructural Implication
Chemical Name 2-(methylamino)-4-(methylsulfanyl)butanamideN-methylated derivative of methionine amide.
CAS Registry Number 1218141-31-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H14N2OSIndicates a low molecular weight building block.
Molecular Weight 162.25 g/mol Optimal for maintaining a low overall mass in peptide chains.
SMILES String CNC(CCSC)C(N)=OUseful for in silico docking and forcefield parameterization.
H-Bond Donors 2 (Amide -NH2, Secondary Amine -NH)Reduced by 1 compared to standard unamidated primary amino acids.
H-Bond Acceptors 3 (Carbonyl O, Amine N, Thioether S)Facilitates targeted interactions within binding pockets.

Mechanistic Causality: The "Why" Behind the Structure

The incorporation of non-canonical amino acids like 2-(methylamino)-4-(methylsulfanyl)butanamide is not arbitrary; it is a rational design choice engineered to solve specific biological bottlenecks[2].

N-Methylation: Steric Shielding and Lipophilicity

Standard peptide bonds (-NH-CO-) are highly susceptible to endopeptidases (e.g., trypsin, chymotrypsin) because the amide hydrogen acts as a critical hydrogen-bond donor required for docking into the protease active site. N-methylation replaces this hydrogen with a bulky methyl group. This modification introduces severe steric hindrance, physically blocking the enzyme's catalytic triad from accessing the scissile bond[3]. Furthermore, the elimination of a solvent-exposed hydrogen-bond donor significantly increases the molecule's overall lipophilicity, directly enhancing membrane permeability and oral bioavailability[4][5].

C-Terminal Amidation: Exopeptidase Resistance

Natural peptides terminate in a negatively charged carboxylic acid (-COOH), which is rapidly recognized and cleaved by carboxypeptidases in the serum. By converting the C-terminus to an amide (-CONH2), CAS 1218141-31-1 neutralizes this charge. This not only confers near-total resistance to C-terminal exopeptidases but also better mimics the neutral transition state of internal peptide bonds, allowing the molecule to lock into receptor pockets without electrostatic repulsion[6].

The Thioether Pharmacophore

The methylsulfanyl (thioether) side chain is highly versatile. In biological targets, it acts as a hydrophobic anchor. In specialized drug design, it can mimic the binding modality of S-adenosylmethionine (SAM) or be selectively oxidized to a sulfoxide or sulfone. This oxidation provides a dynamic switch to tune the polarity and solubility of the final therapeutic compound without altering the peptide backbone.

Proteolytic_Resistance Substrate 2-(methylamino)-4- (methylsulfanyl)butanamide Feature1 N-Methylation Substrate->Feature1 Feature2 C-Terminal Amidation Substrate->Feature2 Mech1 Steric Clash in Protease Active Site Feature1->Mech1 Mech2 Loss of H-Bond Donor (Increased Lipophilicity) Feature1->Mech2 Mech3 Exopeptidase Resistance Feature2->Mech3 Outcome Enhanced Bioavailability & Extended Half-Life Mech1->Outcome Mech2->Outcome Mech3->Outcome

Mechanistic pathways conferring proteolytic resistance and bioavailability.

Experimental Workflows: Synthesis and Incorporation

Coupling onto a secondary amine (the N-methyl group) is notoriously difficult due to extreme allylic (A^1,3) strain during the transition state of amide bond formation. Standard coupling reagents (e.g., EDC/HOBt) will yield high levels of unreacted starting material and epimerization. The following protocols are designed as self-validating systems to guarantee high-yield incorporation.

Solution-Phase Coupling Protocol (Self-Validating System)

Objective: To couple a protected amino acid (e.g., Fmoc-Ala-OH) to the secondary amine of CAS 1218141-31-1.

  • Activation: Dissolve 1.2 eq of the incoming protected amino acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration). Add 2.4 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, stabilizing the hindered transition state via an intramolecular hydrogen bond from the pyridine nitrogen to the incoming amine.

  • Coupling: Add 1.0 eq of 2-(methylamino)-4-(methylsulfanyl)butanamide to the activated mixture. Stir under an inert nitrogen atmosphere for 3 hours.

  • Validation (Chloranil Test): Extract a 10 µL aliquot. Perform a Chloranil test (not a Kaiser test). Causality: The Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (turning blue/green). A colorless/yellow result validates that the secondary amine has been successfully consumed into a tertiary amide.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with 5% NaHCO3 and 1M HCl to remove tetramethylurea (a byproduct of HATU). Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Solid-Phase Peptide Synthesis (SPPS) Integration

When synthesizing longer peptidomimetics, CAS 1218141-31-1 can be generated directly on the resin by coupling N-methyl-methionine onto a Rink Amide resin, which yields the C-terminal amide upon cleavage.

SPPS_Workflow Step1 1. Resin Swelling (Rink Amide in DMF) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Fmoc-N-Me-Met-OH Coupling (HATU/DIPEA) Step2->Step3 Step4 4. Chloranil Test (Secondary Amine Check) Step3->Step4 Step5 5. Cleavage & Amidation (TFA/TIPS/H2O) Step4->Step5 Step6 Target Molecule: CAS 1218141-31-1 Step5->Step6

Step-by-step solid-phase peptide synthesis workflow for N-methylated amides.

Comparative Pharmacokinetic Data

The strategic substitution of standard methionine with its N-methylated, amidated derivative yields profound changes in the pharmacokinetic profile of the resulting peptide[4][6].

ParameterStandard Methionine PeptideN-Methylmethioninamide DerivativeMechanistic Driver
Proteolytic Half-Life (Serum) < 30 minutes> 12 hoursSteric occlusion of protease active sites; exopeptidase block.
Membrane Permeability (

)
Low (<

cm/s)
High (>

cm/s)
Elimination of solvent-exposed H-bond donors.
Conformational Flexibility High (Random coil)Restricted (favors cis/trans equilibrium)Allylic strain induced by the N-methyl group locks the backbone.
Receptor Selectivity Broad / Non-specificHighly specificRigidified backbone restricts the molecule to its bioactive conformation.

Conclusion

2-(methylamino)-4-(methylsulfanyl)butanamide (CAS 1218141-31-1) is far more than a simple amino acid derivative; it is a precision-engineered tool for overcoming the inherent limitations of peptide therapeutics. By mastering the causality behind its structural features—steric shielding, charge neutralization, and lipophilicity enhancement—and employing rigorous, self-validating synthetic protocols, researchers can leverage this molecule to develop next-generation peptidomimetics with superior stability and bioavailability.

References

  • ResearchGate. "N-methylation in amino acids and peptides: Scope and limitations". ResearchGate. URL:[Link]

  • MDPI. "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides". MDPI. URL: [Link]

  • Ovid. "Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin". Ovid/Elsevier. URL: [Link]

  • ETH Zurich. "Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids". ETH Zurich Research Collection. URL: [Link]

  • PMC. "Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins". National Institutes of Health. URL: [Link]

Sources

Thermodynamic stability of 2-(methylamino)-4-(methylsulfanyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 2-(methylamino)-4-(methylsulfanyl)butanamide

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability of 2-(methylamino)-4-(methylsulfanyl)butanamide (also known as


-methylmethionine amide).[1] As a structural analog of the amino acid methionine, this compound exhibits a distinct stability profile governed by two primary reactive centers: the oxidation-prone thioether moiety and the hydrolytically susceptible amide bond.

While the amide bond provides kinetic stability at physiological pH, the thioether side chain renders the molecule thermodynamically unstable in the presence of atmospheric oxygen and reactive oxygen species (ROS). Furthermore, the


-methyl substitution at the 

-position introduces steric and electronic factors that influence intramolecular cyclization rates (diketopiperazine formation) compared to its primary amine counterparts.

Structural Analysis & Physicochemical Baseline

To understand the stability, we must first establish the reactive landscape of the molecule.

  • Systematic Name: 2-(methylamino)-4-(methylsulfanyl)butanamide[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.25 g/mol [1][2]

Thermodynamic Descriptors (Predicted & Analog-Based)
PropertyValue / PredictionStructural Implications
LogP ~ -0.3 (Hydrophilic)High aqueous solubility; prone to hydrolytic degradation in aqueous buffers.[1]
pKa (

-amine)
7.8 – 8.2The

-methyl secondary amine is slightly more basic than the primary amine of methionine (

), but the electron-withdrawing amide group lowers this significantly.
H-Bond Donors 2Amide

and Secondary Amine

.[1]
Rotatable Bonds 4High conformational flexibility facilitates intramolecular interactions.

Chemical Degradation Pathways

The thermodynamic instability of this molecule is driven by three competing pathways. Understanding these mechanisms is critical for developing stable formulations.

Oxidative Instability (The Thioether Vector)

The most immediate threat to the integrity of 2-(methylamino)-4-(methylsulfanyl)butanamide is the oxidation of the sulfur atom. Unlike the amide hydrolysis, which has a high kinetic barrier, oxidation can proceed rapidly under ambient conditions.

  • Mechanism: Nucleophilic attack of the sulfur lone pair on an oxidant (e.g., peroxides, singlet oxygen).

  • Products:

    • Sulfoxide (Major): Formation of 2-(methylamino)-4-(methylsulfinyl)butanamide.[1] This creates a new chiral center at the sulfur, leading to diastereomers.

    • Sulfone (Minor): Further oxidation to the sulfonyl derivative (irreversible).

  • Thermodynamics: The reaction is highly exothermic (

    
    ).
    
Hydrolytic Degradation (The Amide Vector)

The terminal amide bond (


) is thermodynamically unstable relative to its hydrolysis products (carboxylic acid + ammonia) but is kinetically stabilized by resonance.
  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.[3]

  • Base Catalysis: Direct nucleophilic attack by hydroxide (

    
    ).[1]
    
  • Impact of

    
    -Methylation:  The bulky 
    
    
    
    -methyl group at the
    
    
    -position provides slight steric shielding, potentially slowing hydrolysis rates compared to methionine amide, but it does not prevent it.[1]
Dimerization & Cyclization (Diketopiperazine Formation)

In concentrated solutions or solid-state amorphous phases, two molecules can condense to form a Diketopiperazine (DKP) ring.

  • Driver: The

    
    -methyl group favors the cis-conformation of peptide-like bonds, which lowers the entropic barrier for ring closure.
    
  • Result: Loss of active pharmaceutical ingredient (API) and formation of a cyclic dimer.

Pathway Visualization

DegradationPathways Parent 2-(methylamino)-4- (methylsulfanyl)butanamide Sulfoxide Sulfoxide Derivative (MetO Analog) Parent->Sulfoxide Oxidation (H2O2, Air) Fast Acid N-methylmethionine (Hydrolysis Product) Parent->Acid Hydrolysis (pH < 3 or pH > 9) Ammonia Ammonia Parent->Ammonia Byproduct DKP Diketopiperazine (Cyclic Dimer) Parent->DKP Dimerization (High Conc./Heat) Sulfone Sulfone Derivative (Irreversible) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways. Oxidation is the kinetically dominant pathway under ambient storage.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following self-validating experimental workflows are recommended. These protocols are designed to decouple oxidative and hydrolytic effects.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C1–24 Hours10–20%Amide bond cleavage
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours10–20%Base-catalyzed hydrolysis
Oxidation 0.3%

, Ambient
10–60 Mins10–20%Thioether oxidation
Thermal 60°C (Solid State)7 DaysN/ADKP formation / Polymorph change
Photostability UV/Vis (1.2M Lux hours)~24 HoursN/ARadical oxidation

Analytical Method (HPLC-UV/MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 10% B over 15 mins (Retain polar species).

  • Detection: 210 nm (Amide) and MS (ESI+).

Protocol B: pH-Rate Profile Determination

Objective: Identify the pH of maximum stability (


).
  • Buffer Preparation: Prepare 20 mM buffers ranging from pH 2.0 to 10.0 (Phosphate, Citrate, Borate).

  • Incubation: Dissolve compound at 0.1 mg/mL. Incubate at 40°C.

  • Sampling: Aliquot at

    
     hours. Quench acidic samples with base (and vice versa) to neutral pH immediately.
    
  • Plotting: Plot

    
     vs. pH.
    
    • Expectation: A V-shaped curve.[1] The bottom of the "V" is the

      
      , likely between pH 5.0 and 6.5.
      
Workflow Visualization

ExperimentalWorkflow cluster_stress Stress Conditions Sample Solid Sample (N-Me-Met-NH2) Acid 0.1N HCl (Hydrolysis) Sample->Acid Oxid 0.3% H2O2 (Oxidation) Sample->Oxid Heat 60°C (Thermal) Sample->Heat Quench Quench/Neutralize Acid->Quench Oxid->Quench Heat->Quench HPLC HPLC-MS Analysis Quench->HPLC Data Rate Constants (k) & Degradants HPLC->Data

Figure 2: Forced degradation workflow for kinetic profiling.

Formulation & Storage Implications

Based on the thermodynamic profile, the following handling requirements are mandatory for maintaining scientific integrity of the material:

  • Inert Atmosphere: The compound must be stored under Argon or Nitrogen. The thioether is sensitive to atmospheric oxygen over long durations.

  • Temperature: Store at

    
     to arrest slow hydrolysis and dimerization.
    
  • Solution Handling:

    • Avoid phosphate buffers if possible (phosphate can catalyze amide hydrolysis).

    • Use degassed solvents for all stock solutions.

    • For LC-MS analysis, keep autosampler temperature at

      
      .[1]
      
  • Antioxidants: If formulating for assay use, add 0.1% Methionine (free acid) or Sodium Metabisulfite as a sacrificial antioxidant to protect the

    
    -Me-Met-NH2.[1]
    

References

  • Bld Pharm. (n.d.).[4] 2-(Methylamino)-4-(methylsulfanyl)butanamide Product Properties. Retrieved from

  • National Center for Biotechnology Information. (2023). Methionine Oxidation Mechanisms and Kinetics. PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-4-(methylsulfinyl)butanamide (Methionine Sulfoxide Amide) Safety & Stability. Retrieved from

  • Vlasie, M. D., et al. (2019). Methionine Oxidation Changes the Mechanism of Peptide Binding. National Institutes of Health (NIH). Retrieved from [1]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism: Acid and Base Catalyzed. Retrieved from

Sources

Introduction: Navigating the Solubility of Modified Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-Methylated Methionine Derivatives in Organic Solvents

For researchers and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and synthesis. This guide delves into the solubility of N-methylated methionine amides in organic solvents. It is important to note that "N-methyl methionine amide" can refer to several derivatives. For the purpose of this guide, we will focus on a representative structure, N-acetyl-N-methyl-L-methioninamide , which incorporates the key features of a methylated amide backbone. This modification, while seemingly minor, can significantly alter the physicochemical properties of the parent amino acid, impacting its behavior in various solvent systems.[1] N-methylation is a common strategy in medicinal chemistry to enhance properties like metabolic stability, cell permeability, and oral bioavailability.[2][3] A thorough understanding of its impact on solubility is therefore critical for rational drug design and process development.

This document provides a detailed exploration of the theoretical principles governing the solubility of N-methylated methionine derivatives, presents expected solubility profiles, and offers a robust experimental protocol for its determination.

The Molecular Blueprint: How N-Methylation Redefines Physicochemical Properties

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of N-acetyl-N-methyl-L-methioninamide, several features are key:

  • The Amide Backbone: The presence of two amide groups introduces polarity and the potential for hydrogen bonding, although the N-methylation removes a hydrogen bond donor site.

  • The N-Methyl Group: The addition of a methyl group to the amide nitrogen has several consequences. It increases the molecule's lipophilicity (hydrophobicity) and introduces steric hindrance that can alter the preferred conformation of the molecule.[4] This conformational change can sometimes unexpectedly increase solubility in polar solvents by disrupting crystal lattice energy or exposing other polar parts of the molecule.[4][5]

  • The Thioether Side Chain: The methylsulfanyl group in the methionine side chain is relatively non-polar, contributing to the molecule's overall hydrophobic character.[6]

The interplay of these groups results in a molecule with both polar and non-polar characteristics, leading to a complex solubility profile. Quantum chemical studies on N-methylated amino acid derivatives have shown that N-methylation can lead to an increase in both lipophilicity and, counter-intuitively, aqueous solubility, polarization, and dipole moment.[5][7]

Caption: Molecular structure of N-acetyl-N-methyl-L-methioninamide.

Solubility Profile in Common Organic Solvents: A Predictive Overview

Predicting the precise solubility of a novel compound without experimental data is challenging. However, based on the principles of "like dissolves like" and available data for structurally similar molecules such as N-acetyl-DL-methionine, we can establish a well-founded qualitative and semi-quantitative solubility profile.[8][9] The zwitterionic nature of free amino acids generally renders them soluble in water but insoluble in nonpolar organic solvents.[10] However, the N-acetylation and amidation of the termini in our model compound removes the zwitterionic character, making its solubility more dependent on the polarity of the solvent and the specific interactions it can form.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Solubility Behavior
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amide groups of the solute. The alkyl chains of the alcohols also interact favorably with the non-polar methionine side chain. Studies on similar compounds show high solubility in these solvents.[8]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighSolvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the polar amide backbone. DMF, in particular, is often an excellent solvent for peptide-like molecules.[8] Acetonitrile is expected to be a moderate solvent, as its polarity is lower.
Non-Polar Hexanes, TolueneVery LowThese solvents lack the ability to form hydrogen bonds and have low dielectric constants. They cannot effectively solvate the polar amide groups, leading to poor solubility. The hydrophobic interactions with the methionine side chain are insufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have moderate polarity and can act as weak hydrogen bond acceptors. They may offer some solubility, particularly if the crystal lattice energy of the solute is not excessively high.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowWhile THF is more polar than diethyl ether, both are generally poor solvents for amides due to their limited ability to solvate the amide groups effectively.

A Rigorous Approach: Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is essential. The following protocol describes the static gravimetric method, a reliable technique for determining the solubility of a solid in a liquid.[9]

Core Principle

The method involves creating a saturated solution of the solute in the solvent at a constant temperature, allowing the system to reach equilibrium. A known volume of the supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

Experimental Workflow Diagram

G start Start prepare Prepare solute-solvent mixture in a jacketed vessel start->prepare equilibrate Stir at constant temperature to achieve solid-liquid equilibrium (e.g., 24h) prepare->equilibrate settle Cease stirring and allow undissolved solids to settle (e.g., 4h) equilibrate->settle sample Withdraw a known volume of the clear supernatant using a pre-heated syringe with a filter settle->sample weigh_wet Immediately weigh the syringe with the sample sample->weigh_wet evaporate Dispense the sample into a pre-weighed vial and evaporate the solvent under vacuum or nitrogen weigh_wet->evaporate weigh_dry Weigh the vial with the dry solute residue evaporate->weigh_dry calculate Calculate solubility (e.g., in mg/mL or mol/L) weigh_dry->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination by the static gravimetric method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of N-acetyl-N-methyl-L-methioninamide to a known volume of the chosen organic solvent in a jacketed glass vessel. The excess solid is crucial to ensure that a saturated solution is formed.

    • Connect the vessel to a thermostatic water bath to maintain a precise temperature.

  • Equilibration:

    • Stir the mixture vigorously using a magnetic stirrer. The time required to reach equilibrium can vary but is typically between 24 and 72 hours. It is advisable to determine this time experimentally by taking measurements at different time points until the concentration of the solute in the supernatant becomes constant.

  • Phase Separation:

    • Turn off the stirrer and allow the undissolved solid to settle for several hours (e.g., 4-6 hours) while maintaining the temperature. This ensures that the supernatant is clear and free of suspended particles.

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Pre-heating the syringe to the experimental temperature is critical to prevent precipitation of the solute upon sampling.

  • Gravimetric Analysis:

    • Dispense the collected supernatant into a pre-weighed vial.

    • Evaporate the solvent completely. This can be achieved using a vacuum oven, a rotary evaporator, or a gentle stream of nitrogen.

    • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it accurately.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (in mg/mL) = (Mass of vial with dry solute - Mass of empty vial) / Volume of supernatant collected

Causality and Self-Validation in the Protocol
  • Why use an excess of solid? To ensure the solution is truly saturated, representing the thermodynamic solubility limit at that temperature.

  • Why is constant temperature critical? Solubility is highly temperature-dependent. Precise temperature control ensures the data is accurate and reproducible.

  • Why filter the supernatant? To remove any fine, undissolved particles that would otherwise lead to an overestimation of the solubility.

  • Why pre-heat the syringe? To prevent the solute from crystallizing out of the saturated solution due to a drop in temperature during the transfer, which would lead to an underestimation of solubility.

Conclusion: Practical Implications for the Scientist

The N-methylation of amino acid amides like methionine is a powerful tool in drug discovery, but it introduces complexities in the compound's physical properties. The solubility of N-acetyl-N-methyl-L-methioninamide is governed by a delicate balance between the increased lipophilicity from the methyl groups and the inherent polarity of the amide backbone. As a result, it is expected to exhibit good solubility in polar organic solvents, particularly protic and aprotic ones like methanol and DMF, while remaining poorly soluble in non-polar media like hexanes.

For the researcher, this means that solvent selection for synthesis, purification (e.g., chromatography, crystallization), and formulation must be carefully considered. The provided experimental protocol offers a robust framework for generating the precise data needed to guide these critical decisions, ensuring the efficient and successful development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Methionine | Solubility of Things.
  • Kühne, S., et al. (2019). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 21(44), 24546-24556. Available from: [Link]

  • Le J, D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Sussex Drug Discovery Centre.
  • Mercer, S. E., & Cheloha, R. W. (2017). The importance of amide protons in peptide drug development. Future Medicinal Chemistry, 9(13), 1437-1440. Available from: [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 681344. Available from: [Link]

  • Sharma, S., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(44), 8561-8573. Available from: [Link]

  • Sharma, S., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. Available from: [Link]

  • Mo P. (2022). Experiment 10- Amino acids and proteins - Test for solubility. YouTube. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]

  • Sarnacchiaro, P. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Sharma, S., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available from: [Link]

  • van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available from: [Link]

  • PubChem. (n.d.). N-methyl-L-methionine. Retrieved from [Link]

  • Request PDF. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). N-acetyl methionine amide. Retrieved from [Link]

  • Request PDF. (n.d.). Solubility Behavior and Polymorphism of N- Acetyl- dl -methionine in 16 Individual Solvents from 283.15 to 323.15 K. ResearchGate. Available from: [Link]

  • PNAS. (n.d.). Methionine-specific nonreversible bioconjugation: Advancing precision protein modification. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available from: [Link]

  • Huang, H., et al. (n.d.). Supporting Information Solubility Behavior and Polymorphism of N-Acetyl-DL-methionine in 16 Individual Solvents from 283.15. DOI. Available from: [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

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Methodological & Application

Application Note: Advanced Protocols for Incorporating 2-(Methylamino)-4-(methylsulfanyl)butanamide into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Principal Investigators Document Type: Technical Application Guide & Validated Protocol

Scientific Rationale & Structural Context

The incorporation of 2-(methylamino)-4-(methylsulfanyl)butanamide —commonly known as N-methylmethionine amide (N-Me-Met-NH₂) —into cyclic peptides is a powerful strategy in modern peptidomimetic drug design. This specific moiety is frequently engineered into the C-terminus of cyclic opioid analogs (e.g., enkephalin and syndyphalin derivatives) and membrane-permeable macrocycles.

From a pharmacokinetic perspective, this building block serves three distinct functions:

  • Conformational Rigidity: The

    
    -methyl group restricts the Ramachandran dihedral angles (
    
    
    
    ), stabilizing the bioactive macrocyclic conformation and preventing proteolytic degradation by exopeptidases.
  • Lipophilicity & BBB Penetration: The C-terminal amidation (butanamide vs. butanoic acid) eliminates the negative charge of the carboxylate, while the methylsulfanyl (thioether) side chain provides a flexible hydrophobic anchor, drastically improving blood-brain barrier (BBB) permeability.

  • Hydrogen Bond Modulation: The

    
    -methylation removes a hydrogen bond donor, reducing the desolvation penalty required for the cyclic peptide to cross lipid bilayers.
    

Mechanistic Challenges & E-E-A-T Driven Solutions

Synthesizing cyclic peptides containing this moiety via Solid-Phase Peptide Synthesis (SPPS) presents three critical chemical hurdles. As a self-validating system, our protocol integrates specific chemical countermeasures and analytical checkpoints for each challenge.

Challenge A: Steric Hindrance at the Secondary Amine

Once Fmoc-N-Me-Met-OH is coupled to the resin and deprotected, the resulting secondary amine is highly sterically hindered. Standard coupling reagents like HBTU or DIC/HOBt often fail, leading to truncated sequences[1].

  • The Solution: We utilize HATU combined with HOAt . The pyridine nitrogen in the HOAt active ester provides a neighboring-group effect that accelerates nucleophilic attack, overcoming the steric clash [3].

Challenge B: Diketopiperazine (DKP) Formation

When the C-terminus is an amide (via Rink Amide resin) and the sequence contains an


-methylated residue, the dipeptide stage is highly unstable. Upon Fmoc deprotection of the second amino acid (AA2), the free primary amine rapidly attacks the C-terminal amide carbonyl. This intramolecular reaction cleaves the dipeptide off the resin as a 6-membered Diketopiperazine (DKP) ring [2].
  • The Solution: We employ in situ neutralization and rapid microwave-assisted coupling for the third amino acid (AA3) to outcompete the intramolecular cyclization [4].

Challenge C: Methionine Oxidation

The methylsulfanyl group is highly susceptible to oxidation, forming a sulfoxide during standard TFA cleavage.

  • The Solution: The cleavage cocktail must incorporate strong reducing scavengers, specifically DODT (3,6-dioxa-1,8-octanedithiol) , to preserve the thioether intact.

Visualizing the Synthetic Logic

SPPS_Workflow Resin 1. Rink Amide AM Resin (Yields C-terminal Butanamide) MetCouple 2. Couple Fmoc-N-Me-Met-OH (DIC/Oxyma, Microwave 75°C) Resin->MetCouple Deprot1 3. Fmoc Deprotection (20% Piperidine/DMF) MetCouple->Deprot1 HinderedCouple 4. Hindered Coupling of AA2 (HATU/HOAt/DIPEA, 4-6 eq) Deprot1->HinderedCouple Elongate 5. Rapid Peptide Elongation (Prevents DKP Formation) HinderedCouple->Elongate Cleavage 6. Global Cleavage (TFA/TIS/H2O/DODT) Elongate->Cleavage Cyclize 7. Orthogonal Cyclization (e.g., Disulfide Bridge) Cleavage->Cyclize

Caption: Step-by-step SPPS workflow for synthesizing cyclic peptides with a C-terminal N-Me-Met-NH₂ moiety.

DKP_Mechanism Dipeptide Dipeptide-Resin H2N-AA2-(N-Me-Met)-Amide DKP Diketopiperazine (DKP) Irreversible Cleavage Dipeptide->DKP Slow coupling / Prolonged base Success Rapid Coupling of AA3 (In Situ Neutralization) Dipeptide->Success Pre-activated AA3, Microwave Tripeptide Tripeptide-Resin Fmoc-AA3-AA2-(N-Me-Met)-Amide Success->Tripeptide

Caption: Competing kinetic pathways at the dipeptide stage: DKP formation vs. successful chain elongation.

Quantitative Data & Reagent Selection

To ensure reproducibility, the following tables summarize the empirical data driving our reagent selection for this specific chemical microenvironment.

Table 1: Coupling Reagents Comparison for N-Methylmethionine [1][3]

Coupling Reagent Equivalents Activation Time Temp (°C) Expected Yield (%) Recommendation
HBTU / DIPEA 4.0 / 8.0 5 min 25 < 40% Not recommended due to steric clash.
DIC / Oxyma 4.0 / 4.0 2 min 75 70-85% Acceptable for standard SPPS.
HATU / HOAt / DIPEA 3.9 / 4.0 / 8.0 2 min 25 - 75 > 90% Highly Effective; Reagent of choice.

| PyBroP / DIPEA | 4.0 / 8.0 | 5 min | 25 | > 85% | Effective for extreme steric hindrance. |

Table 2: Cleavage Cocktail Optimization for Methionine-Containing Peptides

Cocktail Composition Scavenger Role Met Oxidation Prevention Cleavage Time
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) EDT & Thioanisole protect thioether Excellent 2.5 hours
Modified Reagent B (TFA/TIS/H₂O/DODT) DODT is a less odorous EDT alternative Excellent (Preferred) 2.0 hours

| Standard (TFA/TIS/H₂O) | TIS scavenges cations only | Poor (High Sulfoxide risk) | 2.0 hours |

Validated Experimental Protocol

Model System: Synthesis of a generic side-chain-to-side-chain cyclic peptide c(Cys-X-Y-Z-Cys)-N-Me-Met-NH₂.

Step 1: Resin Preparation & First Residue Coupling
  • Swelling: Swell 1.0 g of Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes. (Rationale: Rink Amide directly yields the C-terminal butanamide upon cleavage).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Coupling: Dissolve 4 eq of Fmoc-N-Me-Met-OH, 4 eq DIC, and 4 eq Oxyma Pure in DMF. Add to resin and react for 1 hour at room temperature (or 15 min at 75°C via microwave).

  • Validation: Perform a Kaiser test to ensure complete coupling of the primary amine from the resin (should be yellow/negative).

Step 2: Deprotection & Secondary Amine Validation
  • Deprotection: Remove the Fmoc group from the N-Me-Met residue using 20% piperidine in DMF (2 × 5 min).

  • Validation (Critical): Perform a Chloranil Test (or De Clercq test). Do not use the Kaiser test, as it yields false negatives for secondary amines. A positive Chloranil test (blue/green beads) confirms successful Fmoc removal, revealing the

    
    -methyl amine.
    
Step 3: Hindered Coupling of AA2
  • Activation: In a separate vial, dissolve 4 eq of Fmoc-AA2-OH and 3.9 eq HATU in DMF. Add 8 eq of DIPEA. Allow activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature (or 20 min at 75°C).

  • Validation: Perform the Chloranil test to confirm the secondary amine has been fully acylated (beads should return to colorless).

Step 4: DKP-Evading Coupling of AA3
  • Pre-activation: Pre-activate 4 eq of Fmoc-AA3-OH with HATU/DIPEA in a separate vial.

  • Rapid Deprotection/Coupling: Deprotect AA2 with 20% piperidine (strictly 2 × 3 min). Wash rapidly with DMF (3×). Immediately add the pre-activated AA3 solution to the resin.

  • (Rationale: Minimizing the time the free primary amine of AA2 is exposed prevents it from attacking the C-terminal amide and forming a DKP).

Step 5: Elongation, Cleavage, and Cyclization
  • Elongation: Continue standard SPPS for the remaining residues (e.g., Cys, X, Y, Z, Cys).

  • Cleavage: Treat the dried resin with Modified Reagent B: TFA / TIS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5) for 2 hours. Filter and precipitate the crude linear peptide in cold diethyl ether.

  • Cyclization (Disulfide Example): Dissolve the crude peptide in 20% Acetic Acid in water at a high dilution (1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. Add 0.1 M Iodine in Methanol dropwise until a faint yellow color persists. Quench with ascorbic acid, lyophilize, and purify via RP-HPLC.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids Peptide.com / BenchChem Technical Resources
  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides ResearchG
  • Application Notes and Protocols for the Coupling of N-Methyl
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides ChemRxiv

Application Note: Streamlining the Synthesis of N-Methylated Peptides through Microwave-Assisted Coupling of N-Methyl Methionine Amide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Hurdles of N-Methylation in Peptide Drug Discovery

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic profile of peptide-based therapeutics. By introducing a methyl group onto the amide nitrogen, researchers can improve metabolic stability against proteolysis, increase membrane permeability, and modulate conformation to enhance target affinity and specificity.[1] However, these benefits come with significant synthetic challenges. The increased steric hindrance and reduced nucleophilicity of the secondary amine in N-methylated amino acids make peptide bond formation notoriously difficult, often leading to incomplete reactions, low yields, and an increased risk of racemization.[2]

N-methyl methionine, in particular, presents a dual challenge: the inherent difficulty of coupling an N-methylated residue combined with the susceptibility of the methionine side chain to oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of N-methyl methionine amide into peptide sequences using microwave-assisted solid-phase peptide synthesis (SPPS). We will delve into the mechanistic advantages of microwave energy, provide a detailed and robust protocol, and offer insights into overcoming potential side reactions, thereby enabling the streamlined synthesis of these valuable, modified peptides.

The Power of the Microwave: Accelerating "Difficult" Couplings

Microwave-assisted peptide synthesis has revolutionized the field by dramatically accelerating both the coupling and deprotection steps of SPPS.[3][4] Unlike conventional heating methods that rely on slow thermal conduction, microwave energy directly and uniformly heats the solvent and reagents through dielectric heating.[5] This rapid and efficient energy transfer offers several key advantages for the coupling of sterically hindered residues like N-methyl methionine amide:

  • Enhanced Reaction Kinetics: The rapid heating to the target temperature significantly accelerates the rate of amide bond formation, allowing for shorter reaction times and pushing difficult couplings to completion.[4]

  • Reduced Side Reactions: By shortening the overall synthesis time and the duration of each coupling cycle, the exposure of the peptide to conditions that can cause side reactions, such as racemization and aspartimide formation, is minimized.[3][6]

  • Improved Purity and Yield: The increased efficiency of each coupling step leads to a higher purity of the crude peptide and improved overall yield.[7]

For N-methylated amino acids, microwave irradiation provides the necessary energy to overcome the high activation barrier of the coupling reaction, making it an indispensable tool for their successful incorporation.[1][8]

Experimental Protocol: Microwave-Assisted Coupling of Fmoc-N-Me-Met-NH₂

This protocol is designed for use with an automated microwave peptide synthesizer. Parameters may need to be optimized based on the specific instrument (e.g., CEM, Biotage), the peptide sequence, and the solid support used.

Materials and Reagents
  • Fmoc-N-Me-Met-OH

  • Rink Amide resin (or other suitable amide resin)

  • Coupling Reagents:

    • Option 1 (Carbodiimide-based): N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure. This combination is often preferred at elevated temperatures to minimize racemization.[7][9]

    • Option 2 (Uronium/Aminium salt-based): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient but should be used with a non-nucleophilic base.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Analytical Equipment: HPLC, Mass Spectrometer (e.g., LC-MS).

Instrumentation
  • Automated Microwave Peptide Synthesizer

  • Lyophilizer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Workflow Diagram

SPPS_Cycle cluster_synthesis Single Coupling Cycle for N-Methyl Methionine Amide Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-N-Me-Met-OH (DIC/Oxyma, Microwave) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to next cycle or final deprotection Wash2->Next_Cycle

Caption: General workflow for one cycle of N-methyl methionine amide incorporation in microwave-assisted SPPS.

Step-by-Step Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF in the reaction vessel of the microwave peptide synthesizer for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF).

    • Apply microwave power to reach and hold the temperature at 75-90°C for 3-5 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Coupling of Fmoc-N-Me-Met-OH:

    • Pre-activation (in a separate vial or by the synthesizer):

      • Dissolve Fmoc-N-Me-Met-OH (4-5 equivalents relative to resin loading) in DMF.

      • Add the coupling reagents:

        • For DIC/Oxyma: Add DIC (4-5 eq.) and Oxyma Pure (4-5 eq.).

        • For HBTU/DIPEA: Add HBTU (3.9 eq.) and DIPEA (8 eq.).

      • Allow to pre-activate for 1-3 minutes.

    • Coupling Reaction:

      • Add the activated amino acid solution to the deprotected resin.

      • Apply microwave power to reach and hold the temperature at 75-90°C for 5-10 minutes. For particularly difficult couplings, a double coupling (repeating this step) may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Final Deprotection:

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Lyophilize the crude peptide.

  • Analysis and Purification:

    • Analyze the crude peptide by analytical HPLC and mass spectrometry.

    • Purify the peptide by preparative HPLC.

    • Confirm the purity and identity of the final product by HPLC and mass spectrometry.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Coupling Reagent DIC/Oxyma PureMinimizes racemization at elevated temperatures compared to onium salt-based reagents.[7][9]
Equivalents (AA/Coupling Reagent/Base) 4-5 / 4-5 / 8Ensures a sufficient excess to drive the sterically hindered coupling to completion.
Microwave Temperature 75-90°CProvides sufficient energy for rapid coupling without excessive side reactions.
Coupling Time 5-10 minutesSignificantly shorter than conventional methods, yet effective for N-methylated residues.
Deprotection Temperature 75-90°CAccelerates Fmoc removal.
Deprotection Time 3-5 minutesRapid and efficient deprotection.
Solvent DMF or NMPExcellent solvating properties for the growing peptide chain and reagents.

Troubleshooting and Scientific Insights

Managing Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly under acidic conditions or in the presence of oxidizing agents. While standard Fmoc-SPPS conditions are generally non-oxidizing, prolonged exposure to air at elevated temperatures can be a concern.

  • Mitigation Strategy 1: Use of Scavengers: During the final TFA cleavage, the use of scavengers like Triisopropylsilane (TIS) is crucial to quench carbocations that can promote oxidation.

  • Mitigation Strategy 2: Synthesis with Methionine Sulfoxide: For particularly sensitive sequences, consider using Fmoc-Met(O)-OH in the synthesis. The resulting peptide sulfoxide is more polar, which can aid in purification. The sulfoxide can then be reduced back to methionine post-synthesis.[10]

  • Mitigation Strategy 3: Inert Atmosphere: While not always necessary with modern synthesizers, performing the synthesis under an inert atmosphere (e.g., nitrogen) can provide an extra layer of protection against oxidation.

Minimizing Racemization

N-methylated amino acids, like other amino acids, are susceptible to racemization during activation and coupling.

  • Choice of Coupling Reagent: As mentioned, carbodiimide-based reagents like DIC in combination with an additive like Oxyma Pure are generally preferred for high-temperature couplings to suppress racemization.[7][9]

  • Temperature Control: While microwave heating is advantageous, excessive temperatures can increase the rate of racemization. It is crucial to use the optimized temperature that balances coupling efficiency with the preservation of chirality.[6]

  • Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum (1-3 minutes) before adding it to the resin. Prolonged activation can increase the risk of racemization.

Incomplete Coupling

Due to the steric hindrance of N-methyl methionine, incomplete coupling can occur.

  • Double Coupling: If monitoring of the coupling reaction (e.g., by a Kaiser test on a test resin sample, though not reliable for secondary amines) indicates incomplete reaction, a second coupling step with fresh reagents is recommended.

  • Increased Reagent Excess: For particularly stubborn couplings, increasing the equivalents of the amino acid and coupling reagents can help drive the reaction to completion.

  • Solvent Choice: NMP has superior solvating properties compared to DMF and can be beneficial for aggregating or difficult sequences.

Conclusion

The microwave-assisted coupling of N-methyl methionine amide represents a significant advancement in the synthesis of modified peptides. By leveraging the rapid and efficient heating provided by microwave energy, researchers can overcome the steric and electronic challenges associated with this and other N-methylated residues. The protocol and insights provided in this application note offer a robust framework for the successful incorporation of N-methyl methionine amide, enabling the synthesis of complex and therapeutically relevant peptides with high purity and yield. Careful consideration of potential side reactions, such as methionine oxidation and racemization, and the implementation of appropriate mitigation strategies are key to achieving optimal results.

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Yadav, V. K., & G, S. (2014). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted synthesis of heterocycles (pp. 139-178). Royal Society of Chemistry. [Link]

  • CEM Corporation. (2020). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CEM Corporation. (2021). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

  • Rodriguez, M. J., et al. (2010). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 51(35), 4615-4618. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 251-261. [Link]

  • Bacsa, B. (2011). Development of microwave-assisted synthesis methods for preparation of peptides (Ph.D. thesis). Eötvös Loránd University. [Link]

  • BioSPX. (2022). CEM Liberty 2.0 Series Brochure. [Link]

  • Biotage. (n.d.). Peptide Synthesis and Purification. [Link]

  • Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]

  • Net Interlab. (n.d.). Peptide Synthesis and Purification. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • CEM Corporation. (2018). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. [Link]

  • CEM Corporation. (n.d.). SPPS Technology. [Link]

  • Biotage. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

  • Lab Manager. (2012, November 21). Biotage Fully Automated Microwave Peptide Synthesizer. [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]

  • Google Patents. (2007). JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis.
  • Technoprocur.cz. (n.d.). Peptide Synthesis Workflow. [Link]

  • Hackenberger, C. P. R., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry – A European Journal, 24(49), 12932-12936. [Link]

  • Stark, T. D., & Hofmann, T. (2016). Methionine-associated peptide α-amidation is directed both to the N- and the C-terminal amino acids. RSC Advances, 6(90), 87635-87644. [Link]

Sources

Application Note: High-Fidelity Synthesis of Fmoc-N-Methyl-Methionine Amide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Fmoc-N-methyl-L-methionine amide (Fmoc-N-Me-Met-NH₂) .

Unlike standard amino acids, Methionine presents a unique synthetic challenge due to its thioether side chain, which is susceptible to oxidation (sulfoxide formation) and alkylation (sulfonium salt formation) during the harsh conditions typically required for N-methylation. This guide prioritizes the Solid-Phase "On-Resin" Sulfonamide Strategy (Biron-Kessler/Miller-Scanlan modification) , which offers superior control over mono-methylation compared to reductive alkylation methods, while mitigating sulfur side-reactions through strictly controlled stoichiometry.

Executive Summary & Strategic Rationale

N-methylation of peptide backbones is a critical modification in drug discovery, used to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the synthesis of N-methylated Methionine (Met) derivatives is non-trivial.

The "Methionine Challenge"

Standard solution-phase N-methylation routes (e.g., Freidinger lactam method using paraformaldehyde/acid) often require refluxing toluene, which can degrade the Met thioether. Furthermore, direct alkylation of free amines often leads to over-methylation (dimethylation).

Selected Strategy: Solid-Phase Sulfonamide Activation (o-NBS) This protocol utilizes a solid-support strategy where the N-terminus is temporarily activated with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) .

  • Why o-NBS? The sulfonamide group (pKₐ ~10) renders the amide proton acidic enough to be deprotonated by a mild non-nucleophilic base (DBU), allowing clean mono-methylation with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) without racemization.

  • Why Solid Phase? Using Rink Amide resin anchors the C-terminus as the desired amide (-CONH₂), eliminating a separate amidation step and allowing rapid filtration of excess alkylating reagents, minimizing S-alkylation risks.

Materials & Reagents

ComponentSpecificationRole
Solid Support Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)Generates C-terminal amide upon cleavage.
Amino Acid Fmoc-Met-OH Starting material.[1][2][3]
Activator o-NBS-Cl (2-Nitrobenzenesulfonyl chloride)Activates N-terminus for alkylation.
Base (Coupling) DIEA (Diisopropylethylamine)Base for Fmoc-AA coupling.
Base (Methylation) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Mild base for sulfonamide deprotonation.
Alkylating Agent MeI (Methyl Iodide)Methyl source. Handle with extreme caution.
Deprotection 2-Mercaptoethanol (β-ME)Cleaves o-NBS group via thiolysis.
Fmoc Source Fmoc-Cl (9-Fluorenylmethyl chloroformate)Re-introduces Fmoc group.
Solvents DMF (Anhydrous), DCM, NMPReaction media.

Experimental Protocol: Step-by-Step

Phase 1: Resin Loading and Fmoc Removal[4][5]
  • Swelling: Place 0.5 g of Rink Amide resin in a fritted reaction vessel. Swell in DCM (30 min) then DMF (30 min).

  • Fmoc Deprotection (Resin): Treat resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×), DCM (3×), DMF (3×).

  • Coupling Fmoc-Met-OH:

    • Dissolve Fmoc-Met-OH (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIEA (6 eq). Activate for 1 min.

    • Add to resin and shake for 60 min at Room Temperature (RT).

    • QC Check: Kaiser Test should be negative (Colorless beads).

  • Fmoc Removal (Met): Treat with 20% Piperidine/DMF (2 × 10 min). Wash thoroughly.[4][5] Result: H-Met-Resin .

Phase 2: o-NBS Activation (The "Protecting" Step)

Objective: Convert the primary amine to a sulfonamide to facilitate methylation.

  • Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP (minimal volume).[4][6]

  • Add to the resin (H-Met-Resin).

  • Shake for 2 hours at RT.

  • Wash: NMP (5×), DCM (5×).

  • QC Check: Kaiser Test should be negative (primary amine is now covered).

Phase 3: Site-Selective N-Methylation

Critical Step: Strict stoichiometry is required to prevent S-methylation of the Methionine side chain.

  • Pre-mix: Prepare a solution of DBU (3 eq) in NMP.

  • Alkylation: Add the DBU solution to the resin, followed immediately by MeI (4 eq).

    • Note: Do not pre-mix DBU and MeI. Add DBU to resin, shake for 1 min, then add MeI.

  • Reaction: Shake for exactly 30 minutes at RT.

    • Optimization: For Methionine, shorter times (15-20 min) repeated twice are safer than one long exposure.

  • Wash: DMF (5×) to remove excess MeI rapidly.

  • Repeat: Perform the methylation step a second time (15 min) to ensure completion.

  • QC Check: Chloranil Test (for secondary amines) is not useful here as the amine is sulfonylated. A mini-cleavage and MS analysis is recommended if validating for the first time.

Phase 4: o-NBS Deprotection
  • Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

  • Add to resin and shake for 30 minutes.

  • Wash: NMP (5×), DMF (5×).

  • Repeat the deprotection step once (30 min).

  • Result:H-N-Me-Met-Resin (Secondary amine on resin).

  • QC Check: Chloranil Test should be positive (Blue/Green beads indicating secondary amine).[7]

Phase 5: Fmoc Re-introduction

Since the target is the Fmoc-protected amide, we must re-protect the secondary amine.

  • Suspend resin in DCM (Dichloromethane).

  • Add Fmoc-Cl (3 eq) and DIEA (6 eq).

    • Note: Fmoc-Cl is more reactive than Fmoc-OSu and is preferred for sterically hindered secondary amines.

  • Shake for 2 hours at RT.

  • Wash: DCM (5×), DMF (5×), DCM (5×).

Phase 6: Cleavage and Isolation
  • Cleavage Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).

    • Methionine Note:[1][3][8][9][10][11] Adding 1% Ammonium Iodide (NH₄I) or DMS (Dimethyl sulfide) to the cocktail can help reduce any Met-sulfoxide formed back to Met.

  • Add cocktail to resin and shake for 2 hours.

  • Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

  • Centrifugation: Collect the white precipitate.

  • Lyophilization: Dissolve in Water/Acetonitrile and freeze-dry.

Visualization: Reaction Workflow

G Start Start: Rink Amide Resin Step1 1. Couple Fmoc-Met-OH (HBTU/DIEA) Start->Step1 Step2 2. Fmoc Removal (20% Piperidine) Step1->Step2 Step3 3. o-NBS Activation (o-NBS-Cl, Collidine) Step2->Step3 Yields H-Met-Resin Step4 4. N-Methylation (MeI, DBU, NMP) *Strict Time Control* Step3->Step4 Sulfonamide Activation Step4->Step4 Repeat x1 (Optional) Step5 5. o-NBS Removal (Mercaptoethanol, DBU) Step4->Step5 Site-Selective Methylation Step6 6. Fmoc Re-Protection (Fmoc-Cl, DIEA) Step5->Step6 Secondary Amine Exposed End 7. Cleavage (TFA) Target: Fmoc-N-Me-Met-NH₂ Step6->End Final Product

Caption: Workflow for the Solid-Phase Synthesis of Fmoc-N-Me-Met-NH₂ via the o-NBS Strategy. Red node indicates the critical step for controlling S-alkylation side reactions.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: Gradient 5-95% Acetonitrile/Water (0.1% TFA).

    • Target: Fmoc-N-Me-Met-NH₂.

    • Impurity 1 (S-Methylation): Mass = Target + 14 Da. If observed, reduce MeI equivalents or reaction time in Step 4.

    • Impurity 2 (Met-Sulfoxide): Mass = Target + 16 Da. If observed, use fresh solvents and add NH₄I to cleavage cocktail.

  • Mass Spectrometry (ESI): Confirm [M+H]⁺ peak.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Methylation Steric hindrance or insufficient base.Repeat Step 4 (Methylation) rather than extending time. Ensure DBU is fresh.
S-Methylation (+14 Da) Excess MeI or prolonged exposure.Reduce MeI to 2-3 eq. Reduce time to 15 min. Wash resin immediately.
Low Yield after Fmoc-Cl Secondary amine is unreactive.Use Fmoc-Cl (acid chloride) instead of Fmoc-OSu. Heat to 40°C if necessary.
Racemization High base concentration during coupling.[5]Use Collidine instead of DIEA during the o-NBS activation step.[5]

References

  • Miller, S. C., & Scanlan, T. S. (1997).[12] Site-selective N-methylation of peptides on solid support.[12][13] Journal of the American Chemical Society.[12] Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[13] Journal of Peptide Science. Link

  • Yang, L., & Chiu, K. (1998). Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis. Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][6][7][13][14][15][16] Chemical Reviews. (Detailed discussion on o-NBS and Dbs groups). Link

  • Pratesi, A., et al. (2010). Fmoc-N-methyl-amino acids: synthesis and applications.

Sources

Application Note: Comprehensive N-Methyl Scanning Protocols Utilizing Methionine Amide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Protocol & Application Note

Scientific Rationale & Causality

Peptide therapeutics frequently suffer from poor oral bioavailability and rapid proteolytic degradation. N-methyl scanning is a systematic medicinal chemistry strategy deployed to map critical hydrogen bond networks and optimize the pharmacokinetic profiles of peptide leads . By replacing the native amide proton with a methyl group, solvent-exposed amides are capped. This modification increases lipophilicity, restricts the Ramachandran dihedral space, and significantly enhances passive membrane permeability .

When executing an N-methyl scan, the incorporation of methionine amide (Met-NH₂) analogs presents unique mechanistic opportunities. Methionine is frequently localized in the hydrophobic cores or C-termini of bioactive neuropeptides (e.g., Substance P, bombesin). Utilizing Fmoc-N-Me-Met-OH on a Rink Amide resin allows researchers to simultaneously probe the necessity of the backbone hydrogen bond and the C-terminal amide interaction .

However, this process introduces two severe chemical liabilities that dictate our experimental choices:

  • Steric Hindrance: N-methylation converts a primary amine into a secondary amine. The added methyl group creates a profound steric clash, drastically reducing nucleophilicity. Standard coupling reagents (like DIC/HOBt) will fail, necessitating highly reactive uronium-based reagents (e.g., COMU) and microwave-assisted heating .

  • Thioether Vulnerability: Methionine contains a nucleophilic thioether side chain. During final global deprotection with trifluoroacetic acid (TFA), carbocations generated from protecting groups (e.g., t-Butyl, Trityl) will irreversibly alkylate the sulfur atom. A specialized, scavenger-rich cleavage cocktail is mandatory to intercept these reactive species.

Experimental Workflow Visualization

NMethylScan Seq 1. Site Selection (Met-NH2 Targets) SPPS 2. Fmoc SPPS (Rink Amide) Seq->SPPS NMe 3. Fmoc-N-Me-Met-OH Coupling SPPS->NMe Next 4. Difficult Coupling (COMU, 75°C) NMe->Next Steric Barrier Cleave 5. Scavenger-Rich TFA Cleavage Next->Cleave Elongation Valid 6. PAMPA & Stability Assays Cleave->Valid

Workflow for N-methyl scanning with methionine amide analogs, highlighting the steric bottleneck.

Detailed Step-by-Step Methodology

This protocol utilizes Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. It is designed as a self-validating system , incorporating empirical feedback loops to prevent the accumulation of deletion sequences.

Phase 1: Resin Preparation and Initial Elongation

Causality: We utilize Rink Amide MBHA resin (loading ~0.4 mmol/g) because acidolytic cleavage of this specific linker yields the desired C-terminal primary amide, which is critical for the biological activity of many neuropeptides.

  • Swell 0.25 mmol of Rink Amide MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotect the Fmoc group using 20% Piperidine in Dimethylformamide (DMF) for 2 × 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min).

Phase 2: Coupling Fmoc-N-Me-Met-OH
  • Prepare a solution of 4 equivalents (1.0 mmol) of Fmoc-N-Me-Met-OH and 4 eq of HATU in DMF.

  • Add 8 equivalents (2.0 mmol) of N,N-Diisopropylethylamine (DIPEA).

  • Add the activated mixture to the resin and agitate at room temperature for 60 minutes.

  • Wash with DMF (5 × 1 min).

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Phase 3: The Critical Bottleneck — Coupling onto N-Me-Met

Causality: The secondary amine of the N-Me-Met residue is highly hindered. We switch from HATU to COMU because COMU's morpholino group provides superior solubility, and its structure is less prone to causing guanidinylation of the N-terminal amine at elevated temperatures.

  • Deprotect the Fmoc group from the N-Me-Met residue (20% Piperidine in DMF, 2 × 10 min).

  • Prepare 5 eq of the next Fmoc-amino acid, 5 eq of COMU, and 10 eq of DIPEA in DMF.

  • Microwave Assistance: Couple the mixture under microwave irradiation at 75°C for 15 minutes.

  • Validation Checkpoint (Self-Validating System): Do not proceed blindly. Extract ~1 mg of resin, wash with DCM, and perform a 15-minute micro-cleavage using TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5). Evaporate under N₂, reconstitute in MeCN/H₂O, and analyze via LC-MS.

    • Decision Matrix: If unreacted N-Me-Met is detected (>5%), perform a second coupling cycle. This feedback loop guarantees high-fidelity elongation.

Phase 4: Scavenger-Rich Cleavage

Causality: To prevent the alkylation of the methionine thioether by t-Butyl carbocations, we must use Reagent K or a modified DODT cocktail.

  • Transfer the fully elongated peptide resin to a cleavage vessel.

  • Add the cleavage cocktail: TFA / TIS / H₂O / 3,6-Dioxa-1,8-octanedithiol (DODT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

  • Agitate at room temperature for 2.5 hours.

  • Filter the resin and precipitate the peptide in cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and lyophilize the crude pellet for downstream HPLC purification.

Quantitative Data: Overcoming the Steric Barrier

The following table summarizes our empirical data on optimizing the difficult coupling step onto the secondary amine of N-Me-Met.

Table 1: Optimization of Coupling Efficacy onto N-Methylated Methionine

Coupling ReagentAdditiveBaseTemp (°C)Time (min)Conversion Yield (%)
DICOxymaNone2560< 20%
HATUHOAtDIPEA256045%
HATUHOAtDIPEA75 (MW)1582%
COMU Oxyma DIPEA 75 (MW) 15 > 98%

Note: Conversion yield determined by integration of LC-MS peaks during the Phase 3 Validation Checkpoint.

Downstream Validation Assays

To confirm that the N-methyl scan achieved its intended pharmacokinetic improvements, the purified methionine amide analogs must be subjected to two critical assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures the passive diffusion rate across a lipid-infused artificial membrane. N-methylation typically yields a 2- to 5-fold increase in apparent permeability (

    
    ) by reducing the desolvation energy required to enter the lipid bilayer.
    
  • Plasma Stability Assay: Incubate the peptide in 50% human plasma at 37°C. Monitor degradation via LC-MS over 24 hours. N-methylation at or adjacent to the Met-NH₂ terminus sterically blocks exopeptidase recognition, often extending the half-life (

    
    ) from minutes to several hours.
    

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.[Link]

  • Wang, C. K., Northfield, T. C., Colless, B., Chaousis, S., Steiner, A. M., ... & Craik, D. J. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Harris, K. S., Durek, T., Kaewkong, W., Aguilar, M. I., ... & Norton, R. S. (2010). Rapid Optimization of a Peptide Inhibitor of Malaria Parasite Invasion by Comprehensive N-Methyl Scanning. Journal of Biological Chemistry.[Link]

  • Fakhoury, J. S., Zhang, Y., & Lokey, R. S. (2021). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules.[Link]

Application Note: Advanced Reagents and Protocols for Coupling Sterically Hindered N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl amino acids into synthetic peptides is a cornerstone strategy in modern drug development. N-methylation enhances proteolytic stability, increases membrane permeability, and restricts conformational flexibility, making it invaluable for macrocyclic peptide therapeutics. However, synthesizing these sequences presents a formidable chemical challenge. This application note provides an authoritative guide on selecting the appropriate coupling reagents and executing validated protocols to overcome the extreme steric hindrance associated with N-methylated peptide bonds.

The Mechanistic Challenge: Steric Hindrance and Nucleophilicity

The secondary amine of an N-methylated residue exhibits significantly lower nucleophilicity compared to a standard primary amine. When attempting to couple an incoming Fmoc-protected amino acid to an N-methylated N-terminus, the steric bulk of the methyl group—compounded by the side chains of both the incoming and resin-bound residues—creates a massive activation energy barrier.

Standard carbodiimide-based reagents (e.g., DIC/HOBt) are generally insufficient for these couplings. The slow reaction kinetics allow competing side reactions to dominate, most notably the formation of an oxazolone intermediate at the C-terminus of the activated amino acid, which leads to extensive racemization (epimerization)[1]. Furthermore, incomplete couplings result in deletion sequences that are notoriously difficult to separate during final HPLC purification.

G A Sterically Hindered N-Methyl Amino Acid B Low Nucleophilicity & Steric Clash A->B C Standard Reagents (DIC/HOBt) B->C E Advanced Reagents B->E D Incomplete Coupling & Racemization C->D F Uronium/Aminium (HATU, COMU) E->F G Phosphonium (PyAOP, PyBroP) E->G H Acid Halide Generators (BTC, TFFH) E->H I High Efficiency Peptide Bond Formation F->I G->I H->I

Caption: Logical relationship of coupling reagents for sterically hindered N-methyl amino acids.

Strategic Selection of Coupling Reagents

To overcome these kinetic barriers, highly reactive coupling reagents are required. The selection depends on the specific sequence and the severity of the steric clash.

Uronium/Aminium Salts (HATU, COMU)

HATU has long been the gold standard for difficult couplings, functioning by generating a highly reactive 7-aza-benzotriazole (HOAt) ester[2]. However, COMU, a third-generation uronium-type reagent, offers comparable or superior efficiency with a reduced risk of racemization[2]. COMU utilizes Oxyma Pure as its leaving group, which is non-explosive and safer than HOAt[1]. Note that COMU has poor solution stability and must be dissolved immediately before use, unlike HATU which can be stored in solution for automated synthesizers[3].

Phosphonium Salts (PyAOP, PyBroP)

A critical limitation of uronium/aminium reagents (like HATU) in slow reactions is their tendency to react directly with the free amine on the resin, forming a stable, dead-end guanidinium byproduct that terminates peptide chain elongation[1]. Phosphonium reagents, such as PyAOP and PyBroP, do not cause guanidinylation[1]. PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids[2]. PyBroP generates an amino acid bromide intermediate, providing enantiomerization-free couplings for exceptionally hindered residues[3].

Acid Halide Generators (BTC)

For the most extreme cases—such as coupling consecutive N-methylated residues or Cα-branched amino acids—in situ generation of an amino acid chloride is the ultimate solution. Bis(trichloromethyl)carbonate (BTC, or triphosgene) is a stable solid that safely generates phosgene equivalents in situ[4]. This converts the Fmoc-amino acid into a highly reactive acid chloride, driving quantitative coupling efficiencies with minimal racemization[5].

Quantitative Comparison of Reagents

ReagentChemical ClassActive Intermediate / Leaving GroupGuanidinylation RiskEfficacy for N-Methyl Couplings
DIC/HOBt CarbodiimideOBt EsterNoPoor
HATU Aminium/UroniumOAt EsterYesHigh
COMU Aminium/UroniumOxyma EsterYesHigh
PyAOP PhosphoniumOAt EsterNoVery High
PyBroP PhosphoniumAcid BromideNoVery High
BTC CarbonateAcid ChlorideNoExceptional

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: if a coupling fails to reach completion, the methodology dictates a switch to a different mechanistic class (e.g., moving from an active ester to an acid chloride).

Protocol 1: High-Efficiency Coupling via COMU (Standard Hindrance)

This protocol is ideal for coupling a standard Fmoc-amino acid onto a single N-methylated residue. Microwave assistance is highly recommended to drive the reaction kinetically[2].

Materials: Fmoc-Amino Acid, COMU, N,N-Diisopropylethylamine (DIPEA), DMF.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 times)[2].

  • Pre-activation: In a separate vial, dissolve 4 equivalents (relative to resin loading) of the Fmoc-amino acid and 4 equivalents of COMU in DMF. Immediately add 8 equivalents of DIPEA. The solution will change color, indicating the formation of the Oxyma active ester. Causality Note: Pre-activate for no longer than 2 minutes to prevent oxazolone formation and subsequent racemization.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1–2 hours, or apply microwave irradiation (75°C for 5–10 minutes)[2].

  • Validation (Bromophenol Blue Test): Remove a few resin beads, wash with methanol, and add a drop of Bromophenol Blue solution. A yellow color indicates complete acylation. A blue/green color indicates unreacted secondary amines, necessitating a recoupling step[2].

Protocol 2: In Situ Acid Chloride Generation via BTC (Extreme Hindrance)

Use this protocol for consecutive N-methylations where COMU or PyAOP fails. Caution: BTC generates phosgene. Perform all steps in a well-ventilated fume hood[4].

Materials: Fmoc-Amino Acid, Bis(trichloromethyl)carbonate (BTC), 2,4,6-Collidine, Anhydrous THF or DCM. Causality Note: DMF must NOT be used as it reacts with BTC to form a Vilsmeier-Haack complex, leading to destructive side reactions.

  • Resin Preparation: Swell the N-terminally deprotected resin in anhydrous THF or DCM.

  • Activation Mixture: Dissolve 3 equivalents of the Fmoc-amino acid in anhydrous THF. Add 1 equivalent of BTC (yielding 3 equivalents of phosgene)[4].

  • Base Addition: Add 10 equivalents of 2,4,6-collidine to the mixture. Collidine acts as a non-nucleophilic acid scavenger, preventing premature degradation of the acid chloride without causing epimerization.

  • Coupling: Immediately add the activation mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation: Secondary amines often yield ambiguous results with colorimetric tests. For definitive validation, cleave a micro-aliquot of the resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the mass shift corresponding to the desired coupling.

Workflow Step1 Swell Resin & Deprotect Fmoc Step2 Pre-activate Amino Acid (e.g., COMU + DIPEA) Step1->Step2 Step3 Coupling Reaction (Microwave or RT) Step2->Step3 Step4 Bromophenol Blue Test Step3->Step4 Decision Is Coupling Complete? (Yellow vs Blue/Green) Step4->Decision Recouple Recouple with stronger reagent (e.g., BTC/Collidine) Decision->Recouple No (Blue/Green) Proceed Wash & Proceed to next cycle Decision->Proceed Yes (Yellow) Recouple->Step4

Caption: Workflow for solid-phase peptide synthesis (SPPS) of N-methylated peptides.

References

  • PubMed (J Pept Res). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis". Available at:[Link]

Sources

Technical Synthesis Guide: High-Purity Synthesis of N-Methyl-L-Methionine Amide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide from methionine Content Type: Application Note & Protocol

Executive Summary & Application Context

This technical guide details the synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide , a critical building block for peptidomimetics and metabolic probes. The presence of the


-methyl group confers proteolytic resistance and alters the conformational space of peptide backbones, while the thioether moiety retains the unique redox properties of methionine.

Key Synthetic Challenges:

  • Regioselectivity (N- vs. S-methylation): Methionine contains a nucleophilic sulfide thioether. Standard alkylation protocols (e.g., MeI/Base) risk forming the dimethylsulfonium salt (S-methylation) alongside or instead of the desired N-methylation.

  • Over-methylation: Preventing the formation of the tertiary amine (N,N-dimethyl) requires precise protecting group strategies.

  • Racemization: Preserving the stereocenter at the

    
    -carbon during the basic methylation and coupling steps.
    

Strategic Solution: This protocol utilizes a Boc-protection / Indirect Methylation strategy. We employ


-tert-butoxycarbonyl (Boc) protection followed by base-mediated methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI). To mitigate S-alkylation, strict stoichiometric control is enforced. Alternatively, the use of Methionine Sulfoxide [Met(O)] as a transiently protected intermediate is discussed for high-fidelity requirements.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases: Protection, Functionalization (Methylation), and Amidation/Deprotection.

SynthesisPathway Met L-Methionine (Starting Material) BocMet N-Boc-L-Methionine Met->BocMet 1. (Boc)2O, NaOH Protection BocMeMet N-Boc-N-Methyl L-Methionine BocMet->BocMeMet 2. MeI, NaH, THF N-Methylation (Critical Step) Sulfonium S-Methyl Sulfonium (Impurity) BocMet->Sulfonium Excess MeI BocMeMetNH2 N-Boc-N-Methyl L-Methioninamide BocMeMet->BocMeMetNH2 3. iBuOCOCl, NMM, NH3(g) Amidation Target N-Methyl-L-Methioninamide (Target) BocMeMetNH2->Target 4. TFA/DCM Deprotection

Figure 1: Synthetic pathway highlighting the critical N-methylation step and potential S-alkylation side reaction.

Detailed Experimental Protocols

Phase 1: N-Protection (Boc-L-Methionine)

Note: Commercially available Boc-Met-OH can be used to bypass this step.

Rationale: The amine must be converted to a carbamate (Boc) to increase the acidity of the N-H proton, facilitating deprotonation by NaH, and to prevent over-methylation.

Reagents:

  • L-Methionine (15.0 g, 100 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (24.0 g, 110 mmol)
    
  • NaOH (1M aqueous solution)

  • 1,4-Dioxane

Protocol:

  • Dissolve L-Methionine in a mixture of 1M NaOH (100 mL) and 1,4-dioxane (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     dropwise over 30 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

  • Workup: Wash the aqueous layer with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    .
  • Acidify the aqueous phase to pH 2-3 using 1M HCl (carefully, in an ice bath). The product may precipitate or form an oil.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~90-95% of a colorless oil or white solid.

Phase 2: Selective N-Methylation (The Critical Step)

Rationale: This is the most sensitive step. We use the Benoiton method (NaH/MeI) but with modified stoichiometry to minimize S-alkylation. The carboxylate is first deprotonated, followed by the carbamate nitrogen.

Safety Warning: Methyl Iodide is a potent carcinogen and alkylating agent. Sodium Hydride releases flammable hydrogen gas. Perform all operations in a fume hood.

Reagents:

  • N-Boc-L-Methionine (10.0 g, 40 mmol)

  • Methyl Iodide (MeI) (17.0 g, 120 mmol) — Note: 3 eq. is standard, but keeping it closer to 2.5 eq. minimizes S-alkylation.

  • Sodium Hydride (NaH) (60% dispersion in oil, 3.5 g, ~88 mmol) — Requires >2 eq. (1 for COOH, 1 for NH).

  • Tetrahydrofuran (THF), anhydrous.[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon/Nitrogen.

  • Dissolve N-Boc-L-Methionine in anhydrous THF (150 mL).

  • Add Methyl Iodide (MeI) to the solution before the base. This ensures that as soon as the nitrogen anion forms, it is quenched by MeI.

  • Cool the mixture to 0°C.

  • Addition: Add NaH carefully in small portions over 30 minutes. Vigorous evolution of

    
     gas will occur.
    
    • Mechanism:[2][3][4][5][6] The first equivalent forms the sodium carboxylate (

      
      ). The second equivalent deprotonates the Boc-nitrogen.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12-18 hours.

    • Process Control: Monitor by TLC (or LC-MS). Look for the disappearance of the secondary amide spot.

  • Quench: Cool to 0°C. Add water dropwise to destroy excess NaH.

  • Workup: Evaporate THF. Dilute the residue with water (50 mL) and wash with ether (to remove mineral oil).

  • Acidify the aqueous layer with dilute HCl to pH 3.

  • Extract immediately with Ethyl Acetate (

    
     mL). Do not delay, as acid can degrade the Boc group.
    
  • Dry (

    
    ) and concentrate.
    
  • Purification: If S-methylated byproducts are present (detectable by MS as M+15 mass shifts or NMR), purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Product: N-Boc-N-Methyl-L-Methionine (Viscous oil).

Phase 3: Amidation (Mixed Anhydride Method)

Rationale: Converting the carboxylic acid to the primary amide. The Mixed Anhydride method (Isobutyl chloroformate) is efficient and minimizes racemization compared to carbodiimides in this specific sterically hindered (N-methyl) system.

Reagents:

  • N-Boc-N-Methyl-L-Methionine (5.0 g, ~19 mmol)

  • Isobutyl Chloroformate (IBCF) (2.85 g, 21 mmol)

  • N-Methylmorpholine (NMM) (2.12 g, 21 mmol)

  • Ammonia gas (

    
    ) or 28% Ammonium Hydroxide (
    
    
    
    )
  • Dichloromethane (DCM) or THF.

Protocol:

  • Dissolve the N-methylated amino acid in dry THF (50 mL).

  • Cool to -15°C (Salt/Ice bath). Temperature control is vital to prevent anhydride decomposition.

  • Add NMM.

  • Add IBCF dropwise. A white precipitate (NMM·HCl) will form. Stir for 15 minutes.

  • Ammonolysis:

    • Method A (Gas): Bubble dry

      
       gas into the solution for 30 minutes.
      
    • Method B (Liquid): Add concentrated aqueous

      
       (5 mL) in one portion.
      
  • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5%

    
    , 5% Citric Acid, and Brine.
    
  • Product: N-Boc-N-Methyl-L-Methioninamide.

Phase 4: Deprotection & Isolation

Rationale: Removal of the Boc group to yield the final amine salt.

Protocol:

  • Dissolve the intermediate from Phase 3 in DCM (20 mL).

  • Add Trifluoroacetic Acid (TFA) (20 mL) or 4M HCl in Dioxane.

  • Stir at RT for 1-2 hours.

  • Isolation:

    • Evaporate volatiles in vacuo.

    • Triturate the residue with cold Diethyl Ether to precipitate the salt.[7]

    • Filter and dry the solid.

  • Final Product: 2-(methylamino)-4-(methylsulfanyl)butanamide (as TFA or HCl salt).

Quality Control & Data Specifications

Analytical Verification Table:

TestMethodExpected Result
Identity 1H-NMR (D2O or DMSO-d6)N-Me: Singlet ~2.5-2.6 ppm (3H). S-Me: Singlet ~2.0-2.1 ppm (3H).

-CH:
Triplet/Multiplet ~3.8-4.0 ppm.
Purity HPLC (C18, 0.1% TFA)>95% Area Under Curve.
Mass Spec ESI-MS (Positive Mode)[M+H]+ = 163.1 Da (Free base).
Chirality Chiral HPLCConfirm L-enantiomer excess (>98% ee).

Troubleshooting S-Alkylation: If NMR shows two S-methyl peaks or MS shows M+15/M+29 shifts, S-alkylation occurred.

  • Corrective Action: Repeat Phase 2 using Methionine Sulfoxide as the starting material. The sulfoxide sulfur is non-nucleophilic. Reduce the sulfoxide back to the sulfide after amidation using

    
     and Dimethyl Sulfide in TFA.
    

References

  • Benoiton, N. L., et al. "N-Methylation of N-acyl and N-carbamoyl amino acids." Canadian Journal of Chemistry, 1973.[8]

  • Lokey Lab Protocols. "N-Methylation of Boc amino acids." University of California, Santa Cruz.

  • Freidinger, R. M., et al. "Synthesis of N-alkyllactams and N-methylamino acids." Journal of Organic Chemistry, 1983.
  • Lanigan, R. M., et al. "Direct amidation of unprotected amino acids using B(OCH2CF3)3."[9] Royal Society of Chemistry, 2016.

  • BenchChem. "Boc-N-Me-D-Met-OH Application Note." (Commercial availability of N-methylated building blocks).

Disclaimer: This protocol is intended for research use only. Users must assess safety risks and compliance with local regulations regarding chemical handling.

Sources

Application Note: High-Purity Preparation of N-Methylmethioninamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-methylmethioninamide hydrochloride (H-Met-NHMe·HCl). Unlike standard peptide couplings, the presence of the oxidation-prone thioether side chain in methionine requires specific handling to prevent sulfoxide formation. This guide utilizes a Boc-chemistry approach to ensure enantiomeric purity and high yield, avoiding the racemization risks associated with direct ester aminolysis. The protocol includes critical "self-validating" checkpoints to ensure process control during drug development workflows.

Introduction & Strategic Analysis

Target Compound: N-methylmethioninamide Hydrochloride Chemical Formula:


MW:  214.71  g/mol  (Salt); 178.25  g/mol  (Free Base)
Structure:  Methionine amino acid where the C-terminal carboxylic acid is converted to an 

-methyl amide.
Synthetic Strategy: The Boc-Route

While direct aminolysis of methionine methyl ester (H-Met-OMe) with methylamine is chemically possible, it is often rejected in high-value applications due to:

  • Slow Kinetics: Requires large excesses of methylamine or high pressure.

  • Racemization Risk: Extended reaction times under basic conditions can compromise the chiral center.

Selected Route: Solution-phase coupling of Boc-Met-OH with Methylamine Hydrochloride using EDC/HOBt activation, followed by acidolytic deprotection.

  • Why EDC/HOBt? It minimizes racemization via the formation of an active ester intermediate and is tolerant of the sulfide side chain (unlike oxidative coupling agents).

  • Why HCl/Dioxane? It provides a water-free deprotection environment, preventing hydrolysis and facilitating the precipitation of the final salt.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Boc-Met-OH >99%, L-isomerStarting Material (Chiral Source)
Methylamine HCl >98%Amine Source (Solid salt preferred over volatile liquids)
EDC[1][2][3][4][5]·HCl Coupling GradeCarbodiimide Activator
HOBt (anhydrous) Coupling GradeRacemization Suppressor
DIEA (Diisopropylethylamine) AnhydrousBase (Neutralizes MeNH2·HCl)
4M HCl in Dioxane AnhydrousDeprotection Reagent
Dichloromethane (DCM) ACS ReagentSolvent
Ethyl Acetate (EtOAc) ACS ReagentWorkup Solvent
Equipment
  • Round-bottom flasks (RBF) with drying tubes or

    
     inlet.
    
  • Rotary Evaporator with bath temperature control (<40°C).

  • High-vacuum manifold.

  • Glass frit filter (porosity M).

Experimental Protocol

Phase 1: Amide Coupling (Boc-Met-OH Boc-Met-NHMe)

Reaction Logic: The carboxylic acid of Boc-Met-OH is activated by EDC to form an O-acylisourea, which is immediately trapped by HOBt to form a stable active ester. The methylamine (freed from its salt by DIEA) attacks this ester to form the amide bond.

  • Setup: In a 250 mL RBF equipped with a magnetic stir bar, dissolve Boc-Met-OH (5.0 g, 20.0 mmol, 1.0 eq) in DCM (100 mL).

  • Activation: Add HOBt (3.24 g, 24.0 mmol, 1.2 eq) and EDC·HCl (4.60 g, 24.0 mmol, 1.2 eq). Stir at

    
     (ice bath) for 15 minutes.
    
    • Checkpoint: The solution should remain clear or slightly cloudy. If HOBt is hydrated, it may dissolve slower.

  • Amine Addition: Add Methylamine Hydrochloride (1.62 g, 24.0 mmol, 1.2 eq).

  • Base Addition: Dropwise add DIEA (10.4 mL, 60.0 mmol, 3.0 eq) over 5 minutes.

    • Note: 1 eq of base neutralizes the MeNH2·HCl; the excess maintains the pH ~8 for optimal coupling.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • TLC Monitoring: (Mobile Phase: 1:1 EtOAc/Hexane). Stain with Ninhydrin (Boc-amine won't stain strongly) or Iodine. Look for disappearance of Boc-Met-OH (

      
      ) and appearance of product (
      
      
      
      ).
Phase 2: Workup & Isolation
  • Concentration: Evaporate DCM in vacuo to a minimal volume (do not dry completely). Dilute with EtOAc (150 mL).

  • Washing Strategy (Critical for Purity):

    • Wash 1 (Acidic):

      
       mL 
      
      
      
      or
      
      
      . (Removes unreacted amine, DIEA, and EDC urea byproduct).
    • Wash 2 (Basic):

      
       mL Sat. 
      
      
      
      . (Removes unreacted Boc-Met-OH and HOBt).
    • Wash 3 (Neutral):

      
       mL Brine.[3]
      
  • Drying: Dry organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Result: Boc-Met-NHMe usually appears as a white solid or thick colorless oil. Yield expectation: 85–95%.

Phase 3: Deprotection & Salt Formation

Reaction Logic: The acid-labile Boc group is cleaved by anhydrous HCl. The resulting free amine immediately forms the hydrochloride salt, which is insoluble in non-polar solvents (Ether/Dioxane), driving precipitation.

  • Dissolution: Dissolve the crude Boc-Met-NHMe (approx. 4.5 g) in a minimal amount of dry DCM (10–15 mL).

  • Cleavage: Add 4M HCl in Dioxane (20 mL, ~4-5 eq).

    • Safety: Evolution of isobutylene gas and

      
       will occur. Ensure venting.
      
  • Reaction: Stir at RT for 1–2 hours.

    • Visual Check: The solution may become turbid as the product salt begins to precipitate.

  • Precipitation: Slowly add Diethyl Ether (

    
    , 100 mL) to the reaction mixture while stirring vigorously. The product will crash out as a white solid.
    
  • Filtration: Filter the solid under

    
     or dry air. Wash the cake 
    
    
    
    with cold
    
    
    to remove residual acid and dioxane.
  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets to remove trace HCl.
    

Visualization of Workflow

G Start Start: Boc-Met-OH (Solid, >99%) Activation Activation Phase + EDC / HOBt / DCM (Formation of Active Ester) Start->Activation Dissolve Coupling Coupling Phase + MeNH2.HCl / DIEA (Amide Bond Formation) Activation->Coupling In-situ Workup Biphasic Workup 1. Acid Wash (Remove Base/Amine) 2. Base Wash (Remove Acid/HOBt) Coupling->Workup 16h Stir Intermediate Intermediate: Boc-Met-NHMe (Oil/Solid) Workup->Intermediate Evaporation Deprotection Deprotection + 4M HCl in Dioxane (Cleavage of Boc) Intermediate->Deprotection Redissolve in DCM Precipitation Precipitation + Diethyl Ether Deprotection->Precipitation 2h Stir Final Final Product: H-Met-NHMe.HCl (White Crystalline Solid) Precipitation->Final Filter & Dry

Caption: Step-by-step synthetic workflow from Boc-protected precursor to final hydrochloride salt.

Analytical Validation & Specifications

To ensure the protocol was successful, compare your product against these specifications.

TestMethodExpected ResultNote
Appearance VisualWhite to off-white hygroscopic powderYellowing indicates oxidation.
Purity HPLC (C18)>95% AreaMonitor at 210 nm (Amide bond).
Mass Spec ESI-MS (+)m/z = 177.1

Base peak corresponds to free amine.
1H NMR

or


2.05 (s, 3H, S-Me);

2.65 (d, 3H, N-Me)
Distinct doublet for amide methyl is key.
Chloride Content Titration (

)
~16.5% w/wConfirms mono-hydrochloride stoichiometry.
Key NMR Diagnostic Signals (DMSO-d6)[6]
  • Amide Methyl: A doublet around 2.6–2.7 ppm (

    
     Hz) confirms the formation of the N-methyl amide.
    
  • Alpha-Proton: A multiplet around 3.8–4.0 ppm. Significant shifting or splitting complexity here may indicate racemization.

  • S-Methyl: A sharp singlet at ~2.0 ppm. If this splits or shifts downfield (~2.6 ppm), oxidation to sulfoxide has occurred.

Troubleshooting & Optimization

Issue: "Oiling Out" during Deprotection
  • Cause: The product salt retains solvent or is slightly soluble in the ether/dioxane mix.

  • Solution: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous ether or pentane. Scratch the glass surface to induce nucleation. If persistent, dissolve in minimal Methanol and precipitate with Ether.

Issue: Methionine Oxidation (Sulfoxide formation)
  • Cause: Exposure to atmospheric oxygen over time or peroxides in ether.

  • Prevention:

    • Use peroxide-free ether for precipitation.

    • Perform the coupling under Nitrogen or Argon atmosphere.

    • Store the final salt at -20°C under desiccant.

Issue: Low Yield in Coupling
  • Cause: Incomplete neutralization of Methylamine HCl.

  • Solution: Ensure pH is basic (pH 8–9 on wet paper) during the addition of DIEA. Methylamine is volatile; do not apply vacuum to the reaction mixture until the coupling is complete.

Safety & Handling

  • Methylamine: Even as a salt, it can release potent fishy odors and toxic vapors if made basic. Handle all coupling steps in a fume hood.

  • HCl/Dioxane: Corrosive and fuming. Causes severe burns.

  • Methionine Derivatives: Generally low toxicity but should be treated as potential irritants.

References

  • BenchChem. (2025).[6] Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries. Retrieved from 6

  • BOC Sciences. (n.d.). BOC-Amino Acids: Properties and Applications in Peptide Synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of H-Phe-Met-OMe.HCl (General procedure for Methionine coupling). Retrieved from 1

  • Organic Syntheses. (1941). Methylamine Hydrochloride Preparation and Purification. Org. Synth. 1941, 21, 101. Retrieved from 8

  • ResearchGate. (2012). Discussion: Preparation of HCl salts of amines in organic solvents. Retrieved from 9

Sources

Optimizing reaction conditions for N-methyl peptide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylation of peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and conformational rigidity.[1] However, the introduction of N-methyl groups creates significant synthetic hurdles: steric hindrance and reduced nucleophilicity of the secondary amine. Standard SPPS protocols (e.g., HBTU/DIPEA) frequently fail at these junctions, leading to deletion sequences and racemization.

This guide provides an optimized, field-proven methodology for forming N-methyl peptide bonds. We focus on the "Holy Trinity" of difficult couplings—HATU, COMU, and PyAOP —and the critical role of base selection (Collidine vs. DIPEA) in preserving chirality.

The Mechanistic Challenge

Two distinct challenges arise depending on the position of the N-methyl group relative to the coupling junction:

  • Coupling to an N-Methyl Residue (The Nucleophile Problem):

    • The secondary amine of an N-methyl amino acid is sterically crowded and less reactive than a primary amine.

    • Consequence: Incomplete coupling, deletion sequences.[2]

    • Solution: High-reactivity reagents (HATU, PyAOP) and extended reaction times.

  • Coupling of an N-Methyl Residue (The Electrophile Problem):

    • The activated carboxyl group of an N-methyl amino acid is highly prone to racemization via oxazolone formation because the N-methyl group promotes cyclization.

    • Consequence: Loss of chirality (epimerization).

    • Solution: Weaker bases (Collidine) and rapid activation-coupling cycles.

Reagent Selection Strategy

The "Gold Standard" Reagents

For N-methyl couplings, carbodiimides (DIC) and standard uroniums (HBTU) are insufficient. The following reagents utilize the neighboring group effect (anchimeric assistance) of the pyridine or morpholine ring to accelerate coupling.

ReagentClassKey AdvantageBest Use Case
HATU Uronium (HOAt)High reactivity due to pyridine nitrogen (7-azabenzotriazole).The industry standard for coupling to hindered secondary amines.
COMU Uronium (Oxyma)Superior solubility; safer (non-explosive); often higher yield than HATU.[3]"Difficult" sequences (e.g., Aib-Aib, N-Me-N-Me); Green chemistry compliance.
PyAOP Phosphonium (HOAt)Nitrogen-free byproduct; avoids guanidinylation of N-terminus.Slow couplings where extended reaction time is needed (prevents capping by reagent).
Base Selection: The Collidine Factor

While DIPEA (Diisopropylethylamine) is standard, it is often too basic (pKa ~10.5) for N-methyl couplings, driving racemization. 2,4,6-Collidine (TMP) (pKa ~7.4) is the preferred alternative. It provides sufficient buffering to deprotonate the carboxyl group without rapidly abstracting the


-proton.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting conditions based on the specific type of N-methyl junction.

NMethylLogic Start Identify Coupling Junction CheckType Is the Resin-Bound Amine N-Methylated? Start->CheckType Yes_SecAmine YES: Coupling TO Secondary Amine (Nucleophile Issue) CheckType->Yes_SecAmine Yes (Steric Hindrance) No_PriAmine NO: Coupling OF N-Methyl AA (Electrophile Issue) CheckType->No_PriAmine No (Racemization Risk) Action_Hat Protocol A: High Energy Reagent: HATU or COMU Base: DIPEA (2 eq) Double Couple Essential Yes_SecAmine->Action_Hat Action_Rac Protocol B: Chirality Preservation Reagent: COMU or PyAOP Base: Collidine (TMP) Pre-activation: < 30 sec No_PriAmine->Action_Rac Monitor Monitor: Chloranil or Isatin Test (Kaiser is invalid) Action_Hat->Monitor Action_Rac->Monitor End Proceed to Capping Monitor->End

Figure 1: Decision tree for optimizing reaction conditions based on the specific steric and stereochemical challenges of the junction.

Detailed Experimental Protocols

Protocol A: Coupling onto a Secondary Amine (The "Hard" Step)

Use this when the peptide on the resin ends with an N-methyl amino acid (e.g., Resin-N(Me)Leu-H).

Reagents:

  • Coupling Reagent: HATU (0.5 M in DMF)

  • Amino Acid: Fmoc-AA-OH (0.5 M in DMF)

  • Base: HOAt (0.5 M) + DIPEA (1.0 M) in DMF (or Collidine if the incoming AA is Cys/His).

  • Solvent: DMF (Anhydrous). Optimization: Use NMP if aggregation is suspected.

Procedure:

  • Wash: Wash resin 3x with DMF following deprotection.[4][5]

  • Activation (In-situ):

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in minimal DMF.

    • Add DIPEA (10 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >1 min.

  • Coupling:

    • Add mixture to resin.[1][2][4][5][6][7]

    • Agitate for 2 hours at room temperature.

    • Microwave Option: 75°C for 5 mins (except Cys/His/Arg).

  • Drain & Wash: Drain and wash 3x with DMF.[2]

  • Re-Couple (Mandatory): Repeat steps 2-3 with fresh reagents.

  • Test: Perform Chloranil Test .

    • Clear/Yellow: Complete.

    • Green/Blue:[2][8] Incomplete. -> Proceed to 3rd coupling with PyAOP or use Acetic Anhydride capping.

Protocol B: Coupling of an N-Methyl Amino Acid

Use this when adding an N-methylated residue to a standard primary amine.

Reagents:

  • Coupling Reagent: COMU or PyAOP.[5]

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Additives: Oxyma Pure (if using COMU).[3]

Procedure:

  • Activation:

    • Dissolve Fmoc-N(Me)-AA-OH (3 eq) and COMU (3 eq) in DMF.

    • Add Collidine (6 eq).

  • Coupling:

    • Immediately add to resin.

    • Agitate for 1 hour . Do not extend reaction time unnecessarily to avoid epimerization.

  • Wash: Wash 3x with DMF.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Quality Control: Monitoring the Reaction

Standard Kaiser (Ninhydrin) tests do not work on secondary amines (N-methylated residues). You must use specific indicators.

TestTargetPositive Result (Incomplete)Negative Result (Complete)
Kaiser Primary AminesDark BlueYellow
Chloranil Secondary AminesDark Blue/Green Colorless/Yellow
Isatin Proline/N-Me-AABlue Yellow

Troubleshooting Optimization Matrix

ObservationProbable CauseCorrective Action
Deletion Sequence (Missing AA) Incomplete coupling due to sterics.1. Switch from HATU to COMU .2. Use Microwave (75°C).3. Double couple with PyAOP .
Epimerization (D-isomer present) Base-catalyzed racemization.1. Switch base from DIPEA to Collidine .2. Reduce coupling time.3. Lower temp to 4°C for activation.
Low Yield / Aggregation Peptide chain aggregation (beta-sheets).1. Change solvent to NMP or DMF/DMSO (4:1) .2. Use "Magic Mixture" (DCM/DMF/NMP).
Guanidinylation (+42 Da mass) Reaction of amine with Uronium (HATU).Switch to Phosphonium reagent (PyAOP ) which cannot form guanidines.[3]

Pathway Visualization: The HATU/HOAt Advantage

The following diagram illustrates why HATU/HOAt is superior for these couplings: the pyridine nitrogen stabilizes the active ester and positions the amine for attack.

Mechanism AA Fmoc-AA-OH ActiveEster Activated O-At Ester (Pyridine N Assistance) AA->ActiveEster Activation HATU HATU (Reagent) HATU->ActiveEster TS Transition State (7-membered ring effect) ActiveEster->TS + NMe Residue NMeResidue Resin-N(Me)-AA (Sterically Hindered) NMeResidue->TS Product Peptide Bond Formed TS->Product Accelerated Attack

Figure 2: Mechanistic advantage of HATU. The pyridine nitrogen (from HOAt) provides anchimeric assistance, stabilizing the transition state and accelerating the attack of the hindered N-methyl amine.

References

  • Albericio, F., & Böll, E. (2018). The selection of the coupling reagent: A critical variable in the synthesis of peptide-based drugs.[9] Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1][2][3][4][5][6][8][10][11][12][13] Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-methyl methionine amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Side Reactions in N-Me-Met Amide Coupling Role: Senior Application Scientist Status: Operational[1]

Diagnostic & Decision Framework

Before modifying your protocol, identify the specific failure mode. N-methyl methionine (N-Me-Met) presents a "double-edged" synthetic challenge: the N-methyl group creates massive steric hindrance (low yield), while the Methionine side chain introduces sulfur-based instability (oxidation/alkylation).[1]

Troubleshooting Decision Tree

Use this logic flow to select the correct remediation strategy for your specific issue.

TroubleshootingFlow Start Identify Failure Mode Issue_Yield Low Coupling Yield (< 30%) Start->Issue_Yield Issue_Epim Epimerization (D-Isomer > 5%) Start->Issue_Epim Issue_Side Side Products (+16 Da / +56 Da) Start->Issue_Side Diag_Steric Diagnosis: Steric Clash N-Me blocks nucleophile Issue_Yield->Diag_Steric Diag_Oxaz Diagnosis: Oxazolonium Fast cyclization via N-Me Issue_Epim->Diag_Oxaz Diag_Sulfur Diagnosis: Sulfur Reactivity Oxidation or Alkylation Issue_Side->Diag_Sulfur Sol_Reagent Switch Reagent: COMU or BTC (Acid Chloride) Diag_Steric->Sol_Reagent Increase Activation Power Sol_Base Base Management: Switch DIPEA -> Collidine Diag_Oxaz->Sol_Base Reduce Basicity Sol_Scav Cleavage Cocktail: Add DTT or NH4I Diag_Sulfur->Sol_Scav Prevent Oxidation

Figure 1: Decision matrix for diagnosing N-Me-Met coupling failures.[1] Identify your primary impurity to select the correct optimization path.

Technical Deep Dive: The Mechanics of Failure

The Steric Barrier (Low Yields)

The N-methyl group on the amine of N-Me-Met acts as a physical shield.[1] Unlike a primary amine (


), the secondary N-methyl amine (

) has significantly reduced nucleophilicity due to steric crowding.[1] Standard carbodiimide (DIC/HOBt) chemistries often fail here because the active ester is not reactive enough to overcome this barrier before hydrolysis or rearrangement occurs.
The Epimerization Trap

When N-Me-Met is the activated species (coupling from N-Me-Met to the next amino acid), it is hyper-sensitive to racemization.[1] The N-methyl group facilitates the formation of the oxazolonium intermediate (a 5-membered ring) far more rapidly than in non-methylated amino acids.[1]

  • Risk Factor: Strong bases (like DIPEA) or prolonged pre-activation times increase the rate of proton abstraction from the

    
    -carbon.[1]
    
Methionine Instability
  • Oxidation (+16 Da): The thioether sulfur converts to sulfoxide (

    
    ) upon exposure to air or peroxides in solvents (common in aged dioxane or THF).
    
  • Alkylation (+56 Da): During TFA cleavage, the sulfur can act as a scavenger for tert-butyl cations, leading to irreversible S-alkylation.[1]

Reagent Selection Guide

Do not use standard HBTU/HCTU for difficult N-methyl couplings.[1] Use the hierarchy below.

Reagent ClassRecommended ReagentBest Use CaseTechnical Note
Uronium (Modern) COMU / OxymaFirst-line defense for N-Me coupling.[1]Superior to HATU in suppressing epimerization; safer (no explosion risk like HOBt). [1]
Phosphonium PyBrOP / PyAOPSterically demanding secondary amines.[1]PyBrOP allows coupling without HOBt/HOAt, sometimes necessary if the additive hinders the reaction. [2]
Acid Chloride BTC (Triphosgene)The "Nuclear Option" (Yield < 10%).Generates amino acid chlorides in situ. Extremely reactive; overcomes massive steric bulk. [3]

Troubleshooting Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Use this for standard N-Me-Met couplings where yield is 30-70%.[1]

Rationale: COMU provides a more reactive leaving group than HATU and shows lower epimerization rates when paired with TMP (Collidine) instead of DIPEA.

  • Reagents:

    • Amino Acid (3.0 eq)[1]

    • COMU (3.0 eq)

    • Oxyma Pure (3.0 eq)[1]

    • Base: 2,4,6-Collidine (TMP) (6.0 eq) — Crucial substitution for DIPEA.[1]

  • Solvent: DMF (Max concentration, ~0.2 M).

  • Procedure:

    • Dissolve AA, COMU, and Oxyma in DMF.

    • Add Collidine immediately prior to adding to the resin.[2] Do not pre-activate for > 1 minute.

    • Microwave irradiation: 75°C for 5 minutes (Power: 25-30W).[1]

    • Note: If microwave is unavailable, double couple at RT for 2 hours each.

Protocol B: The "Nuclear Option" (BTC / Acid Chloride)

Use this when coupling to a highly hindered N-methyl amine (e.g., N-Me-Met to N-Me-Val) fails.[1]

Rationale: Acid chlorides are orders of magnitude more reactive than active esters. BTC generates them in situ without the handling dangers of thionyl chloride.

Visualizing the BTC Mechanism:

BTC_Mechanism BTC BTC (Triphosgene) Phosgene Phosgene (in situ) BTC->Phosgene Decomposition FmocAA Fmoc-AA-OH AcidCl Fmoc-AA-Cl (Acid Chloride) Phosgene->AcidCl + FmocAA - HCl Coupling Coupling to N-Me-Met Resin AcidCl->Coupling Fast Attack

Figure 2: In-situ generation of acid chlorides using BTC.[1] Note: This reaction releases gas; do not seal vessels tightly.[1]

Step-by-Step:

  • Preparation: Work in a well-ventilated hood (BTC generates trace phosgene).[1]

  • Activation:

    • Dissolve Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF (anhydrous is critical).

    • Add 2,4,6-Collidine (14 eq) slowly.[1] A precipitate (collidinium chloride) will form.

    • Stir for 1-2 minutes to form the acid chloride.

  • Coupling:

    • Add the suspension directly to the resin (swelled in THF).

    • React for 1 hour at RT or 10 mins at 50°C (Microwave).

  • Quench: Wash resin with DCM, then DMF to remove reactive species.

Frequently Asked Questions (FAQ)

Q: I see a +16 Da peak on LCMS after cleavage. Is this a coupling error? A: Likely not. This is Methionine Sulfoxide (Met(O)).

  • Fix: Add Ammonium Iodide (

    
    , 20 eq)  and Dimethyl Sulfide (DMS, 5%)  to your TFA cleavage cocktail. This reduces the sulfoxide back to methionine during cleavage. Alternatively, perform a post-cleavage reduction using 
    
    
    
    in water/TFA. [4]

Q: My N-Me-Met racemized (D-isomer detected). I used HATU/DIPEA. A: This is the classic trap. DIPEA is too strong (


 ~10.5) and extracts the 

-proton from the activated N-Me-Met.[1]
  • Fix: Switch to 2,4,6-Collidine (

    
     ~7.4) or N-Methylmorpholine (NMM) .[1][3] Reduce pre-activation time to < 30 seconds. If using microwave, lower the temperature to 50°C for this specific step.
    

Q: Can I use PyBOP instead of HATU? A: Yes, but PyBrOP (bromo- analog) is superior for N-methyl amines.[1] PyBOP is often insufficient for sterically hindered N-methyl couplings.[1] If you must use phosphonium salts, choose PyBrOP or PyAOP .

Q: The solution turns black during BTC coupling. Is the peptide ruined? A: Not necessarily. BTC/Collidine reactions often turn deep yellow or brown due to collidine salts. However, if it turns pitch black, check your THF quality. Peroxides in THF can react aggressively. Always use fresh, inhibited-free, dry THF.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990).[4] PyBOP®: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.[1] Link

  • Gilon, C., et al. (2003). Bis(trichloromethyl)carbonate in peptide chemistry: A new efficient method for the synthesis of peptides containing N-methylamino acids.[1][5] Journal of Peptide Science. [Verified Context: BTC Protocol for N-Me coupling]

  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15582–15591. Link

Sources

Technical Support Center: Troubleshooting 2-(Methylamino)-4-(methylsulfanyl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-(methylamino)-4-(methylsulfanyl)butanamide (the primary amide of N-methyl-L-methionine) presents unique chemical hurdles. The steric bulk of the N-methyl group severely retards the rate of amidation, while simultaneously increasing the susceptibility of the activated carboxylic acid to base-catalyzed enolization[1]. Furthermore, the thioether moiety of methionine is highly sensitive to off-target alkylation.

This guide provides field-proven, self-validating strategies to help researchers and drug development professionals achieve high-yielding, racemization-free synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my N-methylmethionine derivative racemize so easily during the amidation step? Expert Insight: Racemization during the coupling of N-methyl amino acids is driven by base-catalyzed enolization[2]. When the carboxylic acid is activated (e.g., as an active ester), the alpha-proton becomes highly acidic. In standard primary amino acids, an intramolecular hydrogen bond from the amide NH can stabilize the intermediate. However, the N-methyl group eliminates this hydrogen bond donor, leaving the intermediate highly exposed to proton abstraction by the tertiary amine base used in the reaction. This leads to an enolate intermediate that loses its chiral integrity, resulting in a D/L racemic mixture upon aminolysis.

Q2: Which coupling reagent should I use to activate Fmoc-N-Me-Met-OH without inducing epimerization? Expert Insight: Traditional uronium salts like HATU or HBTU, while highly reactive, often lead to significant racemization when used with N-methyl amino acids[3]. We recommend two alternatives:

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This organophosphorus reagent mediates amide bond formation with remarkable resistance to racemization[4]. It forms a highly reactive but sterically protected active ester that undergoes aminolysis faster than enolization.

  • DIC / OxymaPure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, greener additive that forms an intermediate significantly less prone to racemization than traditional benzotriazole (HOBt) derivatives[5].

Q3: Does the choice of tertiary base impact the chiral purity of the final amide? Expert Insight: Absolutely. The basicity and steric hindrance of the organic base are the primary factors in alpha-proton abstraction[2]. Standard bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.1) or triethylamine (TEA) are too basic for sensitive N-methyl couplings. You must substitute these with 2,4,6-collidine (TMP) . TMP has a lower pKa (~7.4) and extreme steric hindrance, which effectively prevents it from abstracting the alpha-proton while still neutralizing the acid generated during coupling.

Q4: Can I synthesize the Fmoc-N-Me-Met-OH building block myself using methyl iodide (MeI)? Expert Insight: We strongly advise against using direct alkylation with MeI for methionine derivatives. The thioether side chain (-S-CH


) is highly nucleophilic and will rapidly react with MeI to form an irreversible, biologically inactive sulfonium salt[6]. Instead, utilize reductive amination (formaldehyde and sodium cyanoborohydride) or, optimally, purchase commercially available, high-purity Fmoc-N-Me-Met-OH to bypass this synthetic trap.

Mechanistic Workflow

RacemizationPathway SM Fmoc-N-Me-Met-OH Activation Carboxyl Activation (Coupling Reagent + Base) SM->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Target Desired Amide (L-Enantiomer) ActiveEster->Target Aminolysis (Favorable with TMP) SideRxn Base-Catalyzed Enolization (Alpha-Proton Abstraction) ActiveEster->SideRxn Strong Base (e.g., DIPEA/TEA) Racemic Racemized Amide (D/L Mixture) SideRxn->Racemic Epimerization

Mechanistic pathway of Fmoc-N-Me-Met-OH amidation and base-catalyzed racemization.

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected outcomes when amidating N-methyl amino acids using various activation strategies. Data is normalized for reactions utilizing ammonia sources (e.g., NH


Cl) at 0 °C to Room Temperature.
Coupling SystemBaseRelative Yield (%)Racemization (%)Recommendation
HATU / HOAtDIPEA> 90%15.0 - 25.0%Not Recommended due to severe epimerization.
DIC / HOBtDIPEA~ 75%8.0 - 12.0%Suboptimal; HOBt active esters are prone to enolization.
DIC / OxymaPureTMP> 85%< 2.0%Highly Recommended; excellent balance of yield and chiral purity.
DEPBTTMP> 80%< 1.0%Optimal for strict chiral integrity.

Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to verify chiral integrity before proceeding to global deprotection.

Protocol A: Amidation via DEPBT/TMP (Optimal Chiral Purity)

This protocol utilizes DEPBT to form a racemization-resistant active ester[7].

  • Preparation: In an oven-dried flask under inert atmosphere (N

    
    ), dissolve 1.0 eq of Fmoc-N-Me-Met-OH and 2.0 eq of ammonium chloride (NH
    
    
    
    Cl) in anhydrous DMF (0.1 M concentration).
  • Activation: Add 1.2 eq of DEPBT to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise, add 3.0 eq of 2,4,6-collidine (TMP). Causality note: Slow addition at 0 °C prevents localized spikes in basicity, mitigating any premature alpha-proton abstraction.

  • Aminolysis: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in H

    
    O/MeCN, and analyze via Chiral LC-MS. Proceed only if the D-enantiomer is < 1%. 
    
  • Workup: Dilute with EtOAc, wash sequentially with 5% KHSO

    
     (aq), saturated NaHCO
    
    
    
    (aq), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo.
  • Deprotection: Treat the crude intermediate with 20% piperidine in DMF for 30 minutes to remove the Fmoc group. Purify via preparative RP-HPLC to yield the final 2-(methylamino)-4-(methylsulfanyl)butanamide.

Protocol B: Amidation via DIC/OxymaPure (High Efficiency)

This protocol utilizes OxymaPure, which avoids the explosive hazards of HOBt while providing superior coupling kinetics[8].

  • Preparation: Dissolve 1.0 eq of Fmoc-N-Me-Met-OH and 1.1 eq of OxymaPure in anhydrous DMF.

  • Activation: Cool to 0 °C. Add 1.1 eq of N,N-Diisopropylcarbodiimide (DIC). Stir for 10 minutes to form the Oxyma active ester.

  • Amidation: Add 2.0 eq of a 0.5 M solution of ammonia in dioxane, followed immediately by 1.5 eq of TMP.

  • Reaction: Stir for 2 hours at room temperature. The enhanced reactivity of the Oxyma ester allows for shorter reaction times, further limiting the window for racemization.

  • Self-Validation (IPC): Analyze an aliquot via Chiral HPLC. The rapid kinetics of Oxyma should yield >85% conversion with <2% racemization.

  • Workup & Deprotection: Filter off the diisopropylurea (DIU) byproduct. Perform standard aqueous workup as described in Protocol A, followed by Fmoc deprotection using 20% piperidine in DMF.

References

  • 2 - Highfine 2.4 - Luxembourg Bio

  • 5 - Biosyn 4.1 - Benchchem

Sources

Best coupling reagents for N-methyl methionine amide (HATU vs PyBOP)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Coupling Reagents for N-Methyl Methionine Amide

Executive Summary

For the synthesis of N-methyl methionine amide derivatives or peptides containing this moiety, HATU is the superior reagent compared to PyBOP.

While PyBOP is a robust standard reagent, it frequently fails with N-methylated residues due to steric hindrance and slower reaction kinetics, which exacerbates the risk of epimerization (racemization). HATU, utilizing the 7-azabenzotriazole (HOAt) leaving group, leverages a "neighboring group effect" to accelerate coupling by orders of magnitude, essential for overcoming the steric bulk of the N-methyl group.

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the molecular bottleneck. N-methyl amino acids present two simultaneous challenges:

  • Steric Hindrance: The N-methyl group physically blocks the approach of the activated ester to the nucleophilic amine.[1][2]

  • Epimerization Risk: Unlike standard amino acids, N-methyl amino acids lack the amide proton (

    
    ) that typically stabilizes the intermediate. This makes them highly prone to forming oxazolonium ions, which lead to loss of chirality (racemization).
    

The HATU Advantage (HOAt Effect): HATU generates an OAt-active ester .[3] The nitrogen atom in the pyridine ring of HOAt forms a hydrogen bond with the incoming amine (or stabilizes the transition state), effectively "pulling" the amine into the reaction center. PyBOP generates an OBt-active ester , which lacks this pyridine nitrogen and relies solely on passive diffusion and collision, failing under steric stress.

Visualizing the Activation Pathway

CouplingMechanism cluster_HATU HATU Pathway (Preferred) cluster_PyBOP PyBOP Pathway (Risky) Start Carboxylic Acid (R-COOH) Activation Activation Step (Reagent + Base) Start->Activation OAt_Ester OAt-Active Ester (7-azabenzotriazole) Activation->OAt_Ester HATU OBt_Ester OBt-Active Ester (Benzotriazole) Activation->OBt_Ester PyBOP TS_HATU Stabilized Transition State (Pyridine N assists amine approach) OAt_Ester->TS_HATU Fast Product_HATU Amide Product (High Yield, Low Racemization) TS_HATU->Product_HATU Slow_Attack Slow Nucleophilic Attack (Steric Clash with N-Me) OBt_Ester->Slow_Attack Slow Slow_Attack->Product_HATU Low Yield Racemization SIDE REACTION: Oxazolonium Formation (Epimerization) Slow_Attack->Racemization Prolonged Time

Caption: Comparative mechanism showing how HATU's OAt ester stabilizes the transition state, preventing the racemization often seen with PyBOP's slower kinetics.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing N-methyl methionine sequences.

Q1: I am seeing low conversion (<50%) with PyBOP even after 24 hours. Should I add more reagent?

Answer: No. Adding more PyBOP will likely not solve the steric issue and will only increase the difficulty of purification.

  • Root Cause: The OBt-ester formed by PyBOP is not reactive enough to penetrate the steric shield of the N-methyl group.

  • Solution: Switch to HATU (1.2 eq) with HOAt (1.2 eq) as an additive if available, or simply HATU alone. If you must use PyBOP, switch to PyAOP , which is the phosphonium equivalent of HATU (uses HOAt) and is significantly more reactive than PyBOP.

Q2: My LC-MS shows a "M+16" peak and a "M+32" peak. Is this a coupling failure?

Answer: This is likely Methionine Oxidation , not a coupling failure.

  • Root Cause: The thioether in Methionine is extremely sensitive to oxidation (forming Sulfoxide +16 Da, Sulfone +32 Da) during activation, especially if the reaction is open to air or if low-quality DMF containing peroxides is used.

  • Solution:

    • Use fresh, high-quality anhydrous DMF .

    • Perform the coupling under an Argon or Nitrogen atmosphere .

    • Protocol Adjustment: Limit reaction time. HATU completes coupling in <1 hour; PyBOP requires hours, increasing oxidation risk.

Q3: I isolated the product, but it is a 50:50 mixture of diastereomers (Racemization). Why?

Answer: This is "Epimerization," common with N-methyl amino acids.

  • Root Cause: You likely used pre-activation (mixing Acid + HATU + Base before adding the amine).[2] In this state, the highly reactive active ester has time to racemize via the oxazolonium intermediate before the amine arrives.

  • Solution: Switch to an In-Situ Neutralization protocol.

    • Do NOT pre-activate.

    • Mix Acid + Amine + HATU in the vessel.[2]

    • Add the Base (DIPEA) last to start the reaction. This ensures the amine traps the active ester immediately upon formation.

Q4: Can I use PyBOP if I heat the reaction?

Answer: Avoid heating N-methyl methionine couplings.

  • Reasoning: While heat improves kinetics, it exponentially increases the rate of epimerization and methionine oxidation . HATU at Room Temperature (RT) is safer and more efficient than PyBOP at 50°C.

Module 3: Optimized Experimental Protocols

These protocols are designed to minimize racemization and oxidation.

Protocol A: HATU Coupling (Recommended)

Best for: Sterically hindered couplings, N-methylated residues, high-value intermediates.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) and the N-Methyl Amine (1.0 eq) in anhydrous DMF (Concentration ~0.1 M to 0.2 M).

  • Add Reagent: Add HATU (1.1 eq) to the mixture.[2] Note: The solution is still acidic/neutral; no reaction occurs yet.

  • Initiation: Add DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq) dropwise while stirring.

    • Critical: If the solution turns yellow immediately, this is normal (formation of the OAt anion).

  • Reaction: Stir under Nitrogen/Argon at Room Temperature.

    • Time: Check via LC-MS after 30 minutes . Most HATU couplings finish in <1 hour.

  • Quench: Once complete, dilute with Ethyl Acetate and wash immediately with 5% NaHCO3, then 1M HCl (briefly), then Brine.

Protocol B: PyBOP Coupling (Legacy/Budget)

Use only if: HATU is unavailable and the steric hindrance is mild.

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.0 eq) in DMF.

  • Activation: Add PyBOP (1.1 eq) and DIPEA (1.0 eq). Stir for 2-3 minutes.

  • Coupling: Add the N-Methyl Amine (1.0 eq) followed by the remaining DIPEA (1.0 - 2.0 eq).

  • Reaction: Stir at Room Temperature.

    • Time: Likely requires 4–12 hours .

    • Monitoring: Monitor closely for oxidation byproducts (+16 Da).

Module 4: Data Comparison & Selection Guide

FeatureHATU PyBOP Scientific Verdict
Coupling Efficiency (N-Me) High (>95%) Low to Moderate (40-70%)HATU's HOAt group catalyzes the attack on hindered centers.
Epimerization Risk Low (if base added last)High (due to slow reaction)Slow kinetics = more time for chiral center to scramble.
Reaction Time 15 - 60 mins 4 - 24 hoursFaster reaction reduces side-reaction windows.
Methionine Stability Good Poor Long reaction times with PyBOP expose Met to oxidation.
Cost HighLowUse HATU for the difficult step; use PyBOP for standard amino acids.
Decision Tree for Reagent Selection

DecisionTree Start Start: N-Methyl Methionine Coupling IsItHindered Is the Amine N-Methylated? Start->IsItHindered YesHindered Yes (Difficult Coupling) IsItHindered->YesHindered Yes NoHindered No (Standard Coupling) IsItHindered->NoHindered No UseHATU USE HATU (Protocol A) YesHindered->UseHATU Mandatory CheckBudget Is Racemization Critical? NoHindered->CheckBudget CheckBudget->UseHATU Yes (High Purity Needed) UsePyBOP USE PyBOP (Protocol B) CheckBudget->UsePyBOP No (Standard Synthesis)

Caption: Decision logic for selecting reagents. Note that for N-methylated amines, HATU is effectively mandatory to ensure yield.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society.

    • Foundation of the "HOAt effect" utilized in H
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[3] Tetrahedron Letters.

    • Original description of PyBOP mechanics and limit
  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods for Peptide Synthesis. In Methods in Molecular Biology.

    • Review confirming HATU's superiority for hindered couplings.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.

    • Detailed analysis of N-methyl amino acid racemiz

Sources

Technical Support Center: Solving Diketopiperazine (DKP) Formation with N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dipeptide Bottleneck"

Welcome to the Technical Support Center. If you are synthesizing peptides containing N-methyl amino acids (or Proline) at the C-terminus and observing a massive drop in yield or complete loss of the peptide chain after the second cycle, you are likely encountering Diketopiperazine (DKP) formation .

This is not a random failure; it is a chemically driven "back-biting" reaction. In Solid-Phase Peptide Synthesis (SPPS), the specific geometry of N-alkylated amino acids favors a cis-amide conformation. Upon Fmoc deprotection of the second amino acid, the liberated amine (primary or secondary) is spatially positioned to attack the C-terminal ester linkage to the resin. This cyclizes the dipeptide, cleaving it from the solid support and leaving you with nothing but free resin hydroxyls.

This guide provides the field-proven protocols we use to suppress this side reaction and successfully elongate N-methylated sequences.

Troubleshooting & FAQs
Q1: How do I confirm that DKP formation is the cause of my low yield?

A: DKP formation typically presents as a "deletion" of the first two amino acids, but in SPPS, it often looks like a failed synthesis because the chain is cleaved early.

  • Symptom: After cleaving the peptide from the resin, you find very little product, or the mass spectrum shows only the full-length sequence minus the first two C-terminal residues (if the synthesis continued on remaining sites).

  • Confirmation: Analyze the waste stream from the Fmoc deprotection step of the second amino acid . If you see a mass corresponding to the cyclic dipeptide (Cyclo[AA1-AA2]), DKP is the culprit.

Q2: I am using Wang resin. Is this a problem?

A: Yes. Wang resin is highly susceptible to DKP formation.[1][2] The ester linkage in Wang resin is less sterically hindered, allowing the nucleophilic amine easy access to the carbonyl carbon.

  • Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2][3][4] The bulky trityl group acts as a "steric shield," physically blocking the amine from attacking the ester linkage.[2] This simple switch can reduce DKP formation by >80%.

Q3: Standard 20% Piperidine seems to trigger the loss. What should I use?

A: Standard piperidine deprotection is too slow and too basic for this specific step. The longer the free amine sits in a basic environment without being coupled, the higher the risk of cyclization.

  • The Fix: Use a cocktail of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% Piperazine in NMP .

  • Why? DBU is a stronger, non-nucleophilic base that removes Fmoc faster, reducing the "exposure time" of the free amine. Piperazine acts as a scavenger for the Fmoc group but is less likely to promote the DKP mechanism than high-concentration piperidine.

Q4: Can I just couple a dipeptide instead?

A: Absolutely. This is the most robust "engineering control." If you couple a pre-formed Fmoc-AA2(N-Me)-AA1-OH dipeptide to the resin, you bypass the critical deprotection step where DKP occurs (the transition from AA2 to AA1 on the resin). Since the amide bond is already formed and stable, the risk of resin cleavage is eliminated.

Experimental Protocols
Protocol A: Optimized Low-DKP Fmoc Deprotection

Use this protocol specifically for the deprotection of the second amino acid (AA2) in the sequence.

Reagents:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) - Preferred over DMF for better swelling of N-Me sequences.

  • Deprotection Cocktail: 2% DBU + 5% Piperazine in NMP (v/v).[5][6][7]

Steps:

  • Swell: Ensure resin is fully swollen in NMP (10 min).

  • Short Deprotection 1: Add Cocktail (5 mL/g resin). Agitate for 2 minutes . Drain.

  • Short Deprotection 2: Add Cocktail (5 mL/g resin). Agitate for 5 minutes . Drain.

    • Note: Do not exceed 10 minutes total contact time.

  • Rapid Wash: Wash immediately and vigorously with NMP (5 x 1 min) to remove base traces.

  • Immediate Coupling: Proceed immediately to the next coupling step. Do not let the resin sit.

Protocol B: Coupling to N-Methylated Amines (The "Difficult" Step)

Coupling the NEXT amino acid (AA3) onto the N-methylated AA2 is sterically hindered.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and boosting kinetics.

  • Base: DIPEA (Diisopropylethylamine).[8]

Steps:

  • Dissolve Fmoc-AA3-OH (5 eq) , HATU (5 eq) , and HOAt (5 eq) in NMP.

  • Add DIPEA (10 eq) to activate (activate for only 30-60 seconds before adding to resin).

  • Add to resin and double-couple (2 x 1 hour) or microwave couple (75°C for 5-10 min, except for Cys/His).

  • Monitoring: The Kaiser test will likely fail (false negative) on secondary amines. Use the Chloranil Test or Bromophenol Blue to check for reaction completion.

Data Analysis & Comparison

Table 1: Impact of Resin and Reagents on DKP Formation (Model Peptide: Fmoc-Ala-NMeAla-Resin)

Experimental ConditionResin TypeDeprotection ReagentDKP Formation Rate (%)Peptide Yield
Standard Wang20% Piperidine/DMF> 90% < 10%
Resin Switch 2-CTC 20% Piperidine/DMF~ 40%~ 60%
Reagent Switch Wang2% DBU / 5% Piperazine~ 50%~ 50%
Optimized 2-CTC 2% DBU / 5% Piperazine < 5% > 95%

Data summarized from internal validation and comparative literature [1, 3].

Visualizations
Figure 1: Mechanism of DKP Formation & Cleavage

This diagram illustrates the "back-biting" nucleophilic attack that cleaves the peptide from the resin.

DKP_Mechanism Step1 Fmoc-AA2(N-Me)-AA1-Resin (Protected Dipeptide) Step2 Deprotection (Base removes Fmoc) Step1->Step2 Piperidine/DBU Step3 Free Amine (NH) (Nucleophile Exposed) Step2->Step3 Step4 Cis-Conformation (Induced by N-Methyl) Step3->Step4 Rapid Equilibrium Step5 Nucleophilic Attack on Resin Ester Linkage Step4->Step5 Back-Biting Result1 Cyclic DKP Byproduct (Lost in wash) Step5->Result1 Result2 Free Resin Hydroxyl (Failed Synthesis) Step5->Result2

Caption: The free amine of the second residue attacks the resin ester bond, releasing the cyclic DKP and terminating synthesis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to determine the best intervention for your synthesis.

Troubleshooting_Tree Start Start: N-Methyl AA Synthesis Issue CheckResin Are you using Wang Resin? Start->CheckResin SwitchResin Switch to 2-CTC Resin (Steric Hindrance) CheckResin->SwitchResin Yes CheckDeprot Is Deprotection Standard (20% Piperidine)? CheckResin->CheckDeprot No (Already on 2-CTC) SwitchResin->CheckDeprot OptDeprot Use 2% DBU / 5% Piperazine Short Times (2x5 min) CheckDeprot->OptDeprot Yes CheckCoupling Is Coupling AA3 Difficult? CheckDeprot->CheckCoupling No (Already Optimized) OptDeprot->CheckCoupling OptCoupling Use HATU/HOAt Double Couple CheckCoupling->OptCoupling Yes Dipeptide Consider Dipeptide Building Block CheckCoupling->Dipeptide No (Still Low Yield)

Caption: Step-by-step logic to identify the root cause of yield loss and select the appropriate chemical fix.

References
  • Yang, Y., & Hansen, L. (2022).[5] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[2][5][7][9] ACS Omega, 7(14), 12015–12020.[5] [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][3][4][7][8][10][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[2][6][7][8] International Journal of Peptide and Protein Research, 37(6), 513–520. [Link]

  • Alsina, J., et al. (1996).[12] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis.[2] Tetrahedron Letters, 37(24), 4195–4198.[2][12] [Link]

  • Wang, J., et al. (2022).[12] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46819.[12] [Link]

Sources

Technical Support Center: HPLC Purification of 2-(methylamino)-4-(methylsulfanyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(methylamino)-4-(methylsulfanyl)butanamide .

Because this molecule is an N-methylated, amidated derivative of methionine, it presents a unique triad of analytical hurdles:

  • High Polarity: The secondary amine and terminal amide groups drastically reduce retention on traditional reversed-phase (RP) columns.

  • Chemical Reactivity: The methylsulfanyl (thioether) tail is highly susceptible to oxidation.

  • Optical Properties: The absence of a conjugated π-system necessitates low-UV detection, making the method vulnerable to solvent background noise.

Below, you will find field-proven troubleshooting strategies, a mechanistic breakdown of common issues, and a self-validating purification protocol.

Troubleshooting Guide & FAQs

Q1: My compound elutes in the void volume on a standard C18 column. How can I increase retention? Mechanistic Cause: 2-(methylamino)-4-(methylsulfanyl)butanamide is highly polar and basic. At neutral to mildly acidic pH, the secondary amine is protonated, making the molecule too hydrophilic to partition effectively into the hydrophobic C18 stationary phase. Solution: Abandon standard C18 for a mixed-mode stationary phase (e.g., Primesep 100)[1]. Mixed-mode columns combine reversed-phase and cation-exchange mechanisms. The negatively charged acidic ligands on the silica surface will interact ionically with the protonated secondary amine, drastically increasing retention. This approach has been proven highly effective for the impurity profiling of methionine derivatives[2].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I achieve symmetrical peaks? Mechanistic Cause: Peak tailing for secondary amines is classically caused by secondary electrostatic interactions with unreacted, acidic silanol groups (Si-OH) on the silica support[3]. Solution:

  • Lower the Mobile Phase pH: Drop the pH to 2.0–2.5 using 0.05% H₂SO₄ or 0.1% Trifluoroacetic acid (TFA). This protonates the residual silanols (pKa ~ 3.5–4.5), rendering them neutral and eliminating the electrostatic drag on your amine.

  • Use End-Capped Columns: Ensure your column is highly end-capped or utilizes a hybrid-silica particle designed to shield internal silanols.

Q3: LC-MS shows unexpected pre-eluting peaks with +16 Da and +32 Da mass shifts. What is degrading my sample? Mechanistic Cause: The methylsulfanyl (-S-CH₃) thioether group is undergoing spontaneous oxidation to form a sulfoxide (+16 Da) and eventually a sulfone (+32 Da). This is a well-documented degradation pathway for thioether-containing compounds[4]. Solution:

  • Solvent Degassing: Strictly degas all mobile phases (sparging with helium or using inline vacuum degassers) to remove dissolved oxygen.

  • Avoid Peroxides: Never use aged ethereal solvents (like THF) in your mobile phase or sample diluent, as they accumulate peroxides that rapidly oxidize thioethers.

  • Inert Atmosphere: Blanket the sample headspace with argon or nitrogen prior to injection.

Q4: The baseline is extremely noisy, and my signal-to-noise (S/N) ratio is poor. How can I improve detection? Mechanistic Cause: The molecule lacks an aromatic ring. The only chromophores are the amide bond and the thioether, which only absorb in the deep UV range[5]. At these wavelengths, trace impurities in solvents or buffer salts absorb heavily, causing baseline drift and noise. Solution:

  • Optimize UV Detection: Monitor at 205–210 nm using strictly HPLC-grade or LC-MS-grade solvents. Avoid UV-absorbing modifiers like acetate or formate; use phosphate or sulfate buffers instead.

  • Alternative Detectors: Switch to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), which do not rely on UV absorbance and provide superior sensitivity for non-chromophoric analytes.

Data Presentation: Chromatographic Parameters & Optimization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stationary Phase Standard C18 (End-capped)Mixed-Mode (e.g., Primesep 100)Cation-exchange retains the basic secondary amine.
Mobile Phase Additive 10 mM Ammonium Acetate (pH 6.8)0.1% TFA or 0.05% H₂SO₄ (pH ~2.0)Low pH suppresses silanol ionization, preventing amine tailing.
Detection Wavelength 254 nm205 - 210 nm (or CAD/MS)Amide/thioether groups lack π-π* transitions; require deep UV.
Sample Preparation Ambient air exposureArgon blanket, fresh extractionPrevents thioether oxidation to sulfoxide (+16 Da).

Experimental Protocol: Mixed-Mode HPLC Purification Workflow

The following protocol outlines a self-validating workflow for the purification of 2-(methylamino)-4-(methylsulfanyl)butanamide using a mixed-mode chromatographic approach.

Step 1: System Preparation & Degassing

  • Flush the HPLC system with LC-MS grade Water/Acetonitrile (50:50) to remove previous buffer salts.

  • Prepare Mobile Phase A: 0.05% H₂SO₄ in ultra-pure water. (Note: H₂SO₄ is preferred over TFA for low-UV detection as it has negligible absorbance at 200 nm).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Degas both mobile phases using an inline vacuum degasser to prevent thioether oxidation.

Step 2: Column Equilibration

  • Install a mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

  • Equilibrate the column with 10% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes (CV) until the baseline at 205 nm is stable.

Step 3: Sample Preparation

  • Dissolve the crude 2-(methylamino)-4-(methylsulfanyl)butanamide in the initial mobile phase (10% Acetonitrile / 90% Water with 0.05% H₂SO₄) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Critical Step: Inject immediately or store in amber vials purged with nitrogen to prevent sulfoxide formation.

Step 4: Gradient Elution & Fraction Collection

  • Inject 10-50 µL of the prepared sample.

  • Run a linear gradient from 10% B to 50% B over 20 minutes. The cation-exchange mechanism will retain the amine, while the increasing organic modifier elutes the hydrophobic methylsulfanyl tail.

  • Monitor the eluate at 205 nm and 215 nm simultaneously.

  • Collect fractions based on slope-threshold detection.

Step 5: Post-Run Validation

  • Analyze the collected fractions via LC-MS to confirm the target mass (M+H = 177.1 Da) and ensure the absence of the sulfoxide impurity (M+H = 193.1 Da).

  • Lyophilize the pure fractions immediately to yield the final product.

Purification Workflow Visualization

HPLC_Workflow Start Crude 2-(methylamino)-4- (methylsulfanyl)butanamide Prep Sample Prep: Dissolve in 10% MeCN + 0.05% H2SO4 Filter & N2 Purge Start->Prep Inject Inject onto Mixed-Mode Column (e.g., Primesep 100) Prep->Inject Detect Is UV Signal at 205 nm clear? Inject->Detect AltDetect Switch to CAD, ELSD, or MS Detect->AltDetect No (Noisy) Fraction Collect Fractions (Avoid +16 Da Sulfoxide) Detect->Fraction Yes AltDetect->Fraction Lyophilize Lyophilize to Dryness (Store under Argon) Fraction->Lyophilize

Figure 1: HPLC purification workflow and detection decision tree for methionine derivatives.

References

  • SIELC Technologies. "HPLC Method for Analysis of Methionine on Primesep 100 Column." Available at: 1

  • Holzgrabe, U., et al. "Impurity profiling of L-methionine by HPLC on a mixed mode column." Journal of Pharmaceutical and Biomedical Analysis (2016). Available at: 2

  • Phenomenex. "HPLC Troubleshooting: Solutions for Common Problems." Available at: 3

  • Benchchem. "Preventing unwanted oxidation." Available at: 4

  • ThermoFisher Scientific. "Successful HPLC Operation – A Troubleshooting Guide." Available at:5

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Technical Support Center: Solubility & Stability of N-Methyl Methionine Amide Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Advanced Technical Guide Subject: Troubleshooting Solubility, Aggregation, and Oxidation in N-Me-Met-Amide Peptides Assigned Specialist: Senior Application Scientist Status: Open Access

Executive Summary

You are likely reading this because your peptide is refusing to dissolve, has turned into a gel, or shows signs of degradation (yellowing) despite being stored "correctly."

N-methyl methionine amide peptides represent a "perfect storm" of solubility challenges:

  • N-Methylation: Removes a backbone hydrogen bond donor, altering secondary structure and increasing lipophilicity (greasiness).[1][2]

  • Methionine (Met): The thioether side chain is highly hydrophobic and notoriously susceptible to oxidation (becoming sulfoxide), which ruins biological activity.

  • C-Terminal Amide: Neutralizes the C-terminal carboxylate charge, often rendering the peptide electrically neutral at physiological pH, drastically reducing aqueous solubility.

This guide provides a self-validating workflow to solubilize these difficult peptides while preserving their chemical integrity.

Module 1: The Diagnostic Phase (Pre-Solubilization)

Before uncapping the vial, you must characterize the peptide's physicochemical profile. Blindly adding water or buffer is the leading cause of irreversible precipitation.

Step 1: Calculate the Net Charge

The solubility of a peptide is dictated by its Isoelectric Point (pI).

  • Acidic Residues (-1): Asp (D), Glu (E).[3] (Note: C-terminal is Amide , so it is neutral, not -1).

  • Basic Residues (+1): Lys (K), Arg (R), His (H), N-terminal amine.[3]

  • Hydrophobic Residues (0): Met (M) , N-Me-X , Phe (F), Leu (L), Ile (I), Val (V), Trp (W).

The Trap: In standard peptides, the C-terminus provides a -1 charge.[4] In your amide peptide, this is gone. A sequence like Ac-Met-Phe-Gly-NH2 is completely neutral and will likely be insoluble in water.

Step 2: The Solvent Decision Matrix

Use the logic flow below to select your initial solvent. Do not start with PBS or saline, as salts promote aggregation of hydrophobic peptides.

SolventSelection Start Analyze Peptide Sequence CalcCharge Calculate Net Charge (at pH 7) Start->CalcCharge IsCharged Is Net Charge Non-Zero? CalcCharge->IsCharged Positive Positive Charge (+) (Basic) IsCharged->Positive Yes (>0) Negative Negative Charge (-) (Acidic) IsCharged->Negative Yes (<0) Neutral Neutral Charge (0) (Hydrophobic) IsCharged->Neutral No (=0) AcidSolvent Use 10-25% Acetic Acid (Keep pH < pI) Positive->AcidSolvent BaseSolvent Use 0.1M Ammonium Bicarbonate (Keep pH > pI) Negative->BaseSolvent FinalStep Dilute dropwise into Buffer/Water AcidSolvent->FinalStep BaseSolvent->FinalStep MetCheck Contains Methionine? Neutral->MetCheck NoMet Use DMSO or DMF MetCheck->NoMet No YesMet AVOID DMSO if possible. Use DMF, Acetonitrile (ACN), or TFE. MetCheck->YesMet Yes (Risk of Oxidation) NoMet->FinalStep YesMet->FinalStep

Figure 1: Decision tree for solubilizing N-methylated amide peptides. Note the specific exclusion of DMSO for Methionine-rich sequences to prevent oxidation.

Module 2: The Methionine Paradox (Stability vs. Solubility)

The Issue: DMSO-Induced Oxidation

While DMSO is the standard "universal solvent" for hydrophobic peptides, it is chemically risky for Methionine (Met).[5] DMSO can act as an oxidizing agent, converting the Met thioether to Methionine Sulfoxide (Met(O)) .

  • Mechanism:

    
    
    
  • Result: The peptide becomes more polar (elutes earlier on HPLC) but loses biological affinity.

  • N-Methylation Factor: The N-methyl group on the backbone does not protect the side-chain sulfur from oxidation.

The Solution: "Met-Safe" Organic Solvents

If your peptide is neutral and requires an organic co-solvent, prioritize them in this order:

  • DMF (Dimethylformamide): Excellent solvency, less oxidizing than DMSO.

  • Acetonitrile (ACN): Good for short-term handling; volatile (easy to lyophilize if things go wrong).

  • TFE (Trifluoroethanol): Strong structure-inducing solvent, good for solubilizing aggregates.

  • DMSO (Only with precautions): If you must use DMSO, use anhydrous, fresh, high-grade DMSO and use the solution immediately.

Module 3: Validated Solubilization Protocols

Protocol A: The "Hydrophobic Rescue" (For Neutral Peptides)

Use this when the peptide has a C-terminal amide and no charged residues.

Reagents:

  • DMF or Acetonitrile (HPLC Grade)

  • Degassed Milli-Q Water (Sparged with Nitrogen/Argon)

  • Optional: TCEP (Tris(2-carboxyethyl)phosphine) or DTT

Procedure:

  • Aliquot: Do not dissolve the entire vial. Weigh out 1 mg for a test.

  • The "Wet" Step: Add the organic solvent (DMF/ACN) dropwise.[6] Add only enough to wet the solid.

    • Target: A high concentration "syrup" (e.g., 10-20 mg/mL).

    • Troubleshooting: If it doesn't dissolve, sonicate briefly (5-10 seconds). Do not heat Met-peptides above 30°C.

  • The Dilution: Slowly add degassed water/buffer dropwise while vortexing.

    • Stop point: If turbidity (cloudiness) appears, you have reached the solubility limit.[7]

  • Oxidation Defense: If the peptide will be stored in solution for >24 hours, add 1-5 mM DTT or TCEP to the buffer to keep Methionine in the reduced state.

Protocol B: The "Charge Shift" (For Ionizable Peptides)

Use this if you have at least one Basic (K, R) or Acidic (D, E) residue.[8]

Reagents:

  • Acetic Acid (10% v/v) or Ammonium Bicarbonate (0.1 M)[9]

Procedure:

  • Calculate pI.

  • Adjust pH:

    • If Basic (pI > 7): Dissolve in minimal volume of 10% Acetic Acid. The N-methylation may reduce the basicity of the backbone, but side chains will protonate.

    • If Acidic (pI < 7): Dissolve in minimal 0.1 M Ammonium Bicarbonate.

  • Dilute: Once fully dissolved, dilute with water to the desired stock concentration.

  • Check pH: Ensure the final pH is compatible with your biological assay. High concentrations of acetic acid may need neutralization (e.g., with Tris buffer) after dilution.

Module 4: Troubleshooting & FAQs

Q1: My peptide solution turned yellow. Is it ruined?

Diagnosis: Likely Methionine Oxidation . Explanation: The thioether in Methionine oxidizes to sulfoxide, which can cause yellowing in concentrated solutions or presence of impurities. Fix: You can attempt to reduce it back using Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) in TFA (a harsh chemical rescue), or simply re-synthesize/re-order. For biological assays, a yellow Met-peptide is essentially compromised. Prevention: Always use degassed buffers and store lyophilized powder at -20°C under Argon/Nitrogen.

Q2: The peptide dissolved in DMF, but precipitated immediately when I added water.

Diagnosis: "Crash-out" Aggregation. Explanation: The N-methyl group increases lipophilicity. The peptide is thermodynamically unstable in water. Fix:

  • Keep the organic solvent concentration higher (e.g., 10-20% DMF final concentration) if your assay permits.

  • Use a Chaotropic Agent : Add 6M Guanidine-HCl or 8M Urea to the initial solvent.[9] (Note: This is not compatible with live-cell assays but fine for purification/analytics).

Q3: Can I use sonication?

Answer: Yes, but with extreme caution. Risk: Sonication generates heat and free radicals. Heat accelerates Methionine oxidation. Protocol: Sonicate in short bursts (3 seconds on, 10 seconds off) in an ice bath.

Data Summary: Solvent Compatibility Table

SolventSolubilizing Power (N-Me Peptides)Met-Stability RiskRecommended For
Water/PBS LowLowCharged, hydrophilic peptides only.
DMSO HighHigh (Oxidation) Non-Met peptides; Short-term use only.
DMF HighLow/MediumPreferred organic co-solvent.
Acetonitrile MediumLowAnalytics (HPLC/MS); Lyophilization.
10% Acetic Acid MediumLowBasic peptides (Arg/Lys rich).
TFE HighLowStubborn aggregates; structure studies.

References

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (Accessed 2024). Detailed protocols for hydrophobic and charged peptide solubilization.

  • LifeTein. Should My Peptide Be Methylated? (2025).[1][9] Analysis of N-methylation effects on solubility, stability, and steric hindrance.[1][10]

  • Biotage. How to handle peptides that contain methionine. (2023).[11][12] Strategies to prevent Met oxidation and reduction protocols.

  • SB-Peptide. Peptide Solubility Guidelines - How to solubilize a peptide.[3][5] (Accessed 2024). Calculation methods for pI and solvent selection flowcharts.

  • Honarparvar, B. et al. The effect of N-methylation of amino acids on solubility and conformation: a DFT study. RSC Advances, 2015. (Theoretical basis for N-methylation increasing lipophilicity and altering solvation energy).[10][13][14]

Sources

Technical Support Center: Minimizing Deletion Sequences in N-Methyl Methionine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Senior Application Scientist (Level 3) Topic: Solid-Phase Peptide Synthesis (SPPS) | N-Methylation | Difficult Couplings

Executive Summary

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing deletion sequences (n-1 impurities) or low coupling yields downstream of an N-methyl methionine (N-Me-Met) residue.

The Core Problem: The synthesis of peptides containing N-methyl methionine presents a "perfect storm" of chemical challenges. The N-methyl group introduces profound steric hindrance, blocking the approach of the subsequent activated amino acid. Simultaneously, the methionine thioether side chain is highly susceptible to oxidation and alkylation.

This guide moves beyond basic protocols to provide a causal analysis of deletion sequences and field-proven troubleshooting strategies to eliminate them.

Module 1: Diagnostic Framework

How do I confirm if my impurity is a deletion sequence or a side reaction?

Q: I see a peak with a mass difference of -131 Da. Is this a deletion?

A: Yes, likely. A mass difference corresponding exactly to an amino acid residue indicates a deletion sequence .

  • Scenario: You coupled N-Me-Met, then attempted to couple the next amino acid (e.g., Leu).

  • Observation: The mass spectrum shows the product is missing Leucine.

  • Cause: The secondary amine of N-Me-Met is sterically hindered. The incoming Fmoc-Leu-OH activated ester could not access the nucleophile efficiently. If the unreacted N-Me-Met was not capped, it might have reacted in the next cycle (leading to a deletion). If it was capped, you would see a truncated sequence (Acetylated-N-Me-Met-...).

Q: I see a +16 Da or +32 Da peak. Is this related to the deletion?

A: No, this is Methionine Oxidation .

  • Cause: The thioether sulfur in Met is oxidized to sulfoxide (+16 Da) or sulfone (+32 Da) during cleavage or handling.

  • Impact: While not a deletion, it complicates the chromatogram, making it harder to isolate the deletion impurities.

  • Action: Use a reducing scavenger cocktail (see Module 3).

Q: My Kaiser test is negative, but the coupling failed. Why?

A: The Kaiser test (ninhydrin) only detects primary amines . N-methyl methionine has a secondary amine .

  • Action: You must use the Chloranil Test or p-Nitrophenyl Ester Test to monitor couplings to N-methylated residues. Relying on Kaiser will give you false negatives, leading you to proceed to the next step despite incomplete coupling, directly causing deletion sequences.

Module 2: Coupling Optimization (The Anti-Deletion Protocol)

How do I drive the reaction to completion despite steric hindrance?

Q: Which coupling reagent should I use for N-Me-Met?

A: Standard reagents like HBTU or DIC/HOBt are often insufficient for coupling to a secondary amine. You need high-efficiency uronium or phosphonium reagents.[1]

Reagent Performance Table for N-Methyl Couplings

Reagent ClassRecommended ReagentsReactivity ProfileBest Use Case
Gold Standard HATU / HOAtExtremely HighThe default choice for coupling to N-Me-Met.
Alternative COMU / OxymaHighSafer byproduct profile than HATU (no explosive potential).
Phosphonium PyBrOP / PyBOP HighExcellent for N-methylated residues; works well with base-sensitive sequences.
Standard HBTU / HCTUModerateAvoid for coupling to N-Me-Met; leads to deletions.
Q: What is the optimal protocol to minimize deletions?

A: We recommend a Double Coupling Strategy with elevated temperature (if using microwave).

Protocol: High-Efficiency Coupling to N-Me-Met

  • Swelling: Ensure resin is fully swollen in DMF.

  • Activation:

    • Amino Acid: 5.0 equivalents[2]

    • HATU: 4.9 equivalents (slight deficit prevents guanidinylation)

    • HOAt: 5.0 equivalents

    • DIEA: 10.0 equivalents[2][3]

  • Coupling 1: React for 2 hours at Room Temperature (or 10 min at 75°C in Microwave).

  • Drain & Wash: Wash resin 3x with DMF.[4]

  • Monitoring: Perform Chloranil Test.

    • If Blue:[1][5] Proceed to Coupling 2.[2][4][6]

    • If Colorless: Reaction complete (rare for N-Me-Met).

  • Coupling 2: Repeat step 2-3 with fresh reagents.

  • Capping (Critical): After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine. This converts any "potential deletion" sequences into "truncated" sequences, which are easier to purify.

Module 3: Visual Troubleshooting Workflow

The following logic flow helps you decide the corrective action based on your analytical data.

TroubleshootingFlow Start Issue: Low Purity / Impurities MassSpec Analyze Crude via LC-MS Start->MassSpec CheckMass Check Mass Difference (Δ) MassSpec->CheckMass Deletion Δ = Exact Mass of AA (Deletion Sequence) CheckMass->Deletion Missing Residue Oxidation Δ = +16 / +32 Da (Met Oxidation) CheckMass->Oxidation + Oxygen Truncation Δ = Remaining Chain Mass (Truncation) CheckMass->Truncation Early Termination Sol_Deletion CAUSE: Steric Hindrance FIX: Switch to HATU/HOAt FIX: Double Couple FIX: Microwave (75°C) Deletion->Sol_Deletion Sol_Oxid CAUSE: Acidic Cleavage w/o Scavenger FIX: Use Reagent H FIX: Add NH4I or DMS Oxidation->Sol_Oxid Sol_Trunc CAUSE: Aggregation or Capping FIX: Use Pseudoproline dipeptides FIX: Use PEG-PS resin Truncation->Sol_Trunc

Figure 1: Decision matrix for diagnosing impurities in N-methyl methionine peptide synthesis.

Module 4: Methionine-Specific Integrity

My sequence is correct, but the yield is low due to side reactions. How do I fix this?

N-Methyl Methionine is just as fragile as standard Methionine. The "deletion" of your active product often happens during the cleavage step.

Q: How do I prevent Methionine Oxidation during cleavage?

A: Standard TFA/Water/TIS cocktails are insufficient. You must use a cocktail designed to reduce sulfoxides back to thioethers in situ.

Recommended Cleavage Cocktail (Reagent H variant):

  • TFA: 81%[7]

  • Phenol: 5%

  • Thioanisole: 5%[7]

  • 1,2-Ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium Iodide (NH₄I): 1.5%

Note: The Ammonium Iodide/DMS combination acts as a reducing agent to reverse any oxidation that occurs.

Q: Can I use N-Me-Met(O) (Sulfoxide) to avoid side reactions?

A: Yes. An advanced strategy is to intentionally use Fmoc-N-Me-Met(O)-OH during synthesis.

  • The sulfoxide protects the sulfur from alkylation (sulfonium salt formation).

  • It is more polar, potentially reducing aggregation.

  • Post-Synthesis: You must perform a specific reduction step (e.g., NH₄I/TFA) to convert the sulfoxide back to Met.

Module 5: Synthesis of the N-Me-Met Residue (On-Resin)

If you are making the N-Me-Met residue on the solid phase, errors here mimic deletion sequences.

If you are not buying pre-made Fmoc-N-Me-Met-OH, you are likely generating it via the Fukuyama-Mitsunobu or Sulfonamide strategy.

Common Failure Point: Incomplete Methylation. If the methylation step (using Mitsunobu conditions or MeI/DBU) is only 80% efficient, 20% of your chains remain as standard Methionine.

  • Diagnosis: You see a peak at -14 Da (Missing Methyl group).

  • Fix: Monitor the methylation step using the Chloranil test . It should turn from Blue (secondary amine present) to Colorless (tertiary sulfonamide formed) or Yellow, depending on the specific protection strategy.

References
  • Teixidó, M., et al. (2005).[3][7] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(1), 153–166.[3][7] Link

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Chatterjee, J., et al. (2012). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Knowledge Base. Link

  • BenchChem Technical Support. (2025). "Minimizing Side Reactions in Methionine Synthesis." BenchChem Technical Guides. Link

Sources

Technical Support Center: Advanced Fmoc Deprotection for N-Methylated Peptides

[1]

Ticket ID: N-ME-OPT-001 Subject: Troubleshooting incomplete deprotection and chain loss in N-methylated sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The N-Methylation Paradox

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your N-methylated peptide synthesis has failed in one of two distinct ways:

  • Deletion Sequences: The Fmoc group on the N-methylated residue failed to remove completely, leading to a "n-1" deletion.[1]

  • Truncation (The "Missing Peptide"): The peptide chain cleaved itself from the resin after the second residue, leaving you with nothing but free resin.[1]

N-methylation introduces steric clash and alters the cis/trans isomerization of the amide bond. This guide provides the optimized protocols to overcome the kinetic barrier of deprotection while preventing the catastrophic loss of peptide chains via diketopiperazine (DKP) formation.

Module 1: The "Slow Deprotection" Syndrome

Issue: Standard 20% piperidine is insufficient for removing Fmoc from a sterically hindered N-methylated secondary amine. The reaction kinetics are too slow, resulting in incomplete deprotection.[1]

The Mechanism

The N-methyl group exerts significant steric hindrance, shielding the acidic proton at the 9-position of the fluorenyl ring. Standard secondary amines (piperidine) struggle to abstract this proton efficiently within standard timeframes.[1]

The Solution: The "DBU Spike" Protocol

To drive this reaction to completion, we must use a stronger, non-nucleophilic base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1][2]

WARNING: DBU is aggressive.[1] It promotes aspartimide formation (in Asp-containing sequences) and racemization (Cys/His).[1] See Module 3 for mitigation.

Optimized Reagent Table
ComponentStandard ProtocolOptimized N-Me Protocol Function
Base 1 20% Piperidine2% DBU Strong base to drive proton abstraction (pKa ~12 vs 11.1).[1]
Base 2 None5% Piperazine Scavenger for dibenzofulvene (DBF).[1]
Solvent DMFNMP or DMF NMP swells the resin better for difficult sequences.[1]
Time 2 x 10 min3 x 3 min Short, repetitive bursts prevent side reactions.[1]
Step-by-Step Protocol (Batch/Manual)
  • Drain the coupling mixture completely.

  • Wash resin 3x with DMF.[1][2][3]

  • Add the Optimized Deprotection Cocktail (2% DBU / 5% Piperazine in DMF).

  • Agitate for 3 minutes .

  • Drain and Repeat 2 more times (Total 9 mins contact time).

  • Wash immediately and extensively (5x DMF, 3x DCM) to remove all traces of DBU.[1]

Module 2: The "Missing Peptide" Mystery (DKP Formation)

Issue: Massive loss of yield at the dipeptide stage (after deprotecting the 2nd residue). Diagnosis: Diketopiperazine (DKP) formation.[1][4][5][6][7]

The Mechanism

When the second residue is N-methylated (or Proline), the peptide bond is prone to adopting a cis-conformation.[1] Upon Fmoc removal, the liberated N-terminal amine loops back and attacks the C-terminal ester linkage (the anchor to the resin). This cyclizes the dipeptide (forming a DKP) and cleaves it from the resin.[1]

Visualizing the Failure Mode:

DKP_MechanismResinResin SupportLinkerEster LinkerResin->LinkerProtected DipeptideAA1AA1 (C-Term)Linker->AA1Protected DipeptideDKPReleased DKP (Byproduct)Linker->DKPCyclizationLossEmpty Resin (Yield Loss)Linker->LossChain DetachmentAA2AA2 (N-Me)AA1->AA2Protected DipeptideFmocFmoc GroupAA2->FmocProtected DipeptideFreeAmineFree Amine (Nucleophile)Fmoc->FreeAmineDeprotectionAttackBack-Attack on LinkerFreeAmine->AttackCis-ConformationFacilitatesAttack->LinkerCleaves Ester

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[1] The N-methylated residue facilitates the cis-conformation required for the free amine to attack the resin linker, releasing the dipeptide.

Troubleshooting & Prevention

Q: How do I stop DKP formation? A: You must make the resin linker too bulky for the amine to attack.

  • Switch Resins (The Gold Standard):

    • Do NOT use: Wang Resin or Rink Amide (if unhindered).[1]

    • USE: 2-Chlorotrityl Chloride (2-CTC) Resin or Trityl Linkers .[1]

    • Why? The massive steric bulk of the trityl group physically blocks the amine from attacking the ester linkage.

  • The "Dipeptide Method" (Alternative):

    • Instead of coupling AA1 then AA2, synthesize Fmoc-AA2(N-Me)-AA1-OH in solution.

    • Couple this entire block to the resin.[1]

    • Why? You bypass the specific "dipeptide-on-resin" deprotection step where DKP occurs.[1]

Module 3: Side Reaction Management (Aspartimide & Racemization)

Issue: Using DBU solves the deprotection issue but creates new problems if the sequence contains Aspartic Acid (Asp), Cysteine (Cys), or Histidine (His).

The Aspartimide Risk

DBU catalyzes the cyclization of Asp residues (especially Asp-Gly sequences) into aspartimide.[1]

Protocol Adjustment for Asp-containing Sequences:

  • Add Acid: Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to your deprotection cocktail (2% DBU/5% Piperazine).[1]

  • Mechanism:[1][2][7][8][9] The acid suppresses the base-catalyzed ring closure of the Asp side chain without significantly hindering Fmoc removal.

Racemization Risk

Prolonged exposure to DBU can racemize Cys and His.[1]

  • Mitigation: strictly limit DBU exposure to 3 x 3 minutes. Never exceed 15 minutes total contact time.

Module 4: The Master Workflow (Decision Logic)

Use this logic flow to determine the exact protocol for your specific sequence.

Workflow_LogicStartStart: Deprotecting N-Me ResidueCheckPosIs this the 2nd residue(Dipeptide Stage)?Start->CheckPosCheckResinIs Resin 2-CTC or Trityl?CheckPos->CheckResinYesCheckSeqDoes sequence containAsp, Cys, or His?CheckPos->CheckSeqNo (Longer Chain)DKP_RiskHIGH DKP RISKCheckResin->DKP_RiskNo (Wang/Rink)Safe_ResinSafe from DKPCheckResin->Safe_ResinYesChange_ResinACTION REQUIRED:Switch to 2-CTC Resinor use Dipeptide CouplingDKP_Risk->Change_ResinSafe_Resin->CheckSeqStd_DBUProtocol A:2% DBU / 5% Piperazine(3 x 3 min)CheckSeq->Std_DBUNoBuffered_DBUProtocol B:2% DBU / 5% Piperazine+ 0.1M HOBt/OxymaCheckSeq->Buffered_DBUYes

Figure 2: Decision Matrix for optimizing Fmoc deprotection conditions based on sequence position and resin type.

References

  • Ralhan, K., et al. (2015).[1][8] "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[1][8] RSC Advances. Link

  • Alsina, J., et al. (1996).[1] "Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis." Tetrahedron Letters. Link[1]

  • Wade, J.D., et al. (2000).[1] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-α-deprotection reagent." Letters in Peptide Science. Link

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methyl-Rich Peptides: Diagnosis and Troubleshooting." Journal of Peptide Science. Link[1]

Validation & Comparative

1H NMR Spectrum Analysis of 2-(Methylamino)-4-(methylsulfanyl)butanamide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized amino acid derivatives requires precise analytical optimization. 2-(methylamino)-4-(methylsulfanyl)butanamide (often referred to as N-methylmethioninamide) presents a unique analytical challenge due to its dense array of functional groups: a primary amide, a secondary amine, a thioether, and a chiral alpha-carbon[1].

This guide objectively compares the performance of different NMR solvents and magnetic field strengths to establish the most authoritative, self-validating protocol for the 1H NMR characterization of this molecule.

Methodological Comparison 1: Solvent Selection

The choice of deuterated solvent is the single most critical variable when analyzing polar amino acid amides. The solvent dictates not only the solubility of the analyte but also the visibility of its exchangeable protons.

  • DMSO-d6 (Optimal Primary Solvent): DMSO-d6 is a strong hydrogen-bond acceptor that disrupts intermolecular networks, fully solubilizing the polar amide backbone. Crucially, it prevents rapid proton exchange. This allows for the clear observation of the primary amide (-CONH2) protons, which typically appear as two distinct broad singlets (around 7.0 ppm and 7.4 ppm). This magnetic non-equivalence is caused by restricted rotation around the C-N partial double bond, a well-documented resonance stabilization effect inherent to amides[2].

  • D2O (Optimal Secondary/Comparative Solvent): While D2O provides excellent solubility, it causes rapid deuterium exchange with the -NH- and -CONH2 protons, rendering them invisible in the 1H spectrum[3]. However, D2O serves a vital comparative role. In DMSO-d6, the residual solvent peak at 2.50 ppm often obscures the critical C4 (-CH2-S-) protons of the analyte. Switching to D2O shifts the residual solvent peak to 4.79 ppm (HDO), cleanly revealing the C4 multiplet.

  • CDCl3 (Not Recommended): Non-polar solvents like CDCl3 are fundamentally poorly suited for amino acid amides. The inability to break the analyte's hydrogen-bonding network leads to severe solubility limitations, resulting in low signal-to-noise ratios and broadened, uninterpretable line shapes[4].

Methodological Comparison 2: Magnetic Field Strength

The aliphatic backbone of 2-(methylamino)-4-(methylsulfanyl)butanamide contains a chiral center at C2, rendering the adjacent C3 methylene protons diastereotopic.

  • 400 MHz (Routine Screening): At lower field strengths, the chemical shift difference (

    
    ) between the two C3 protons is small relative to their geminal coupling constant (
    
    
    
    ). This results in a strongly coupled, second-order spin system where the multiplets overlap heavily (roofing effects), making precise
    
    
    -value extraction nearly impossible.
  • 600 MHz (High-Resolution Elucidation): Increasing the magnetic field strength to 600 MHz increases

    
     while 
    
    
    
    remains constant. This disperses the signals, shifting the spin system toward first-order (AMX) behavior. The C3 protons resolve into distinct, interpretable multiplets, allowing the analyst to map the exact 3D conformation of the backbone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignment, the following methodology employs a self-validating D2O-exchange workflow.

Step 1: Sample Preparation & Internal Calibration Weigh exactly 15 mg of 2-(methylamino)-4-(methylsulfanyl)butanamide and dissolve it in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal concentration (~140 mM) that maximizes the signal-to-noise ratio without inducing viscosity-related line broadening. TMS provides an internal, self-validating reference point to lock the chemical shift scale at exactly 0.00 ppm.

Step 2: Primary Acquisition Acquire the spectrum at 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (D1).

Step 3: D2O Exchange Validation Add 10 μL of D2O directly to the NMR tube, invert 5 times to ensure complete mixing, and re-acquire the spectrum under identical conditions.

  • Causality: This step acts as an internal control mechanism. The immediate disappearance of the signals at ~2.5-3.0 ppm and ~7.0-7.4 ppm definitively validates their assignment as the labile amine and amide protons, respectively, distinguishing them from the stable aliphatic backbone.

Quantitative Data Summary

The following table synthesizes the expected 1H NMR quantitative data, highlighting the comparative advantages of the two viable solvents.

Table 1: 1H NMR Chemical Shift Comparison (600 MHz)

Proton EnvironmentMultiplicityIntegrationShift in DMSO-d6 (ppm)Shift in D2O (ppm)Analytical Notes
-S-CH3 Singlet (s)3H~2.05~2.12Sharp singlet; unaffected by deuterium exchange.
-NH-CH3 Singlet (s)3H~2.20~2.35May appear as a broad doublet in ultra-dry DMSO.
C3 -CH2- Multiplet (m)2H1.75 - 1.851.90 - 2.10Diastereotopic protons; requires 600 MHz for resolution.
C4 -CH2-S- Multiplet (m)2H2.45 - 2.552.55 - 2.65Overlaps with DMSO residual peak (2.50 ppm). Clearly visible in D2O.
C2 -CH- Triplet (t)1H~3.05~3.66Shifts downfield in aqueous media.
-NH- (Amine) Broad (br)1H2.50 - 3.00AbsentRapidly exchanges with D2O.
-CONH2 (Amide) Two Singlets2H~7.00, ~7.40AbsentNon-equivalent due to restricted C-N bond rotation.

Workflow Visualization

NMR_Optimization cluster_solvent Solvent Selection Comparison cluster_field Magnetic Field Comparison A 2-(methylamino)-4-(methylsulfanyl)butanamide Sample Preparation B1 DMSO-d6 Optimal for Amides A->B1 High solubility B2 D2O Proton Exchange A->B2 Resolves C4 protons B3 CDCl3 Non-Polar A->B3 Poor solubility C1 400 MHz Routine Analysis B1->C1 Second-order overlap C2 600 MHz High Resolution B1->C2 First-order dispersion D Data Acquisition & Multiplet Resolution C1->D C2->D

Workflow comparing NMR solvents and field strengths for optimal spectral resolution.

References

  • L-Methioninamide hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals , Thermo Fisher Scientific. 1[1]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds , Azom (Sponsored by Nanalysis Corp). 2[2]

  • Supplementary Materials for - UCL Discovery , University College London. 3[3]

  • Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy , ACS Publications. 4[4]

Sources

HPLC Purity Standards for N-Methylmethioninamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to HPLC Purity Standards for N-Methylmethioninamide follows below. This guide is structured for analytical chemists and drug development professionals requiring rigorous characterization of this specialized amino acid derivative.

Executive Summary & Chemical Context[1][2][3][4]

N-Methylmethioninamide (N-Me-Met-NH₂ or H-N(Me)-Met-NH₂) is a critical intermediate in the synthesis of N-methylated peptides (used to improve metabolic stability) and a structural motif in specific protease inhibitors (e.g., farnesyl transferase inhibitors). Unlike common pharmacopeial standards (e.g., Caffeine, Acetaminophen), this compound is often a custom synthesis product or a research-grade material .

Validating its purity requires navigating two primary chemical challenges:

  • Thioether Oxidation: The methionine side chain is highly susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da).

  • Polarity & Retention: The N-methylation and terminal amide create a polar, basic zwitterion that retains poorly on standard C18 columns without ion-pairing or mixed-mode stationary phases.

This guide compares available standard grades and defines the "Gold Standard" protocol for validating this analyte when commercial Certified Reference Materials (CRMs) are unavailable.

Comparative Analysis: Purity Standard Grades

Because N-Methylmethioninamide is a niche analyte, you will rarely find ISO 17034 CRMs. You must often choose between custom synthesis grades.

FeatureGrade A: Primary Reference Standard (Custom/In-House)Grade B: Commercial Research Grade (Catalog Reagent)Grade C: Crude Synthesis Material (Reaction Intermediate)
Purity Target > 98.0% (Area Normalization & qNMR)> 95.0% (HPLC Area %)Variable (often ~80-90%)
Traceability Fully characterized (H-NMR, C-NMR, MS, IR, ROI).Batch COA only. Often lacks water content data.None.
Major Impurities Quantified Met-Sulfoxide, Met-Sulfone, & Free Methionine.Unknown oxidation state; likely contains residual salts.Reagents (HATU/HBTU), solvents, truncated peptides.
Stability Stored under Argon/N₂ at -20°C; Desiccated.Often shipped at ambient temp; hygroscopic degradation risks.Unstable; rapid oxidation.
Use Case GMP Release Testing , PK Studies, Calibration Curves.Method Development , Retention Time Markers.Qualitative ID only.
The "Self-Validating" Standard Protocol

If you cannot purchase a Grade A standard, you must validate Grade B material yourself:

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to determine absolute purity, independent of UV extinction coefficients.

  • KF Titration: Determine water content (often 2–5% for TFA salts) to correct the weigh-in mass.

Degradation & Impurity Pathway (Graphviz Visualization)

Understanding the impurities is prerequisite to selecting the right column. The diagram below illustrates the oxidation and hydrolysis pathways you must resolve.

Met_Degradation NMM N-Methylmethioninamide (Analyte) Sulfoxide Met-Sulfoxide (+16 Da, Polar) NMM->Sulfoxide Oxidation (Air/Peroxides) Hydrolysis N-Methylmethionine (Acid Form) NMM->Hydrolysis Amide Hydrolysis (pH > 9) Demethyl Methioninamide (Loss of CH3) NMM->Demethyl Metabolic/Synthetic Loss Sulfone Met-Sulfone (+32 Da, Very Polar) Sulfoxide->Sulfone Strong Oxidation

Caption: Oxidation to sulfoxide is the primary degradation pathway. Sulfoxides elute earlier than the parent peak in RP-HPLC.

Recommended Experimental Methodology

Standard C18 columns often fail to retain N-methylmethioninamide due to "blow-through" near the void volume (


). The following protocols ensure retention and separation from polar impurities.
Method A: Ion-Pairing RP-HPLC (Robust & Cost-Effective)

Best for QC environments using standard equipment.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold to retain polar amine).

    • 2–15 min: 0% → 30% B.

    • 15–20 min: Wash at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Amide bond) & 254 nm (if aromatic impurities present).

  • Temperature: 30°C.

Why this works: The TFA forms a hydrophobic ion-pair with the N-methyl amine, increasing retention on the C18 chain and allowing the sulfoxide impurity (more polar) to elute before the main peak.

Method B: Mixed-Mode Chromatography (Superior Selectivity)

Best for complex matrices or when MS compatibility is required (avoiding TFA).

  • Column: SIELC Primesep 100 or Amaze SC (Mixed-Mode: C18 + Cation Exchange).

  • Mobile Phase:

    • Buffer: 20 mM Ammonium Formate (pH 3.0).

    • Organic: Acetonitrile.[1][2]

  • Mechanism: Retains the analyte via cation exchange (interaction with amine) AND hydrophobicity (methionine side chain). This provides orthogonal selectivity to separate the sulfoxide.

Validation Workflow (Self-Validating System)

To ensure your standard is reliable, follow this step-by-step logic flow.

Validation_Workflow Start Receive Standard (N-Me-Met-NH2) Solubility Dissolve in H2O:ACN (95:5) Avoid 100% Organic Start->Solubility SystemSuit Inject Standard (Check Tailing Factor < 1.5) Solubility->SystemSuit Check1 Retention Time > 2.5 * Void? SystemSuit->Check1 Pass1 Check Impurities Check1->Pass1 Yes Fail1 Add Ion-Pairing Agent or Switch Column Check1->Fail1 No Check2 Met-Sulfoxide Peak Resolved (R > 1.5)? Pass1->Check2 Check2->Fail1 No Final Valid Reference Standard Proceed to Calibration Check2->Final Yes

Caption: Logical decision tree for validating the suitability of the HPLC method and the standard material.

Critical Technical Notes

  • Hygroscopicity Warning: N-methylated amino acid amides are often supplied as HCl or TFA salts . These are extremely hygroscopic.

    • Action: Equilibrate the vial to room temperature before opening. Weigh rapidly. Use KF titration data to calculate the "Anhydrous, Free Base" content for stoichiometric calculations.

  • In-Situ Stability: Methionine derivatives oxidize in solution within 24 hours at room temperature.

    • Action: Keep autosampler at 4°C. Prepare fresh standards daily.

  • Detection Limits: Without an aromatic ring (like Tyrosine/Tryptophan), UV detection at 214 nm is non-specific and has moderate sensitivity.

    • Alternative: For trace impurity analysis (<0.1%), use LC-MS/MS (MRM mode) or CAD (Charged Aerosol Detection) .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137199, N-Methylmethanimine (Structural Analog Context). Retrieved March 6, 2026 from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column (Mixed-Mode Application). Retrieved March 6, 2026 from [Link]

  • UKEssays. Extraction and Determination of Met and MHA by RP-HPLC. Retrieved March 6, 2026 from [Link]

  • ResearchGate. Validation of an HPLC method for the determination of N1-methylnicotinamide (Methodology Proxy). Retrieved March 6, 2026 from [Link]

Sources

Comparative Stability of N-Methyl Methionine Amide vs. Methionine Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and biochemical probes become increasingly sophisticated, mitigating the inherent instability of methionine (Met) residues remains a critical challenge for drug development professionals. Methionine is notoriously susceptible to oxidation, forming methionine sulfoxide (MetO) and methionine sulfone (MetO₂), which can lead to the loss of biological function and increased immunogenicity[1].

This guide provides an objective, data-driven comparison between Methionine Amide (H-Met-NH₂) and its N-alkylated derivative, N-Methyl Methionine Amide (Me-Met-NH₂) . By examining the mechanistic causality behind their degradation pathways, we can understand how a simple N-methylation profoundly alters both oxidative kinetics and proteolytic resilience[2].

Mechanistic Causality: Why N-Methylation Alters Stability

To understand the stability differences, we must look beyond basic steric hindrance and examine the transient intermediates formed during degradation.

The Oxidative Pathway and the S∴N Three-Electron Bond

The primary degradation route for methionine is one-electron oxidation by reactive oxygen species (ROS), which generates a highly reactive sulfur radical cation (


).

In H-Met-NH₂ , the primary amine nitrogen possesses a sterically accessible lone pair of electrons. This lone pair rapidly interacts with the sulfur radical cation to form an intramolecular three-electron bond (S∴N)[3]. While this S∴N bond transiently stabilizes the radical, it acts as a highly efficient intermediate channel that accelerates the subsequent hydrolytic cleavage and oxygen transfer, rapidly driving the irreversible formation of methionine sulfoxide.

In Me-Met-NH₂ , the addition of the methyl group fundamentally alters this dynamic. The N-methylation increases the steric bulk around the nitrogen and alters its basicity. This steric hindrance perturbs the optimal orbital overlap required for S∴N bond formation. Consequently, the sulfur radical cation is less efficiently stabilized by the nitrogen, altering the transition state energy and significantly reducing the overall kinetic rate (k_obs) of oxidation to MetO.

Backbone and Proteolytic Stability

Beyond oxidation, adjacent methionine residues are known to facilitate peptide backbone decomposition via α-amidation[4]. The primary amine in H-Met-NH₂ can participate in intramolecular nucleophilic attacks. N-methylation eliminates this specific reactivity and restricts the dihedral angles of the backbone. Furthermore, from a biological stability standpoint, the N-methyl group completely blocks the action of aminopeptidases, which require a primary N-terminal amine for recognition and cleavage[2].

OxidationMechanism cluster_0 H-Met-NH2 Oxidation Pathway cluster_1 Me-Met-NH2 Oxidation Pathway A1 H-Met-NH2 B1 Sulfur Radical Cation (>S•+) A1->B1 ROS / 1e- C1 Strong S∴N Three-Electron Bond B1->C1 Optimal Orbital Overlap D1 Rapid Conversion to MetO C1->D1 Hydrolysis A2 Me-Met-NH2 B2 Sulfur Radical Cation (>S•+) A2->B2 ROS / 1e- C2 Weakened S∴N Bond (Steric Hindrance) B2->C2 Steric Clash D2 Slower Conversion to MetO C2->D2 Delayed Hydrolysis

Mechanistic divergence of sulfur radical cation stabilization between H-Met-NH2 and Me-Met-NH2.

Comparative Quantitative Data

The following table synthesizes the expected performance metrics of both compounds based on kinetic modeling and established unnatural amino acid (NCAA) stability profiles.

ParameterMethionine Amide (H-Met-NH₂)N-Methyl Methionine Amide (Me-Met-NH₂)Impact / Causality
Oxidation Rate (

)
High (

hrs in 10mM H₂O₂)
Moderate (

hrs in 10mM H₂O₂)
N-methylation disrupts S∴N intermediate formation, slowing oxidation.
Aminopeptidase Susceptibility High (Rapid degradation)Zero (Complete resistance)Exopeptidases require a primary amine for active site coordination[2].
Susceptibility to α-Amidation ModerateLowN-methylation restricts backbone flexibility and nucleophilicity[4].
Plasma Half-Life (in vitro)

hour

hours
Combined resistance to exopeptidases and slower oxidation rates.

Experimental Methodologies

To ensure scientific integrity, the protocols used to derive these stability metrics must be self-validating. Below are the step-by-step workflows designed to objectively measure oxidative and proteolytic stability.

Protocol A: Forced Oxidation Kinetics via LC-MS/MS

This protocol utilizes hydrogen peroxide (H₂O₂) as the oxidative stressor. A critical self-validating step is the use of a quenching agent (catalase) to instantly halt the reaction, preventing artifactual oxidation during the electrospray ionization (ESI) process[5].

  • Sample Preparation: Prepare 100 µM solutions of H-Met-NH₂ and Me-Met-NH₂ in 50 mM ammonium bicarbonate buffer (pH 7.4).

  • Oxidative Stress Initiation: Add H₂O₂ to a final concentration of 10 mM. Incubate the samples at 37°C in the dark to prevent photo-oxidation.

  • Time-Course Sampling & Quenching: At intervals (0, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 10 µL of 0.5 mg/mL catalase and 10 µL of 100 mM heavy-isotope labeled methionine (as an internal standard and secondary ROS scavenger)[5].

  • LC-MS/MS Analysis: Inject the quenched samples into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the precursor-to-product ion transitions (MRM mode) for the parent compounds and their respective sulfoxide (+16 Da) and sulfone (+32 Da) derivatives[1].

  • Data Processing: Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time.
Protocol B: Plasma Stability Assay

This assay evaluates the combined effects of proteolytic degradation and physiological oxidation.

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C.

  • Spiking: Spike the plasma with the test compounds to a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Protein Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard to each aliquot. Vortex for 30 seconds to denature plasma proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

ExperimentalWorkflow Prep Sample Prep (Equimolar Solutions) Stress Forced Oxidation (10mM H2O2 at 37°C) Prep->Stress Quench Enzymatic Quenching (Catalase Addition) Stress->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Kinetic Modeling (Calculate k_obs) Analysis->Data

Self-validating experimental workflow for determining forced oxidation kinetics.

Conclusion

The transition from Methionine Amide to N-Methyl Methionine Amide represents a highly effective structural modification for drug development. By intentionally introducing steric bulk at the N-terminus, researchers can disrupt the formation of the S∴N three-electron bond—the primary catalyst for rapid methionine oxidation. Coupled with absolute resistance to aminopeptidases, Me-Met-NH₂ offers a vastly superior stability profile for applications requiring prolonged half-lives and high oxidative resilience.

References

  • Schöneich, C., et al. "Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Bobrowski, K., et al. "Stabilization and Reactions of Sulfur Radical Cations: Relevance to One-Electron Oxidation of Methionine in Peptides and Protein." Chimia. Available at:[Link]

  • Misra, S., et al. "Fast Photochemical Oxidation and Footprinting of Proteins Via Trifluoromethyl Radical Chemistry." eGrove (University of Mississippi). Available at: [Link]

  • Bettinger, J. Q., et al. "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Khoury, G. A., et al. "Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Diederich, P., et al. "Peptide backbone cleavage by α-amidation is enhanced at methionine residues." ResearchGate. Available at:[Link]

Sources

Definitive Guide: Proteolytic Stability Assays for N-Methylated Methionine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In peptide therapeutics, N-methylation is a "privileged" modification.[1] By replacing the amide hydrogen with a methyl group, you simultaneously improve membrane permeability (by lowering polarity) and proteolytic stability (by steric hindrance).[2][3][4]

However, peptides containing Methionine (Met) introduce a specific analytical hazard: Oxidation . Methionine is highly susceptible to conversion into methionine sulfoxide (+16 Da) during sample processing, which can be misidentified as degradation or alter the peptide's retention time, leading to erroneous half-life (


) calculations.

This guide compares the two primary stability assay platforms—Purified Enzymatic Systems vs. Biological Fluids (Serum/Plasma) —specifically optimized for N-methylated Met-peptides.

Mechanism of Action: Why N-Methylation Works[1][2][5][6]

To design a valid assay, one must understand the mechanism of resistance. N-methylation does not merely "harden" the bond; it alters the local energy landscape.

  • Steric Occlusion: The

    
    -methyl group creates a steric clash that prevents the protease catalytic triad from accessing the scissile bond.
    
  • Conformational Locking: It restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide into a conformation that may not fit the enzyme's binding pocket (S1-S4 subsites).
Visualization: Steric Hindrance Mechanism

N_Methyl_Mechanism Protease Protease (Active Site) Complex Enzyme-Substrate Complex Protease->Complex Attacks Resistance Steric Clash (No Binding) Protease->Resistance Blocked Native_Peptide Native Peptide (Amide H) Native_Peptide->Complex Fits Pocket NMe_Peptide N-Me Peptide (N-Methyl Group) NMe_Peptide->Resistance Steric Bulk Cleavage Hydrolysis (Degradation) Complex->Cleavage Catalysis

Figure 1: Mechanistic divergence between native and N-methylated peptides.[5][6] The N-methyl group physically blocks the protease active site entry.

Comparative Analysis: Assay Platforms

For N-methylated Met-peptides, the choice of assay dictates the data utility.

Table 1: Performance Comparison
FeatureAssay A: Purified Enzyme (Trypsin/Chymotrypsin) Assay B: Human Serum/Plasma
Primary Utility High-throughput screening (HTS); Mechanism of resistance.Pre-clinical validation; In vivo mimicry.
Relevance to Met High. Chymotrypsin cleaves at Met (slowly).Critical. Serum contains oxidative enzymes and spontaneous oxidation risks.
Throughput Very High (96/384-well plates).Medium (Requires extraction/quenching).
Matrix Complexity Low (Clean LC-MS baseline).High (Albumin/Globulin interference).
Cost Low ($).High (

$).[7][8]
Typical

Minutes to Hours.[9]Hours to Days (N-Me peptides are very stable).[5]

Critical Protocol: Handling Methionine Oxidation

The Trap: In stability assays, the disappearance of the parent peak is calculated as degradation. If your Met-peptide oxidizes to Met-Sulfoxide, the parent mass (M) decreases, but the peptide backbone is intact. If you do not account for this, you will calculate a false positive degradation rate .

The Solution:

  • Monitor M+16 Da: You must quantify both the Parent and the Parent + 16 Da species.

  • Reductive Quenching: Use TCEP (Tris(2-carboxyethyl)phosphine) during the quenching step to reverse non-enzymatic oxidation before LC-MS analysis.

Detailed Experimental Protocols

Protocol A: Purified Enzyme Assay (Trypsin/Chymotrypsin)

Best for: Rapidly determining if N-methylation at a specific site blocks cleavage.

Materials:

  • Sequencing Grade Modified Trypsin or Chymotrypsin.[10]

  • Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0 (volatile, MS-compatible).

  • Quenching Solution: 1% Formic Acid (FA) in Acetonitrile.

Workflow:

  • Preparation: Dissolve N-Me peptide to 200 µM in water. Prepare Enzyme stock at 100 µg/mL in 50 mM acetic acid.

  • Incubation: Mix Peptide:Enzyme at a ratio of 100:1 (w/w) in Digestion Buffer. Total volume 100 µL. Incubate at 37°C.

  • Sampling: At

    
     min, remove 10 µL aliquots.
    
  • Quenching: Immediately add 40 µL of Quenching Solution.

  • Analysis: Inject 5 µL onto RP-HPLC or LC-MS.

Expert Insight: Chymotrypsin cleaves at Met, Phe, Tyr, Trp.[11] If your N-methylation is on the Met residue itself, Chymotrypsin resistance is a direct readout of steric success.

Protocol B: Serum Stability with Met-Protection

Best for: Pre-clinical half-life determination.

Materials:

  • Pooled Human Serum (male/female mix).

  • Internal Standard (IS): A structural analog (e.g., deuterated or different sequence).

  • TCEP Solution: 100 mM in water (Freshly prepared).

Workflow:

  • Activation: Pre-incubate serum (90 µL per time point) at 37°C for 10 min to activate serum proteases.

  • Spike: Add 10 µL of peptide stock (1 mM) to reach ~100 µM final concentration.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     hours.
    
  • Quenching & Reduction (Critical Step):

    • Transfer 50 µL sample to a tube containing 150 µL of Acetonitrile + 1% Formic Acid + 10 mM TCEP .

    • Why TCEP? It reduces any Met-sulfoxide formed ex vivo during the quench/spin process, ensuring you measure only proteolytic loss, not oxidative loss.

  • Precipitation: Vortex 30s, Centrifuge at 14,000 x g for 10 min at 4°C to pellet serum proteins.

  • Analysis: Collect supernatant. Dilute 1:1 with water (to reduce organic strength) and inject onto LC-MS.

Visualization: Serum Assay Workflow

Serum_Workflow Start Serum + Peptide (37°C Incubation) Aliquot Remove Aliquot (Time t) Start->Aliquot Quench Quench + Reduce (ACN + Formic Acid + TCEP) Aliquot->Quench Stop Reaction Spin Centrifuge (Remove Proteins) Quench->Spin Precipitate Supernatant Supernatant (Peptide + Metabolites) Spin->Supernatant LCMS LC-MS Analysis (Monitor Parent & M+16) Supernatant->LCMS

Figure 2: Optimized Serum Stability Workflow. Note the inclusion of TCEP in the quenching step to prevent Methionine oxidation artifacts.

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural log of the remaining peptide fraction (


) vs. time. The slope of the linear regression is 

.


Interpreting N-Methylation Data[2][5][13]
  • Fold-Increase: N-methylation typically yields a 10-fold to 1000-fold increase in stability compared to the native sequence.

  • Met-Oxidation Artifacts:

    • If you see a decline in the Parent Peak but a corresponding rise in the M+16 peak , the peptide is stable against proteolysis but unstable against oxidation.

    • Action: Reformulate with antioxidants (e.g., EDTA, Methionine) rather than changing the peptide sequence.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines: An overview of the oxidation of methionine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[1][3][10][12][13] [Link]

Sources

Membrane permeability comparison of N-methylated vs non-methylated peptides

[1][2][3][4][5]

Executive Summary

In the development of peptide therapeutics, membrane permeability remains the primary bottleneck preventing intracellular target engagement and oral bioavailability.[1][2] This guide objectively compares the physicochemical behavior of N-methylated versus non-methylated peptides.[3][4]

The Core Finding: N-methylation significantly enhances passive membrane permeability, often by orders of magnitude (10-100x), by reducing the energetic cost of desolvation and enforcing conformationally constrained, lipophilic structures. However, this modification introduces synthetic complexity and can alter biological affinity.

Mechanistic Foundation: The "Desolvation Penalty"[1]

To understand the performance difference, one must analyze the thermodynamics of membrane crossing.

The Hydrogen Bond Barrier

A non-methylated peptide backbone is rich in Hydrogen Bond Donors (HBDs)—specifically the amide protons (-NH). In an aqueous environment, these protons form strong hydrogen bonds with water molecules.

  • Non-Methylated State: To enter the hydrophobic lipid bilayer, the peptide must strip off these water molecules. This "desolvation" requires significant energy (approx. 5–6 kcal/mol per H-bond), creating a high thermodynamic barrier.

  • N-Methylated State: Replacing the amide proton with a methyl group (-CH3) removes the HBD.[3][4][5] This lowers the desolvation penalty and increases the lipophilicity (LogP) of the molecule.[5]

The "Chameleonic" Effect

N-methylation does not just remove HBDs; it restricts the rotation of the peptide backbone (phi/psi angles). This steric constraint often forces cyclic peptides into a "chameleonic" conformation:

  • In Water: Polar groups are exposed to solvate the molecule.

  • In Membrane: The molecule refolds, burying polar groups internally and exposing hydrophobic N-methyl groups to the lipid tails.

Visualization: Solvation Dynamics

The following diagram illustrates the energetic difference in membrane insertion.

DesolvationMechanismcluster_aqueousAqueous Phase (High Dielectric)cluster_membraneLipid Bilayer (Hydrophobic Core)Node_NonMeNon-Methylated Peptide(High H-Bonding with Water)Node_BarrierEnergy Barrier(Desolvation Cost)Node_NonMe->Node_Barrier High Energy CostNode_MeN-Methylated Peptide(Reduced Solvation Shell)Node_PermeationSuccessful Permeation(Passive Diffusion)Node_Me->Node_Permeation Low Energy CostNode_Barrier->Node_Permeation Rare Events

Figure 1: Mechanistic comparison of desolvation costs. N-methylation reduces the energy barrier required to transition from the aqueous phase to the lipid membrane.[5]

Comparative Performance Data

The following data aggregates results from seminal studies on cyclic hexapeptides and the gold-standard control, Cyclosporine A (CsA).

Representative Permeability Coefficients ( )

Data derived from Parallel Artificial Membrane Permeability Assays (PAMPA).

Peptide ClassModification Status

(

cm/s)
Relative PermeabilityNotes
Linear Hexapeptides Non-Methylated< 0.1 (Undetectable)1xFlexible backbone exposes all HBDs.
Cyclic Hexapeptides Non-Methylated0.2 – 0.5~5xCyclization alone improves permeability slightly.
Cyclic Hexapeptides Partial N-Methylation 15.0 – 25.0 ~150x "Sweet Spot": Balances lipophilicity with solubility.
Cyclic Hexapeptides Full N-Methylation5.0 – 10.0~50xOften suffers from poor aqueous solubility, limiting effective concentration.
Cyclosporine A Natural (7 N-Me groups)1.5 – 2.0ReferenceThe benchmark for orally bioavailable peptides.
Key Observations
  • Non-Linear Improvement: More methylation is not always better. Fully methylated peptides often become too insoluble to assay or lock into non-productive conformations.

  • Position Matters: Methylating solvent-exposed amides yields higher permeability gains than methylating internally hydrogen-bonded amides.

  • Cyclization Synergy: N-methylation is most effective when combined with backbone cyclization.

Experimental Protocol: Measuring Permeability (PAMPA)

To validate these properties in your own lab, use the Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free system isolates passive diffusion, eliminating transporter noise found in Caco-2 assays.

Workflow Diagram

PAMPA_Workflowcluster_prep1. Preparationcluster_incubation2. Processcluster_analysis3. AnalysisStep1Donor Plate(Peptide + Buffer)Step4Sandwich Assembly(Donor-Membrane-Acceptor)Step1->Step4Step2Membrane Filter(PVDF + Lecithin/Dodecane)Step2->Step4Step3Acceptor Plate(Buffer Only)Step3->Step4Step5Incubation(16-24h @ RT)Step4->Step5Step6LC-MS/MSQuantificationStep5->Step6Step7Calculate PappStep6->Step7

Figure 2: Step-by-step workflow for the PAMPA assay optimized for peptide screening.

Detailed Methodology

Reagents:

  • Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.

  • Donor Buffer: PBS pH 7.4 (with 5% DMSO to aid solubility if needed).

  • Acceptor Buffer: PBS pH 7.4.

Step-by-Step:

  • Membrane Coating: Carefully pipette 5 µL of the Lipid/Dodecane solution onto the porous filter of the 96-well donor plate. Critical: Allow 5 minutes for the solvent to evaporate/settle.

  • Donor Loading: Add 150 µL of peptide solution (10 µM initial concentration) to the donor wells.

  • Sandwich Assembly: Place the donor plate (filter bottom) on top of the acceptor plate (pre-filled with 300 µL buffer).

  • Incubation: Incubate for 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Use the formula below to determine

    
    .
    

Where




Synthesis Considerations (Trade-offs)

While N-methylation solves permeability, it complicates synthesis.[5]

  • Steric Hindrance: Coupling an amino acid onto an N-methylated residue is difficult. Standard HBTU/HATU coupling often fails.

  • Solution: Use high-efficiency coupling reagents like COMU or PyAOP , and employ extended reaction times or double couplings.

  • Racemization Risk: N-methylated amino acids are more prone to racemization during activation. Base usage (DIPEA) should be minimized or substituted with collidine.

References

  • Lokey, R. S., et al. (2011). "Structural basis for chameleonic properties of cyclic peptides." Nature Chemical Biology. Link

  • White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Chapter on PAMPA assays). Link

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie. Link

  • Bockus, A. T., et al. (2015).[6] "Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability." Journal of Medicinal Chemistry. Link

Structural Certainty: Validating N-Methyl Methionine Amide via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and degradation-resistant therapeutic peptides, N-methyl methionine amide represents a critical structural motif. The N-methylation of the peptide backbone introduces steric constraints that significantly alter the cis/trans amide bond equilibrium, affecting bioactivity and proteolytic stability.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state dynamics, it often yields averaged signals for rapidly interconverting conformers. Single-Crystal X-ray Diffraction (SC-XRD) remains the only methodology capable of providing an absolute, unambiguous three-dimensional coordinate set for the N-methylated amide bond geometry. This guide compares SC-XRD against NMR and MicroED, providing a validated workflow for crystallizing this flexible small molecule.

The Technical Challenge: N-Methylation and Conformational Flux

Standard peptide bonds overwhelmingly favor the trans conformation (


) to minimize steric clash between 

atoms. However, in N-methyl methionine amide , the substitution of the amide proton with a methyl group introduces a clash in both conformations.
  • The Consequence: The energy difference between cis and trans states narrows, often leading to a significant population of the cis isomer (

    
    ) in solution.
    
  • The Analytical Gap: 1D-NMR often shows line broadening or averaged peaks due to intermediate exchange rates on the NMR time scale, making precise assignment of the bioactive conformation difficult.

Comparative Analysis: SC-XRD vs. Alternatives

To validate the structure of N-methyl methionine amide, researchers typically choose between three primary modalities. The following analysis evaluates "The Product" (SC-XRD) against its competitors.

Table 1: Performance Matrix for Small Molecule Validation
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOE) MicroED (Electron Diffraction)
Primary Output Absolute 3D coordinates (x,y,z) & Thermal EllipsoidsChemical shifts (

), J-couplings, NOE distances
Coulomb potential map (3D structure)
Stereochemistry Absolute (Anomalous Dispersion) Relative (requires chiral derivatization)Absolute (often difficult to assign C/N/O)
Resolution Ultra-High (< 0.8 Å)N/A (Ensemble average)High (0.9 - 1.2 Å)
Sample State Single Crystal (>50 µm)SolutionNanocrystal (< 1 µm)
Weakness Crystallization of flexible chains Dynamic averaging; ambiguous NOEsDynamical scattering; high R-factors
Turnaround 24-48 hours (post-crystal)1-4 hours24 hours (specialized hardware)
In-Depth Comparison
1. SC-XRD (The Product)

Why it wins: For N-methyl methionine amide, the methionine side chain is highly flexible (entropic penalty). Once locked in a lattice, SC-XRD provides the exact torsion angles (


) and the specific puckering of the methionine sulfur. It distinguishes N-CH3 from O-CH3 with 100% certainty based on electron density map peak heights.
2. NMR (The Alternative)

Why it struggles: In N-methylated amides, the cis/trans isomerization barrier is often


15-20 kcal/mol. This can lead to peak doubling or coalescence. While NOESY can suggest proximity, it cannot definitively prove the bond angle geometry if the molecule is tumbling rapidly.
3. MicroED (The Emerging Tech)

Why it's risky: While excellent for powders, MicroED suffers from dynamical scattering , often resulting in R-factors of 15-25% (compared to <5% for X-ray). For a molecule like methionine, where sulfur is electron-rich but the N-methyl group is light, distinguishing the exact orientation of the amide methyl group can be challenging without high-quality data.

Validated Experimental Workflow

The primary failure point in validating N-methyl methionine amide is crystallization . The molecule is a "molecular grease"—flexible and hard to pack. The following protocol uses a Salt Screening Strategy to enforce lattice rigidity.

Step 1: Salt Selection (The "Rigidifier")

Do not attempt to crystallize the free base. The N-terminal amine (secondary) is basic.

  • Reagent A: Oxalic acid (Creates strong H-bond network).

  • Reagent B: p-Toluenesulfonic acid (Tosylate adds aromatic stacking interactions).

  • Reagent C: Hydrochloric acid (Small counter-ion, high lattice energy).

Step 2: Vapor Diffusion Protocol
  • Prepare Stock: Dissolve 10 mg N-methyl methionine amide in 100 µL Methanol.

  • Add Salt: Add 1.0 equivalent of p-Toluenesulfonic acid (best success rate for methionines).

  • Setup: Use a hanging drop vapor diffusion plate.

    • Drop: 1 µL Sample + 1 µL Precipitant.

    • Reservoir: 500 µL Ethyl Acetate (Anti-solvent).

  • Incubation: Store at 4°C. The lower temperature reduces the entropic motion of the methionine thioether side chain.

Step 3: Data Collection & Refinement
  • Beamline: Molybdenum (Mo) or Copper (Cu) source.

  • Temperature: 100 K (Critical) . You must freeze the crystal to stop the methionine sulfur "waggling" (disorder).

  • Refinement: Watch for disorder in the S-CH3 tail. Modeled as two positions (Part A/Part B) if necessary.

Visualization of Workflows

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision process for validating the structure, highlighting where SC-XRD becomes mandatory.

ValidationLogic Start Synthesize N-Methyl Methionine Amide NMR 1H NMR (DMSO-d6) Start->NMR Decision Are peaks doubled or broadened? NMR->Decision PathA Sharp Signals (Single Conformer) Decision->PathA No PathB Broad/Doubled (Cis/Trans Equilibrium) Decision->PathB Yes SaltScreen Salt Screening (Tosylate/Oxalate) PathA->SaltScreen Validation Required NOESY 2D NOESY (Ambiguous Constraints) PathB->NOESY NOESY->SaltScreen Cannot Solve Cryst Vapor Diffusion (4°C, Ethyl Acetate) SaltScreen->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Result Definitive Structure (Absolute Configuration) XRD->Result

Caption: Decision matrix for structural validation. Note that dynamic NMR results necessitate X-ray diffraction for unambiguous assignment.

Diagram 2: Crystallization & Refinement Pipeline

Detailed steps for the "Product" workflow (SC-XRD).

XRDWorkflow Sample Crude Sample (Oil) Deriv Salt Formation (+ p-TsOH) Sample->Deriv Rigidify Nucleation Nucleation (Slow Evap/Diffusion) Deriv->Nucleation Crystallize Harvest Harvest & Cryo (Paratone Oil) Nucleation->Harvest >50µm Crystal Diffraction Diffraction (0.71073 Å) Harvest->Diffraction 100 K Solve Structure Solution (Direct Methods) Diffraction->Solve R < 5%

Caption: Step-by-step SC-XRD pipeline optimized for flexible N-methylated amino acid derivatives.

Experimental Data Simulation (Case Study)

To demonstrate the necessity of SC-XRD, we compare simulated data for N-methyl methionine amide tosylate.

Scenario: NMR suggests a 60:40 mixture of trans:cis isomers based on peak integration of the N-Methyl doublet. However, the exact torsion angle of the methionine side chain (


) is unresolvable due to spectral overlap.

Experimental Results:

ParameterNMR Result (600 MHz)SC-XRD Result (Mo K

)
Amide Geometry Ambiguous (Exchange broadening)Strictly Trans (

)
S-CH3 Position Averaged signalOrdered (Gauche- Trans)
Chirality Relative (L vs D unknown)Absolute (Flack Parameter = 0.02)
R-Factor / Error N/AR1 = 3.8% (High Confidence)

References

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Structures. [Link] Source: Authority on small molecule crystal structures.

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link] Source: Detailed comparison of structural biology techniques.

  • Hampton Research. Crystallization Tips: Small Molecule Additives. [Link] Source: Protocols for optimizing crystallization of difficult samples.

  • National Institutes of Health (PMC). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. [Link] Source: Data on cis/trans equilibrium in N-methylated amides.

  • MDPI. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR. [Link] Source: Comparative data on MicroED R-factors vs X-ray.

Safety Operating Guide

Personal protective equipment for handling 2-(methylamino)-4-(methylsulfanyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, causality-driven guide to the safety, handling, and logistical management of 2-(methylamino)-4-(methylsulfanyl)butanamide .

Chemical Profiling & Hazard Causality

To establish a fundamentally safe laboratory environment, we must first understand the molecular behavior of the compound we are handling. 2-(methylamino)-4-(methylsulfanyl)butanamide (CAS: 1218141-31-1) is a synthetic amino acid derivative with a molecular weight of 162.26 g/mol [1]. Structurally, it is an N-methylated, amide derivative of methionine.

As an Application Scientist, I approach the risk assessment of this molecule by deconstructing its functional groups, as they dictate both its reactivity and its biological hazards:

  • The Thioether (Methylsulfanyl) Group: Thioethers are notorious for their distinct, often unpleasant odors, which can mimic highly toxic volatile sulfur compounds. While the solid form has a low vapor pressure, aerosolization or dissolution can release odors that trigger unnecessary lab evacuations if not handled in a fume hood. Chemically, the sulfur atom is nucleophilic and highly susceptible to oxidation.

  • The Secondary Amine & Primary Amide Groups: These nitrogen-containing moieties impart mild basicity to the molecule. In contact with the moisture of human mucous membranes (eyes, respiratory tract), they can cause localized irritation.

  • The Solid State: As a fine crystalline powder, the primary physical hazard is electrostatic aerosolization (dust inhalation) during weighing and transfer.

The Solvent-Dependent PPE Matrix

A critical failure point in laboratory safety is assuming that the Personal Protective Equipment (PPE) required for the solid powder remains sufficient once the compound is dissolved. In drug development and biological assays, this compound is typically reconstituted in aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

The causality of PPE failure: The solvent acts as a molecular vehicle. While standard nitrile gloves provide an excellent barrier against the solid powder, they fail catastrophically when exposed to certain organic solvents. DMF, for instance, will permeate nitrile in under 10 minutes, carrying the dissolved solute directly through the glove and into the skin[2].

To ensure absolute safety, PPE must be selected based on the operational state of the chemical.

Quantitative PPE Selection Data
Operational StatePrimary Hazard MechanismRecommended Glove MaterialBreakthrough TimeEye & Face Protection
Solid Powder Dust inhalation, dermal contactNitrile (Standard, 4-6 mil)N/A (Solid)ANSI Z87.1 Safety Goggles
DMSO Solution Carrier-mediated dermal transportNitrile or Butyl Rubber>480 minutes[3]Safety Goggles
DMF Solution Rapid solvent permeationButyl Rubber>480 minutes[2]Face Shield + Goggles

(Note: Nitrile gloves exhibit a breakthrough time of <10 minutes against DMF and are strictly prohibited for this workflow[2].)

Operational Workflows: Self-Validating Protocols

To build a trustworthy operational plan, every procedure must include a self-validating step—a physical or visual confirmation that the step was executed flawlessly.

Protocol A: Weighing and Reconstitution (10 mM Stock in DMSO)
  • Preparation & Calculation: Calculate the required mass. For a 10 mL stock of 10 mM solution, 16.23 mg of 2-(methylamino)-4-(methylsulfanyl)butanamide is required[1].

  • Static Mitigation: Pass an anti-static ionizer bar over the micro-spatula and the weigh boat.

    • Causality: Amide-containing powders easily accumulate static charge. Electrostatic repulsion causes the powder to "jump," leading to uncontained aerosolization and inaccurate mass readings.

  • Transfer & Validation: Transfer the powder into the weigh boat inside a draft-shielded analytical balance.

    • Self-Validation System: Do not rely solely on the initial reading. Tare the balance, remove the powder to your reaction vial, and re-weigh the empty boat. Calculate the exact mass transferred by difference to validate the concentration.

  • Solvent Addition: Transfer the sealed vial to a Class II Fume Hood. Add 10 mL of anhydrous DMSO.

  • Dissolution Validation: Vortex the vial for 30 seconds.

    • Self-Validation System: Hold the vial against a high-contrast black background under direct light. The absence of light scattering (the Tyndall effect) confirms absolute dissolution, validating the homogeneity of your stock solution.

Protocol B: Spill Response Plan
  • Assessment: Identify if the spill is solid powder or a solvent solution.

  • Solid Spill: Do not sweep dry. Causality: Dry sweeping aerosolizes the amine dust. Cover the spill with damp absorbent towels to suppress dust, then wipe inward.

  • Solvent Spill (DMF/DMSO): Immediately upgrade to Butyl rubber gloves. Cover the liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth).

  • Validation: After cleaning, wipe the area with a 10% bleach solution, followed by water, to ensure no residual thioether odor remains, validating total decontamination.

Disposal and Waste Segregation Plan

The chemical structure of 2-(methylamino)-4-(methylsulfanyl)butanamide dictates strict disposal logistics.

  • Segregation: Collect all liquid waste in a dedicated "Non-Halogenated Organic Waste" carboy.

  • Chemical Incompatibility Check: Strictly isolate this waste from strong oxidizers (e.g., hydrogen peroxide, nitric acid, piranha solution).

    • Causality: The thioether moiety is highly susceptible to exothermic oxidation. Mixing these streams can rapidly form sulfoxides or sulfones, generating heat and gas that can violently pressurize sealed waste containers.

  • Validation: Before sealing the waste drum for Environmental Health & Safety (EHS) pickup, dip a pH indicator strip into the waste. A pH between 6 and 8 validates that no inadvertent mixing with reactive acids has occurred.

Logical Workflow Visualization

G Start Risk Assessment: State of Compound? Solid Solid Powder (Dust Hazard) Start->Solid Solution Solvent Solution (Permeation Hazard) Start->Solution PPE_Solid Standard PPE: Nitrile Gloves, Safety Goggles Solid->PPE_Solid Solvent_Check Which Solvent is being used? Solution->Solvent_Check Execute Execute Workflow in Class II Fume Hood PPE_Solid->Execute DMSO DMSO Vehicle Solvent_Check->DMSO DMF DMF Vehicle Solvent_Check->DMF PPE_DMSO Nitrile Gloves (>480 min resistance) DMSO->PPE_DMSO PPE_DMF Butyl Gloves (Nitrile fails <10 min) DMF->PPE_DMF PPE_DMSO->Execute PPE_DMF->Execute Dispose Segregate Thioether Waste (Avoid Oxidants) Execute->Dispose

Logical workflow for PPE selection and handling of 2-(methylamino)-4-(methylsulfanyl)butanamide.

References

  • Title: Chemical Resistance Guide - Columbia | Research Source: Columbia University URL:[Link]

  • Title: CHEMICAL PERMEATION GUIDE - SHOWA Gloves Source: SHOWA Group URL:[Link]

Sources

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